6-Chloro-4-methyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWUSIGMAXJOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363698 | |
| Record name | 6-Chloro-4-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180508-09-2 | |
| Record name | 6-Chloro-4-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-4-METHYL-1H-BENZIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 6-Chloro-4-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry and drug development. We will dissect the prevalent synthetic strategies, focusing on the foundational Phillips benzimidazole synthesis and the requisite preparation of key precursors. The narrative emphasizes the chemical principles underpinning these methodologies, offering field-proven insights into reaction mechanisms, experimental design, and process optimization. Detailed, step-by-step protocols, data-driven summaries, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with a robust and practical framework for the synthesis of this important molecule.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a bicyclic heterocycle composed of fused benzene and imidazole rings, is a privileged scaffold in pharmaceutical science.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, benzimidazole derivatives are integral to numerous therapeutic agents, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
This compound is a specifically substituted derivative that serves as a critical building block for more complex molecules, including active pharmaceutical ingredients (APIs). Its synthesis is a cornerstone for research and development in this area. This guide details the most reliable and efficient chemical routes to its production, beginning with the final cyclization step and tracing back to the synthesis of its essential precursors.
Primary Synthetic Pathway: The Phillips Benzimidazole Synthesis
The most common and direct method for constructing the benzimidazole core is the Phillips synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic and dehydrating conditions.[4][5] For the synthesis of this compound, this translates to the reaction of 5-Chloro-3-methyl-benzene-1,2-diamine with a one-carbon (C1) source, typically formic acid.
Reaction Mechanism
The reaction proceeds via a two-stage mechanism:
-
Amide Formation: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form an N-formyl intermediate.
-
Cyclization and Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a second molecule of water to yield the aromatic benzimidazole ring. The acidic conditions of the reaction are crucial as they protonate the carbonyl oxygen, increasing its electrophilicity, and facilitate the dehydration steps.
The overall transformation is a condensation reaction that efficiently constructs the heterocyclic ring system.[6]
Visualizing the Phillips Synthesis
Caption: Figure 1: Phillips Synthesis of this compound
Detailed Experimental Protocol
This protocol describes the synthesis of the target compound from its diamine precursor.
Materials:
-
5-Chloro-3-methyl-benzene-1,2-diamine
-
Sodium Hydroxide (10% aqueous solution)
-
Activated Charcoal
-
Deionized Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 5-Chloro-3-methyl-benzene-1,2-diamine (1.0 eq) with 90% formic acid (approx. 3.0 eq).[6][7]
-
Heat the reaction mixture in a water bath at 100°C for 2-3 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture by the slow, dropwise addition of a 10% sodium hydroxide solution with constant stirring until the solution is slightly alkaline (test with litmus paper or a pH meter).
-
The crude product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water.
-
For purification, transfer the crude solid to a beaker and add deionized water. Heat the suspension to boiling to dissolve the product.
-
Add a small amount of activated charcoal to the boiling solution to decolorize it and digest for 10-15 minutes.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100°C.
Synthesis of the Key Precursor: 5-Chloro-3-methyl-benzene-1,2-diamine
The availability of the substituted o-phenylenediamine is critical. This precursor is typically synthesized via the reduction of the corresponding dinitro or, more commonly, nitro-amino compound. The most logical starting material is 4-Chloro-2-methyl-6-nitroaniline .
Reduction of 4-Chloro-2-methyl-6-nitroaniline
The conversion of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are effective, with the choice often depending on scale, available equipment, and cost.
-
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas and a metal catalyst, typically Palladium on carbon (Pd/C). The reaction is performed under pressure and provides high yields with minimal byproducts.[8]
-
Metal-Acid Reduction: A classical and cost-effective method involves using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[1] The metal acts as the reducing agent.
-
Stannous Chloride (SnCl₂): This reagent is a reliable choice for nitro group reductions, especially on a laboratory scale.
Visualizing the Precursor Synthesis Workflow
Caption: Figure 2: Synthesis of the Key Diamine Precursor
Detailed Experimental Protocol (Catalytic Hydrogenation)
Materials:
-
4-Chloro-2-methyl-6-nitroaniline
-
10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
-
Celite or filter aid
Procedure:
-
Charge a hydrogenation vessel (e.g., a Parr shaker) with 4-Chloro-2-methyl-6-nitroaniline (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi).[8]
-
Begin agitation (shaking or stirring) and heat if necessary. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete (hydrogen uptake ceases), stop the agitation and cool the vessel to room temperature.
-
Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used in the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 5-Chloro-3-methyl-benzene-1,2-diamine.
-
The product can be purified further by recrystallization if necessary.
Alternative and One-Pot Synthetic Strategies
While the two-step process is robust, modern synthetic chemistry often seeks more efficient one-pot procedures to reduce waste, time, and cost.
One-Pot Nitro Reduction and Cyclization
It is possible to combine the reduction of the nitroaniline and the subsequent cyclization into a single synthetic operation. This can be achieved by performing the reduction with iron powder in the presence of an acid that can also serve as the C1 source for cyclization, such as formic acid.[9]
This one-pot method involves adding iron powder and an additive like ammonium chloride to a solution of the nitroaniline in formic acid. The iron reduces the nitro group in situ, and the newly formed diamine immediately reacts with the surrounding formic acid to cyclize, forming the benzimidazole product.[9] This approach is highly efficient and aligns with the principles of green chemistry.
Alternative C1 Sources
While formic acid is common, other reagents can provide the C1 methine bridge:
-
Aldehydes: Condensation of the o-phenylenediamine with an aldehyde first forms a Schiff base, which is then oxidatively cyclized to the benzimidazole. Various oxidizing agents can be used, including sodium metabisulfite, hydrogen peroxide, or even air.[3][4][8][10]
-
Orthoesters: Triethyl orthoformate can also react with o-phenylenediamines under acidic catalysis to yield benzimidazoles.[2]
Data Summary: Reaction Conditions and Yields
The following table summarizes typical conditions for the primary synthetic pathway.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Nitro Reduction | 4-Chloro-2-methyl-6-nitroaniline, H₂, 10% Pd/C | Methanol | 25-50°C | >90% |
| 2 | Phillips Cyclization | 5-Chloro-3-methyl-benzene-1,2-diamine, Formic Acid | None (or H₂O) | 100°C | 80-90% |
Conclusion
The synthesis of this compound is a well-established process that is crucial for the advancement of various drug discovery programs. The most reliable pathway involves a two-step sequence: the reduction of 4-Chloro-2-methyl-6-nitroaniline to its corresponding diamine, followed by a Phillips condensation with formic acid. This guide has provided the fundamental chemical principles, detailed experimental protocols, and process visualizations necessary for the successful execution of this synthesis. The exploration of one-pot alternatives further provides avenues for process optimization, leading to more efficient and sustainable chemical manufacturing.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. ijariie.com [ijariie.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-4-methyl-1H-benzo[d]imidazole
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its derivatives are integral to numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2] The specific physicochemical characteristics of each derivative, dictated by the nature and position of its substituents, are paramount to its behavior, influencing everything from solubility and membrane permeability to target binding and metabolic stability.
This guide provides an in-depth examination of the physicochemical properties of a specific derivative, 6-Chloro-4-methyl-1H-benzo[d]imidazole (CAS No. 180508-09-2). This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights, predictive data, and rigorous, field-proven experimental protocols. Understanding these core properties is the foundational step in harnessing the therapeutic potential of this and similar molecules.
Core Physicochemical Profile
While extensive experimental data for this specific isomer is not widely published, we can compile its fundamental identity and provide high-quality predicted values for its key physicochemical parameters based on established computational models and the known properties of the benzimidazole core.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Source/Method |
| CAS Number | 180508-09-2 | Chemical Supplier Data[3] |
| Molecular Formula | C₈H₇ClN₂ | Chemical Supplier Data[3] |
| Molecular Weight | 166.61 g/mol | Chemical Supplier Data[3] |
| Predicted logP | 2.5 - 3.0 | Estimation based on analogs |
| Predicted pKa | 4.5 - 5.0 (Basic) | Estimation based on analogs |
| Predicted Aqueous Solubility | Low | Estimation based on logP |
| Physical Appearance | Likely a solid at room temp. | General property of similar compounds |
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical determinant of a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). It governs membrane permeability, plasma protein binding, and interaction with metabolic enzymes. For benzimidazoles, a balanced logP is often crucial for oral bioavailability.
-
Insight & Rationale : The unsubstituted benzimidazole core is relatively polar. The addition of a chloro group significantly increases lipophilicity (logP), while the methyl group provides a smaller lipophilic contribution. Based on these substituent effects, the predicted logP for this compound is estimated to be in the range of 2.5 to 3.0, suggesting good potential for cell membrane permeability.
Ionization Constant (pKa)
The benzimidazole ring system is amphoteric, but its basic character, centered on the pyridine-type nitrogen, is more physiologically relevant. The pKa determines the extent of ionization at a given pH, which profoundly impacts solubility, receptor interaction, and cell penetration.
-
Insight & Rationale : The basic pKa of the parent benzimidazole is approximately 5.5. The chloro substituent is electron-withdrawing, which tends to decrease the basicity (lower the pKa) of the imidazole ring by reducing the electron density on the nitrogen atoms. The methyl group is weakly electron-donating, which would slightly increase basicity. The net effect likely results in a pKa slightly lower than the parent compound, estimated to be in the 4.5-5.0 range. This implies that the compound will be predominantly in its neutral, more lipophilic form at physiological pH (7.4), but can be protonated in the acidic environment of the stomach.
Aqueous Solubility
Solubility is a prerequisite for absorption and distribution. Poor aqueous solubility is a major hurdle in drug development. For ionizable compounds like benzimidazoles, solubility is pH-dependent, typically increasing in acidic conditions where the cationic form is generated.
-
Insight & Rationale : Given the predicted logP and the presence of a non-polar chloro and methyl group, the intrinsic solubility of the neutral form of this compound in water is expected to be low. However, its solubility will increase at pH values below its pKa due to the formation of the more soluble protonated species.
Spectroscopic and Structural Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a signal for the N-H proton (which may be broad and exchangeable with D₂O), and a sharp singlet for the methyl group protons. The precise chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl groups.[4][5]
-
¹³C NMR : The spectrum will display eight unique carbon signals. The chemical shifts of the carbons directly attached to the chlorine and methyl groups, as well as the carbons within the imidazole ring, will be characteristic.[6] Tautomerism in the benzimidazole ring can sometimes lead to averaged signals or broadening, depending on the solvent and temperature.[6]
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 167.6. A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy : Key vibrational bands would include a broad N-H stretching absorption in the 3200-3400 cm⁻¹ region, characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region, and C-H stretching for the aromatic and methyl groups around 2900-3100 cm⁻¹.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized methods must be employed. The following protocols are based on internationally accepted OECD (Organisation for Economic Co-operation and Development) guidelines.[7][8][9]
Workflow for Physicochemical Profiling
Caption: General workflow for physicochemical characterization.
Protocol 1: Determination of Partition Coefficient (logP) - Shake-Flask Method (OECD 107)
This method is suitable for compounds with an expected logP in the range of -2 to 4.[10][11]
Causality : The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) after they have reached equilibrium. It is the gold standard for logP determination but requires careful execution to avoid emulsion formation and ensure accurate quantification in each phase.
Methodology :
-
Preparation of Solvents : Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Stock Solution : Prepare a stock solution of this compound in n-octanol. The concentration should not exceed 0.01 mol/L.
-
Partitioning : In a suitable vessel, combine the n-octanol stock solution with the pre-saturated water at a defined volume ratio (e.g., 1:1, 1:2, 2:1). Prepare at least three replicates.
-
Equilibration : Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached (e.g., shaking for 15-20 minutes). The agitation must be vigorous enough for partitioning but gentle enough to avoid emulsion formation.
-
Phase Separation : Separate the two phases, typically by centrifugation at low speed for 10-15 minutes.
-
Quantification : Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).
-
Calculation : The partition coefficient (P) is the ratio of the concentration in n-octanol (Cₒ) to the concentration in water (Cₒ). The final value is expressed as logP.
-
P = Cₒ / Cₒ
-
logP = log₁₀(P)
-
Caption: Workflow for logP determination via Shake-Flask method.
Protocol 2: Determination of Aqueous Solubility - Flask Method (OECD 105)
This method is suitable for substances with solubility greater than 10⁻² g/L.[12][13]
Causality : This protocol determines the saturation concentration of a compound in water at a specific temperature. It relies on allowing excess solid to equilibrate with the solvent, ensuring a truly saturated solution is formed, from which the dissolved concentration can be accurately measured.
Methodology :
-
System Preparation : Add an amount of this compound to a vessel containing high-purity water that is in excess of its expected solubility.
-
Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium. A preliminary test should establish the time required (e.g., 24-48 hours).
-
Phase Separation : Allow the mixture to stand at the test temperature to let the undissolved solid settle. Further separate the phases by centrifugation or filtration, ensuring the process does not alter the temperature or concentration.
-
Sampling : Carefully take an aliquot of the clear, saturated aqueous solution.
-
Quantification : Determine the concentration of the dissolved compound in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Reporting : Report the mean solubility from at least three replicate determinations, expressed in units such as g/L or mol/L, along with the test temperature.
Relevance in Drug Discovery and Development
The physicochemical properties of this compound are not merely academic data points; they are direct predictors of its potential as a drug candidate.
-
Absorption : The predicted logP and pKa suggest the molecule will be largely unionized and sufficiently lipophilic to be absorbed across the gut wall after oral administration.
-
Distribution : A moderate logP helps prevent excessive partitioning into fatty tissues, which can lead to long half-lives and potential toxicity. It also influences binding to plasma proteins like albumin.
-
Target Engagement : The ability of the benzimidazole N-H to act as a hydrogen bond donor and the pyridine-type nitrogen to act as an acceptor are key interaction points with protein targets.[1] The overall lipophilicity and shape, dictated by the chloro and methyl groups, will determine how well the molecule fits into the binding pocket of a target receptor or enzyme.
-
Formulation : The low intrinsic aqueous solubility necessitates careful formulation strategies. For preclinical studies, co-solvents or cyclodextrins may be required. For clinical formulations, salt formation (by protonating the basic nitrogen) could be a viable strategy to enhance solubility and dissolution rate.
Conclusion
This compound is a molecule with a physicochemical profile that makes it an intriguing candidate for further investigation in drug discovery programs. Its predicted lipophilicity and basicity are within ranges often associated with orally bioavailable drugs. While this guide provides a robust framework based on predictive data and established principles, the definitive characterization of this compound requires the application of the rigorous, standardized experimental protocols detailed herein. Such empirical data is indispensable for building the accurate structure-activity and structure-property relationships that drive the successful optimization of new therapeutic agents.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. ias.ac.in [ias.ac.in]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. oecd.org [oecd.org]
- 9. search.library.brandeis.edu [search.library.brandeis.edu]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
A Technical Guide to the Synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole: From Starting Materials to Final Product
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 6-Chloro-4-methyl-1H-benzo[d]imidazole, a substituted benzimidazole scaffold of interest to researchers in medicinal chemistry and drug development. Eschewing a generic template, this document is structured to logically deconstruct the target molecule and then present a field-proven, multi-step synthesis. The core of this guide focuses on the rational selection and requisite preparation of the key starting material, 5-chloro-3-methyl-benzene-1,2-diamine, from a commercially available precursor. Each stage of the synthesis is detailed with step-by-step protocols, explanations for critical experimental choices, and illustrative diagrams to ensure both clarity and reproducibility for scientists and development professionals.
Introduction: The Benzimidazole Core in Modern Chemistry
The benzimidazole moiety is a privileged heterocyclic scaffold renowned for its diverse biological activities, serving as the core structure in numerous pharmaceutical agents.[1] Its derivatives are explored for applications including antiviral, anticancer, and antihypertensive therapies.[2][3] The specific compound, this compound, presents a unique substitution pattern that makes it a valuable building block for creating novel chemical entities. This guide details a robust and logical synthetic route, with a primary focus on the preparation of its essential, non-commercial precursors.
The Core Synthetic Strategy: Phillips-Ladenburg Condensation
The most direct and widely adopted method for constructing the benzimidazole ring is the Phillips-Ladenburg condensation. This reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, orthoester, or nitrile) under dehydrating conditions.[2][4]
For the synthesis of this compound, which is unsubstituted at the C2 position, the strategy relies on the condensation of a specifically substituted o-phenylenediamine with formic acid.[5][6][7][8]
-
Key Intermediate: 5-Chloro-3-methyl-benzene-1,2-diamine
-
C1 Source: Formic Acid (HCOOH)
Synthesis of the Key Precursor: 5-Chloro-3-methyl-benzene-1,2-diamine
A logical and efficient synthesis of the key diamine intermediate begins with a readily available starting material, 4-Chloro-2-methylaniline (also known as 4-chloro-o-toluidine).[9][10] The overall transformation requires a sequence of protection, nitration, deprotection, and reduction steps to install the second amino group at the correct position.
Overall Synthetic Workflow
The complete synthetic pathway from the selected starting material to the final benzimidazole product is illustrated below. This workflow is designed to control regioselectivity and ensure high-purity intermediates at each stage.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Protection of the Amino Group via Acetylation
-
Causality: The amino group of 4-chloro-2-methylaniline is a powerful activating group that is highly susceptible to oxidation by the strong acids used in nitration. Furthermore, its strong ortho, para-directing influence must be attenuated to achieve the desired regioselectivity. Acetylation converts the amine to an amide (acetanilide), which is moderately activating and sterically hinders one of the ortho positions, providing precise control over the subsequent nitration step.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 4-chloro-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
The white precipitate of N-(4-chloro-2-methylphenyl)acetamide is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried.
-
Step 2: Regioselective Nitration
-
Causality: The acetamido group is an ortho, para-director. The position para to the acetamido group is already occupied by the chlorine atom. The two available ortho positions are C6 and C2. The C2 position is sterically hindered by the adjacent methyl group. Therefore, nitration occurs preferentially at the C6 position, which is ortho to the directing acetamido group and meta to the deactivating chloro group.
-
Protocol:
-
Add the dried N-(4-chloro-2-methylphenyl)acetamide (1.0 eq) in small portions to concentrated sulfuric acid at 0-5 °C, ensuring the solid dissolves completely.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature strictly below 10 °C.
-
Stir the mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice. The yellow precipitate of N-(4-chloro-2-methyl-6-nitrophenyl)acetamide will form.
-
Collect the solid by vacuum filtration, wash with cold water until neutral, and dry.
-
Step 3: Deprotection via Acidic Hydrolysis
-
Causality: The protecting acetyl group must be removed to regenerate the free amine, which is required for the final cyclization. Acid-catalyzed hydrolysis effectively cleaves the amide bond.
-
Protocol:
-
Reflux a suspension of the N-(4-chloro-2-methyl-6-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until alkaline.
-
The product, 4-Chloro-2-methyl-6-nitroaniline, will precipitate.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified product.
-
Step 4: Reduction of the Nitro Group
-
Causality: The final step in forming the required o-phenylenediamine is the reduction of the newly introduced nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.[11]
-
Protocol:
-
Dissolve 4-Chloro-2-methyl-6-nitroaniline (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 5-Chloro-3-methyl-benzene-1,2-diamine. This product is often used in the next step without further purification, as diamines can be sensitive to air oxidation.
-
Final Assembly: Cyclization to the Benzimidazole Core
This final step utilizes the classic Phillips condensation to form the heterocyclic ring.[5][6][7]
Caption: The final condensation step to form the benzimidazole ring.
-
Protocol:
-
Place the crude 5-Chloro-3-methyl-benzene-1,2-diamine (1.0 eq) in a round-bottom flask.
-
Add an excess of 90% formic acid (approx. 2.5-3.0 eq).[6]
-
Heat the mixture at 100 °C (using a water or oil bath) for 2-4 hours.[5][7] The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water.
-
Slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper. This neutralizes the excess formic acid and precipitates the product.[5][6]
-
Collect the crude product by vacuum filtration and wash it with ice-cold water.
-
For purification, dissolve the crude solid in boiling water, treat with decolorizing carbon if necessary, and filter while hot. Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals of this compound by filtration, wash with a small amount of cold water, and dry at 100 °C.
-
Data Summary of Key Compounds
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chloro-2-methylaniline | Primary Starting Material | C₇H₈ClN | 141.60 |
| N-(4-chloro-2-methylphenyl)acetamide | Protected Intermediate | C₉H₁₀ClNO | 183.63 |
| 4-Chloro-2-methyl-6-nitroaniline | Nitrated Intermediate | C₇H₇ClN₂O₂ | 186.60 |
| 5-Chloro-3-methyl-benzene-1,2-diamine | Key Diamine Precursor | C₇H₉ClN₂ | 156.61 |
| This compound | Final Product | C₈H₇ClN₂ | 166.61 |
Conclusion
The synthesis of this compound is a prime example of strategic organic synthesis, where the target molecule is achieved not through a direct, single step, but via the methodical preparation of a key, non-commercial intermediate. By starting with the economically viable 4-Chloro-2-methylaniline and applying a controlled sequence of protection, regioselective nitration, and reduction, the essential 5-Chloro-3-methyl-benzene-1,2-diamine can be reliably produced. The final, robust Phillips condensation with formic acid then efficiently yields the desired benzimidazole core. This guide provides the necessary technical details and chemical logic to empower researchers in the successful execution of this synthesis.
References
- 1. ijariie.com [ijariie.com]
- 2. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]
- 10. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Synthesis and Therapeutic Potential of 6-Chloro-4-methyl-1H-benzo[d]imidazole: A Technical Guide
This guide provides an in-depth technical overview of 6-Chloro-4-methyl-1H-benzo[d]imidazole, a pivotal heterocyclic compound in modern medicinal chemistry. We will explore its synthesis, physicochemical characterization, and its significant role as a key building block in the development of novel therapeutics, with a particular focus on its incorporation into the dual orexin receptor antagonist, Daridorexant. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this important molecule.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives (e.g., telmisartan). The versatility of the benzimidazole core, which allows for substitutions at various positions, enables the fine-tuning of its pharmacological properties, making it a continued focus of drug discovery efforts.[2][3]
Physicochemical Properties and Characterization of this compound
This compound is a solid organic compound with the chemical formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol .[4] Its structure features a chlorine atom at the 6-position and a methyl group at the 4-position of the benzimidazole core. These substitutions significantly influence its electronic properties and steric profile, which in turn dictate its reactivity and biological activity.
| Property | Value | Reference |
| CAS Number | 180508-09-2 | [5] |
| Molecular Formula | C₈H₇ClN₂ | [4] |
| Molecular Weight | 166.61 g/mol | [4] |
| Appearance | White to off-white solid |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the proton at the 2-position of the imidazole ring, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the imidazole ring. The exact chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents.[6][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic signals for the eight carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic ring will be affected by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group.[7][8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 166 and an isotope peak at m/z 168, characteristic of a monochlorinated compound.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a characteristic N-H stretching vibration in the region of 3100-3400 cm⁻¹, along with C-H stretching vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations characteristic of the benzimidazole ring system.[11][12]
Synthesis of this compound
The synthesis of this compound typically involves the cyclocondensation of the corresponding ortho-phenylenediamine with a one-carbon synthon, such as formic acid or one of its derivatives.[11][13] The key starting material for this synthesis is 5-Chloro-3-methyl-1,2-phenylenediamine.
General Synthetic Approach
The most common and efficient method for the synthesis of benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[11] For the synthesis of the title compound, formic acid is the ideal one-carbon source.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for benzimidazole synthesis. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-Chloro-3-methyl-1,2-phenylenediamine (1.0 eq) and formic acid (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Applications in Drug Development
This compound has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is in the production of Daridorexant, a novel treatment for insomnia.
Key Intermediate in the Synthesis of Daridorexant
Daridorexant is a dual orexin receptor antagonist (DORA) that functions by blocking the activity of orexin neuropeptides, which are key promoters of wakefulness.[14][15] The synthesis of Daridorexant involves the coupling of the this compound core with other complex chemical moieties.[16][17][18] The specific substitution pattern of the benzimidazole intermediate is critical for the final drug's affinity and selectivity for the orexin receptors.
Mechanism of Action: Dual Orexin Receptor Antagonism
The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, plays a central role in regulating the sleep-wake cycle.[19][20] Orexin neurons in the lateral hypothalamus are highly active during wakefulness and promote arousal by activating various wake-promoting centers in the brain.[1][6] In individuals with insomnia, this system can be overactive, leading to a state of hyperarousal that interferes with sleep.[2]
Daridorexant acts as a competitive antagonist at both OX1 and OX2 receptors, thereby blocking the binding of orexin-A and orexin-B.[14][21] This inhibition of orexin signaling reduces the downstream wake-promoting signals, allowing the natural sleep-promoting pathways to dominate, leading to the onset and maintenance of sleep.[4]
Caption: Daridorexant's mechanism of action in the orexin signaling pathway.
Broader Therapeutic Potential of the Benzimidazole Scaffold
The versatility of the benzimidazole scaffold extends beyond orexin receptor antagonism. Derivatives of this heterocyclic system are being actively investigated for a multitude of other therapeutic applications.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[22] In certain cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality, selectively killing cancer cells.[23][24] Several benzimidazole-based compounds have been developed as potent PARP inhibitors, highlighting the scaffold's utility in oncology.[25]
-
Cannabinoid Receptor 2 (CB2) Agonists: The CB2 receptor is primarily expressed on immune cells and is a promising target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[26][27] Novel chloro-substituted benzimidazole derivatives have been synthesized and shown to act as selective CB2 receptor agonists, demonstrating the potential of this chemical class in immunology and pain management.[28][29]
Caption: Diverse therapeutic applications of the benzimidazole scaffold.
Conclusion
This compound is a molecule of significant strategic importance in contemporary drug discovery and development. Its efficient synthesis and versatile chemical nature make it an invaluable building block for the creation of complex, biologically active compounds. The successful incorporation of this moiety into the insomnia therapeutic, Daridorexant, underscores its value and highlights the power of the benzimidazole scaffold in generating novel medicines. As research continues to uncover the vast therapeutic potential of benzimidazole derivatives, the demand for and understanding of key intermediates like this compound will undoubtedly continue to grow.
References
- 1. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Daridorexant? [synapse.patsnap.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Idorsia | Daridorexant [idorsia.com]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. US5756729A - Process for the manufacture of 8-chloro-6 (2-fluorophenyl)-1 methyl-4H-imidazo 1,5a! 1,4! benzodiazepine (midazolam) - Google Patents [patents.google.com]
- 12. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daridorexant - Wikipedia [en.wikipedia.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. medkoo.com [medkoo.com]
- 19. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 20. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. annualreviews.org [annualreviews.org]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 27. d-nb.info [d-nb.info]
- 28. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
An In-depth Technical Guide to Exploring the Pharmacophore of 6-Chloro-4-methyl-1H-benzo[d]imidazole
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-chloro-4-methyl-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, most notably as the core of the dual orexin receptor antagonist, daridorexant, approved for the treatment of insomnia. Understanding the key molecular features responsible for its biological activity—its pharmacophore—is critical for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive, in-depth exploration of the methodologies used to elucidate the pharmacophore of this important chemical entity. We will delve into both structure-based and ligand-based approaches, providing not just the procedural steps but the causal reasoning behind experimental choices. This guide is designed to be a self-validating system, with each protocol grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of the Benzimidazole Core
Benzimidazole and its derivatives are versatile heterocyclic compounds that form the structural basis for a wide array of pharmacologically active agents. Their isosteric relationship with naturally occurring purine nucleotides allows them to interact with a variety of biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific molecule, this compound, has gained prominence as a key component of daridorexant, a dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system is a critical regulator of sleep and wakefulness, making its modulation a prime target for insomnia therapies.
This guide will use the this compound core within the context of orexin receptor antagonism as a case study to illustrate the process of pharmacophore modeling.
The Two Pillars of Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. There are two primary approaches to developing a pharmacophore model, the choice of which is dictated by the available data:
-
Structure-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the biological target (e.g., a protein crystal structure) is known, preferably with a bound ligand.
-
Ligand-Based Pharmacophore Modeling: When a target structure is unavailable, this method relies on a set of known active and inactive molecules to deduce a common set of features responsible for activity.
This guide will provide detailed protocols for both methodologies.
Structure-Based Pharmacophore Modeling: Leveraging the Orexin Receptor Crystal Structure
The public availability of the crystal structure of the orexin-1 receptor in complex with daridorexant (PDB ID: 6TP3) provides an excellent opportunity for structure-based pharmacophore modeling. This approach allows us to directly visualize the key interactions between the this compound core and the receptor's binding pocket.
Analysis of the Daridorexant Binding Site in OX1R (PDB: 6TP3)
A thorough examination of the co-crystal structure reveals the critical interactions that stabilize daridorexant within the OX1R binding pocket. The 4-methyl-5-chloro-benzimidazole moiety plays a crucial role, positioning itself in a hydrophobic pocket and participating in key interactions.
Key interactions include:
-
Hydrogen Bonding: The carbonyl oxygen of the pyrrolidine amide linker forms a direct hydrogen bond with the side chain of ASN318.
-
Hydrophobic and Aromatic Interactions: The benzimidazole core is situated within a hydrophobic pocket defined by residues such as A102. It also engages in π-stacking interactions with HIS344 and TRP2. The triazole substituent exhibits edge-to-face π-stacking with TYR311.
These observed interactions form the basis for our structure-based pharmacophore model.
Experimental Protocol: Generating a Structure-Based Pharmacophore Model
This protocol outlines a general workflow adaptable to most molecular modeling software packages (e.g., BIOVIA Discovery Studio, Schrödinger Maestro, LigandScout).
Objective: To generate a pharmacophore model based on the key interactions observed in the crystal structure of OX1R with bound daridorexant (PDB: 6TP3).
Methodology:
-
Protein Preparation:
-
Load the PDB file (6TP3) into the modeling software.
-
Remove water molecules and any other non-essential heteroatoms.
-
Assign correct bond orders and add hydrogen atoms.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand-Receptor Interaction Analysis:
-
Visually inspect the binding site to identify key interactions (hydrogen bonds, hydrophobic contacts, aromatic interactions) between daridorexant and the receptor.
-
Utilize the software's tools to automatically map these interactions.
-
-
Pharmacophore Feature Generation:
-
Based on the identified interactions, define the pharmacophoric features. For the daridorexant-OX1R complex, these would include:
-
A Hydrogen Bond Acceptor feature corresponding to the carbonyl oxygen of the amide linker.
-
A Hydrophobic/Aromatic feature for the benzimidazole core.
-
An additional Aromatic feature for the triazole-phenyl moiety.
-
Excluded Volumes can be added to represent the space occupied by the receptor, preventing clashes in virtual screening hits.
-
-
-
Model Refinement and Validation:
-
Adjust the position and radius of the pharmacophore features to ensure they accurately represent the key interaction points.
-
The generated model should be validated by screening a database of known orexin receptor antagonists and decoys to assess its ability to enrich for active compounds.
-
Visualization of the Structure-Based Pharmacophore Generation Workflow
Caption: Workflow for generating a structure-based pharmacophore model.
Ligand-Based Pharmacophore Modeling: A Data-Driven Approach
In the absence of a protein crystal structure, or to complement a structure-based model, a ligand-based approach can be employed. This method relies on a set of molecules with known biological activities to derive a pharmacophore hypothesis.
Rationale and Data Requirements
The fundamental principle of ligand-based modeling is that molecules with similar biological activities often share common chemical features arranged in a similar spatial orientation. To build a robust model, a dataset of at least 5-10 structurally diverse and potent active molecules is typically required. The inclusion of inactive molecules can further refine the model by defining regions of steric hindrance or unfavorable interactions.
For our case study, we will consider a set of known dual orexin receptor antagonists.
Table 1: Representative Dual Orexin Receptor Antagonists and their Binding Affinities
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| Daridorexant | OX1R | 0.47 | |
| OX2R | 0.93 | ||
| Suvorexant | OX1R | 0.55 | |
| OX2R | - | ||
| Lemborexant | OX1R | 6.1 | |
| OX2R | 2.6 |
Note: A comprehensive dataset would be required for a full study. This table is for illustrative purposes.
Experimental Protocol: Generating a Ligand-Based Pharmacophore Model
This protocol outlines a general workflow for ligand-based pharmacophore modeling.
Objective: To generate a common-feature pharmacophore model from a set of known dual orexin receptor antagonists.
Methodology:
-
Ligand Preparation:
-
Draw or import the 2D structures of the active compounds into the modeling software.
-
Generate 3D conformations for each ligand. It is crucial to generate a diverse set of low-energy conformers to ensure the bioactive conformation is likely included.
-
-
Feature Mapping:
-
Identify the potential pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic, aromatic, positive/negative ionizable) for each ligand.
-
-
Ligand Alignment and Hypothesis Generation:
-
The software will align the conformers of the active molecules, searching for a common spatial arrangement of pharmacophoric features.
-
Multiple hypotheses will be generated and scored based on how well they map the features of the most active compounds.
-
-
Model Selection and Validation:
-
The best hypothesis is typically the one that best explains the structure-activity relationship (SAR) of the training set and can successfully discriminate between active and inactive molecules in a test set.
-
Validation methods include Fischer's randomization test and screening against a database of known actives and decoys.
-
Visualization of the Ligand-Based Pharmacophore Generation Workflow
Caption: Workflow for generating a ligand-based pharmacophore model.
Experimental Validation of the Pharmacophore Model
A computationally derived pharmacophore model is a hypothesis. Its predictive power must be validated through experimental testing of novel compounds designed or identified using the model. For orexin receptor antagonists, several in vitro assays are crucial for validation.
Protocol: In Vitro Orexin Receptor Antagonist Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the orexin receptors.
Objective: To quantify the binding affinity of a novel compound, designed based on the pharmacophore model, to OX1R and OX2R.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Radiolabeled orexin receptor antagonist (e.g., [³H]-EMPA for OX2R).
-
Test compound and a known unlabeled antagonist (for determining non-specific binding).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter for each well.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Protocol: Functional Antagonism Assay (Inositol Phosphate Accumulation)
This assay measures the ability of a compound to block the intracellular signaling cascade initiated by orexin binding to its G-protein coupled receptor.
Objective: To determine the functional potency (IC₅₀) of a test compound in blocking orexin-A-induced signaling.
Materials:
-
CHO cells stably expressing OX1R or OX2R.
-
Orexin-A peptide.
-
Test compound.
-
Inositol phosphate assay kit.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of orexin-A to stimulate the receptors.
-
Lysis and Detection: Lyse the cells and measure the accumulation of inositol phosphate according to the kit manufacturer's instructions.
-
Data Analysis: Plot the response (inositol phosphate levels) against the logarithm of the test compound concentration to determine the IC₅₀ for functional antagonism.
Conclusion
The exploration of the pharmacophore of this compound provides a powerful framework for the discovery and development of novel orexin receptor antagonists. By integrating structure-based and ligand-based computational approaches, researchers can build robust and predictive models. The true value of these in silico models is realized through rigorous experimental validation, confirming their ability to identify new chemical entities with desired biological activity. The methodologies outlined in this guide, grounded in scientific rigor and practical application, offer a clear path for drug development professionals to advance their research in this and other important therapeutic areas.
The Benzimidazole Core: A Literature Review of 6-Chloro-4-methyl-1H-benzo[d]imidazole and its Analogs for Drug Discovery
Introduction: The Privileged Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows for facile interaction with a multitude of biological macromolecules, making it a cornerstone in the development of therapeutic agents.[1][2] Benzimidazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The versatility of the benzimidazole core, which allows for substitutions at various positions, enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive framework for drug design and discovery.[4][5] This technical guide will provide an in-depth review of 6-Chloro-4-methyl-1H-benzo[d]imidazole, a specific analog, delving into its synthesis and, through the lens of its analogs, its potential biological significance.
Synthesis of this compound: A Plausible and Detailed Protocol
While specific literature detailing the synthesis of this compound is not abundant, a robust and efficient synthetic route can be postulated based on well-established methods for benzimidazole ring formation. The cornerstone of benzimidazole synthesis is the condensation reaction of an o-phenylenediamine with a one-carbon electrophile, such as formic acid or an aldehyde.[6][7][8]
The key starting material for the synthesis of the target compound is 5-chloro-3-methyl-1,2-phenylenediamine . The synthesis of this precursor is a critical first step.
Step 1: Synthesis of the Precursor 5-chloro-3-methyl-1,2-phenylenediamine
A plausible route to this diamine begins with a commercially available starting material, such as 4-chloro-2-methylaniline. The synthesis would proceed via nitration followed by reduction.
Experimental Protocol:
-
Nitration: To a cooled (0-5 °C) solution of 4-chloro-2-methylaniline in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified time and then carefully poured onto crushed ice. The precipitated nitro derivative, 5-chloro-2-methyl-4-nitroaniline, is filtered, washed with water until neutral, and dried.
-
Reduction: The synthesized 5-chloro-2-methyl-4-nitroaniline is then subjected to reduction to convert the nitro group into an amino group, yielding 5-chloro-3-methyl-1,2-phenylenediamine. A common method for this transformation is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent such as ethanol or methanol, under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.[9]
Step 2: Cyclization to form this compound
With the key diamine precursor in hand, the final cyclization to form the benzimidazole ring can be achieved. For the synthesis of a 2-unsubstituted benzimidazole, formic acid is the reagent of choice.
Experimental Protocol:
-
A mixture of 5-chloro-3-methyl-1,2-phenylenediamine and an excess of 90% formic acid is heated at 100°C for 2-4 hours.[7]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The residue is then carefully neutralized with a 10% aqueous sodium hydroxide solution until alkaline, leading to the precipitation of the crude product.
-
The crude this compound is collected by filtration, washed thoroughly with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.
Biological Profile and Therapeutic Potential: A Structure-Activity Relationship (SAR) Perspective
Anticancer Activity
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, DNA intercalation, and kinase inhibition.[1][2]
-
Substitution at the 6-position: The presence of a chloro group at the 6-position of the benzimidazole ring has been associated with significant anticancer activity. Studies on N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated potent activity against various cancer cell lines.[10] For instance, certain 6-chloro benzimidazole derivatives have shown strong inhibitory effects with IC50 values in the micromolar range against cell lines such as those for breast and colon cancer.[10][11]
-
Methyl Substitution: The position of the methyl group is also critical. While data on a 4-methyl substituent is sparse, methyl groups on the benzimidazole ring, in general, can modulate lipophilicity and steric interactions with target proteins, thereby influencing activity.[4] For example, 5,6-dimethylbenzimidazole derivatives have shown enhanced anticancer efficacy due to increased cellular absorption.[2]
Based on these observations, it is plausible that this compound could serve as a valuable scaffold for the development of novel anticancer agents. Its biological evaluation against a panel of cancer cell lines would be a critical step in validating this hypothesis.
Antimicrobial Activity
The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents.[3]
-
Chloro Substitution: Halogenation, particularly chlorination, at the 5 and/or 6 positions of the benzimidazole ring often enhances antimicrobial potency.[3] A study on N-substituted 6-chloro-1H-benzimidazole derivatives revealed potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[10]
-
Structure-Activity Relationship: The antimicrobial activity is highly dependent on the overall substitution pattern. For instance, in some series of benzimidazole derivatives, the presence of a chloro group at the 5- or 6-position is a key determinant of activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]
Therefore, this compound and its derivatives are promising candidates for further investigation as novel antibacterial and antifungal agents.
Experimental Workflow for Biological Screening
A systematic approach is essential for evaluating the biological potential of newly synthesized compounds like this compound and its analogs.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. img1.wsimg.com [img1.wsimg.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol details a robust and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, 5-chloro-3-methyl-1,2-phenylenediamine, followed by the classical Phillips condensation to construct the benzimidazole core. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed procedural steps for both conventional and microwave-assisted synthesis, and thorough characterization guidance. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their structural resemblance to purines allows them to interact with various biological targets, leading to a wide spectrum of activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. The specific substitution pattern of this compound makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This application note provides a detailed and practical protocol for its laboratory-scale synthesis, aimed at researchers in organic and medicinal chemistry.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a two-step sequence. The initial step involves the synthesis of the diamine precursor, 5-chloro-3-methyl-1,2-phenylenediamine. The subsequent and final step is the cyclocondensation of this diamine with formic acid to yield the target benzimidazole.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 5-Chloro-3-methyl-1,2-phenylenediamine
The precursor diamine is synthesized via the reduction of 4-chloro-2-methyl-6-nitroaniline. This transformation is a standard procedure in organic synthesis, and several reducing agents can be employed. A common and effective method involves the use of a metal in an acidic medium, such as iron powder in acetic acid.
Experimental Protocol: Reduction of 4-chloro-2-methyl-6-nitroaniline
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Chloro-2-methyl-6-nitroaniline | C₇H₇ClN₂O₂ | 186.59 | 10.0 | 1.87 g |
| Iron Powder | Fe | 55.84 | 50.0 | 2.79 g |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 30 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methyl-6-nitroaniline (1.87 g, 10.0 mmol), ethanol (20 mL), and glacial acetic acid (30 mL).
-
With vigorous stirring, add iron powder (2.79 g, 50.0 mmol) portion-wise to the suspension. The addition may cause a gentle exotherm.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Carefully neutralize the remaining acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-chloro-3-methyl-1,2-phenylenediamine. This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Part 2: Synthesis of this compound
The formation of the benzimidazole ring is achieved through the Phillips condensation reaction, which involves the cyclization of an o-phenylenediamine with a carboxylic acid, in this case, formic acid. This reaction can be performed using either conventional heating or microwave irradiation, with the latter often providing significant advantages in terms of reaction time and yield.[1][2]
Method A: Conventional Synthesis Protocol
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Chloro-3-methyl-1,2-phenylenediamine | C₇H₉ClN₂ | 156.61 | 5.0 | 0.78 g |
| Formic Acid (98-100%) | HCOOH | 46.03 | 50.0 | 1.89 mL |
| 10% Sodium Hydroxide Solution | NaOH | 40.00 | - | As needed |
Procedure:
-
In a 50 mL round-bottom flask, combine 5-chloro-3-methyl-1,2-phenylenediamine (0.78 g, 5.0 mmol) and formic acid (1.89 mL, 50.0 mmol).
-
Heat the mixture at 100-110°C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into 50 mL of ice-cold water.
-
Neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until a pH of 7-8 is reached.
-
The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from an ethanol-water mixture or by column chromatography.[3]
Method B: Microwave-Assisted Synthesis Protocol
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Chloro-3-methyl-1,2-phenylenediamine | C₇H₉ClN₂ | 156.61 | 2.0 | 0.31 g |
| Formic Acid (98-100%) | HCOOH | 46.03 | 20.0 | 0.76 mL |
| 10% Sodium Hydroxide Solution | NaOH | 40.00 | - | As needed |
Procedure:
-
In a microwave-safe reaction vessel, combine 5-chloro-3-methyl-1,2-phenylenediamine (0.31 g, 2.0 mmol) and formic acid (0.76 mL, 20.0 mmol).
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-150°C for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature and follow the work-up procedure described in the conventional method (steps 3-6).
Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.
Purification and Characterization
Purification:
-
Recrystallization: The crude product can be recrystallized from a mixture of ethanol and water to obtain a purified solid.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.[4]
Characterization:
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the N-H proton of the imidazole ring. The N-H proton typically appears as a broad singlet in the downfield region (around 12-13 ppm in DMSO-d₆). The aromatic protons will exhibit splitting patterns consistent with the substitution on the benzene ring, and the methyl protons will appear as a singlet.[1][5]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.[1][5]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (C₈H₇ClN₂: 166.61 g/mol ).[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching band.
Safety Precautions
-
Formic acid is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[7]
-
Chlorinated aromatic compounds can be toxic and should be handled with care. Avoid inhalation and skin contact.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature controls.
References
- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. calpaclab.com [calpaclab.com]
- 7. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Leveraging the principles of green chemistry, this protocol details a microwave-assisted approach that dramatically reduces reaction times and improves yields compared to conventional heating methods.[2] The synthesis involves a two-step process: the reduction of 5-chloro-3-methyl-2-nitroaniline to the corresponding o-phenylenediamine, followed by a microwave-mediated cyclization with formic acid. This guide offers in-depth protocols, mechanistic insights, characterization data, and a framework for the successful and reproducible synthesis of the target compound.
Introduction and Scientific Rationale
Benzimidazoles are a privileged structural motif in drug discovery, forming the core of numerous pharmacologically active agents with a wide spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[1] The specific compound, this compound, holds potential as a key intermediate for the development of novel therapeutics.
Traditional methods for benzimidazole synthesis often require harsh conditions and prolonged reaction times.[3] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative by utilizing the efficient and uniform heating of the reaction mixture through dielectric polarization.[2] This technique not only accelerates reaction rates but also often leads to cleaner products with higher yields.[2]
The synthetic strategy outlined herein is predicated on the well-established Phillips condensation, adapted for microwave conditions. The key intermediate, 4-chloro-3-methylbenzene-1,2-diamine, is first prepared and then cyclized with formic acid to furnish the target benzimidazole.
Synthetic Workflow Overview
The overall synthetic pathway is a two-stage process, beginning with commercially available starting materials.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
Part I: Synthesis of 4-Chloro-3-methylbenzene-1,2-diamine (Intermediate)
Principle: The synthesis of the key o-phenylenediamine intermediate is achieved through the reduction of the corresponding nitroaniline. A common and effective method is the use of a reducing agent such as tin(II) chloride in an acidic medium.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles |
| 5-Chloro-3-methyl-2-nitroaniline | 186.59 | 5.0 g | 0.0268 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 30.2 g | 0.134 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~30 mL | - |
| Ethanol | 46.07 | 150 mL | - |
| Sodium Hydroxide (NaOH) solution (5 M) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-3-methyl-2-nitroaniline (5.0 g, 0.0268 mol) and ethanol (150 mL).
-
Stir the mixture to obtain a suspension.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (30.2 g, 0.134 mol) in concentrated hydrochloric acid (30 mL).
-
Carefully add the tin(II) chloride solution to the stirred suspension of the nitroaniline.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the acidic solution by the dropwise addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9. Caution: This is an exothermic reaction; cool the flask in an ice bath.
-
The product will precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-chloro-3-methylbenzene-1,2-diamine. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC.
Part II: Microwave-Assisted Synthesis of this compound
Principle: The cyclization of the o-phenylenediamine with formic acid is an acid-catalyzed condensation reaction. Microwave irradiation provides rapid and efficient heating, significantly accelerating the formation of the benzimidazole ring.
Caption: Simplified reaction mechanism for benzimidazole formation.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles |
| 4-Chloro-3-methylbenzene-1,2-diamine | 156.61 | 2.0 g | 0.0128 |
| Formic Acid (98%) | 46.03 | 10 mL | - |
| Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Microwave Reactor Parameters:
| Parameter | Value |
| Power | 100-200 W |
| Temperature | 120-140 °C |
| Pressure | 10-15 bar |
| Ramp Time | 2 minutes |
| Hold Time | 10-15 minutes |
Procedure:
-
Place 4-chloro-3-methylbenzene-1,2-diamine (2.0 g, 0.0128 mol) into a 20 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add formic acid (10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture according to the parameters in the table above.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water (100 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
Purification and Characterization
Purification:
The crude product can be purified by recrystallization from an ethanol-water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration and dry.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
Melting Point: Determine the melting point of the purified product and compare it with literature values if available.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group. The N-H proton of the imidazole ring will likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
Safety and Handling Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conduct all reactions in a well-ventilated fume hood.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Microwave reactors operate at high temperatures and pressures; ensure you are properly trained on the equipment before use.
-
Aromatic amines and their derivatives can be toxic and should be handled with caution.
Conclusion
This application note provides a robust and efficient microwave-assisted protocol for the synthesis of this compound. By leveraging the benefits of microwave technology, this method offers significant advantages in terms of reaction time and yield, aligning with the principles of modern, sustainable chemistry. The detailed procedures for synthesis, purification, and characterization will enable researchers to reliably produce this valuable building block for applications in drug discovery and development.
References
Purifying 6-Chloro-4-methyl-1H-benzo[d]imidazole: A Detailed Guide to Recrystallization
This comprehensive guide provides a detailed protocol for the purification of 6-Chloro-4-methyl-1H-benzo[d]imidazole via recrystallization. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a high-purity compound for their work. The protocol herein is designed to be both a practical step-by-step guide and an educational tool, explaining the scientific principles that underpin the purification process.
Introduction: The Importance of Purity in Benzimidazole Derivatives
Benzimidazoles are a critical class of heterocyclic compounds with a wide spectrum of biological activities, forming the core scaffold of numerous pharmaceuticals.[1][2] The specific compound of interest, this compound (Molecular Formula: C₈H₇ClN₂, Molecular Weight: 166.611 g/mol ), is a valuable building block in medicinal chemistry.[3] The purity of such compounds is paramount, as even minor impurities can significantly impact the results of biological assays and the safety and efficacy of potential drug candidates.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4][5][6] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[6] Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline solid with a higher purity, while the impurities remain dissolved in the solvent (mother liquor).[4]
This guide will walk you through the systematic process of selecting an appropriate solvent system and executing the recrystallization of this compound to achieve a high degree of purity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful recrystallization protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [3] |
| Molecular Weight | 166.611 g/mol | [3] |
| Melting Point | Not definitively reported; a similar compound, 6-Chloro-2-(2,4-dichlorophenyl)-1H-benzo[d]imidazole, has a melting point of 245–246 °C. An estimation for the title compound would be in a similar range, to be confirmed experimentally. | [1] |
| Appearance | Expected to be a crystalline solid. | General knowledge |
Safety Precautions:
The Recrystallization Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to the purification of this compound. Due to the lack of specific solubility data, a solvent screening step is included.
Materials and Equipment
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Melting point apparatus
Visualizing the Workflow
Caption: Recrystallization Workflow Diagram
Detailed Experimental Protocol
Step 1: Solvent Selection (The Critical First Step)
The choice of solvent is the most critical factor in a successful recrystallization.[6] For halogenated methylbenzimidazoles, alcohols like ethanol are often a good starting point.[7] A systematic solvent screening should be performed as follows:
-
Place a small amount (approx. 10-20 mg) of the crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, water, acetone, ethyl acetate, toluene) dropwise at room temperature, shaking after each addition. Observe the solubility. An ideal solvent will show low solubility at room temperature.
-
Gently heat the test tubes that showed low solubility at room temperature in a warm water bath. An ideal solvent will completely dissolve the compound upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good crop of crystals upon cooling is the most suitable candidate.
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker, heat the chosen recrystallization solvent to its boiling point on a hot plate.
-
Add the hot solvent to the Erlenmeyer flask containing the crude compound in small portions, with continuous stirring and gentle heating. Add just enough hot solvent to completely dissolve the solid.[4] Adding an excess of solvent will reduce the yield of the purified crystals.
Step 3: Hot Filtration (Optional)
If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.
-
Preheat a glass funnel and a clean Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper into the warm funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 4: Crystallization
-
Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[6] Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of the crystals.[8]
Step 5: Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystalline slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[4] Use a minimal amount of cold solvent to avoid dissolving the purified crystals.
Step 6: Drying
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to pull air through and facilitate initial drying.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Step 7: Purity Assessment
-
Once the crystals are completely dry, determine the final weight and calculate the percent recovery.
-
Measure the melting point of the recrystallized product. A sharp melting point close to the literature value (once established) is a good indicator of high purity. A broad melting point range suggests the presence of impurities.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide for Recrystallization
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly. Consider a different solvent or a two-solvent system. |
| No Crystal Formation | Too much solvent was used; the solution is not saturated enough. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Ensure the solvent is ice-cold for washing. Ensure the filtration apparatus is preheated for hot filtration. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired compound.[8] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By following the detailed steps for solvent selection, dissolution, crystallization, and isolation, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The key to successful recrystallization lies in the careful selection of the solvent and the controlled cooling of the saturated solution to promote the formation of pure crystals.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buy 4-Chloro-2-methyl-1H-benzo[d]imidazole | 5599-82-6 [smolecule.com]
- 8. youtube.com [youtube.com]
Application Note and Protocol: High-Purity Isolation of 6-Chloro-4-methyl-1H-benzo[d]imidazole via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust column chromatography method for the purification of 6-Chloro-4-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The protocol herein is designed to provide a reproducible and scalable method for obtaining this compound in high purity, a critical prerequisite for subsequent analytical studies and synthetic applications. This document provides a thorough explanation of the principles behind the chosen methodology, a step-by-step protocol for both mobile phase optimization via Thin Layer Chromatography (TLC) and the final column chromatography separation, and practical insights for successful execution.
Introduction: The Rationale for Chromatographic Purification
This compound belongs to the benzimidazole class of heterocyclic compounds, which are foundational scaffolds in a multitude of pharmacologically active agents.[2] The biological activity of such compounds is intrinsically linked to their purity. Impurities, such as unreacted starting materials, by-products, or isomers, can lead to erroneous biological data and complicate drug development efforts.
Column chromatography is a powerful and widely adopted technique for the purification of organic compounds.[3] The principle of this method lies in the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or mixture of solvents).[3][4] The separation is based on the varying polarities of the compounds in the mixture.[5] More polar compounds will have a stronger affinity for the polar silica gel stationary phase and will thus elute more slowly, while less polar compounds will be carried through the column more quickly by the mobile phase.[4]
The structural features of this compound—a benzimidazole core with chloro and methyl substituents—suggest a molecule of moderate polarity. The benzimidazole nucleus itself can participate in hydrogen bonding, contributing to its polarity, while the chloro and methyl groups will influence its solubility in organic solvents.[1] The selection of an appropriate mobile phase is therefore critical to achieving a successful separation.
Preliminary Analysis: Mobile Phase Selection using Thin Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to identify an optimal mobile phase system using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a reliable prediction of the separation that will be achieved on a column. The goal is to find a solvent system that results in a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[6] This Rf value ensures that the compound will elute from the column in a reasonable volume of solvent, without being too close to the solvent front (high Rf) or remaining adsorbed to the top of the column (low Rf).
Protocol for TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or methanol.
-
TLC Plate Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., iodine vapor).
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)
-
Optimization: Systematically vary the composition of the mobile phase to achieve the target Rf value for this compound, while maximizing the separation from any impurities.
Recommended Starting Mobile Phase Systems for TLC
Based on literature for similar benzimidazole derivatives, the following solvent systems are recommended as starting points for optimization.[7][8] The polarity of these systems can be adjusted by varying the ratio of the component solvents.
| Mobile Phase System | Polarity | Adjustment for Higher Rf (Less Retention) | Adjustment for Lower Rf (More Retention) |
| Ethyl Acetate / Hexane | Low to Medium | Increase the proportion of Ethyl Acetate | Increase the proportion of Hexane |
| Dichloromethane / Methanol | Medium to High | Increase the proportion of Methanol | Increase the proportion of Dichloromethane |
| Toluene / Acetone | Medium | Increase the proportion of Acetone | Increase the proportion of Toluene |
Column Chromatography Protocol for the Purification of this compound
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[9]
-
Chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Mobile phase (optimized from TLC analysis)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Column Preparation:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[9]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[6]
2. Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.[6] The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[4]
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel bed. Crucially, never let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) on top.
3. Sample Loading:
-
Wet Loading (Recommended): Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).[6] Carefully apply the solution to the top of the silica gel bed using a pipette. Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction, depending on the column size).
-
Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied to the top of the column using a pump or an inert gas source.[4]
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
5. Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
-
Spot the starting crude material, and several collected fractions on the same TLC plate for comparison.
-
Fractions containing only the spot corresponding to the target compound are considered pure.
6. Isolation of the Purified Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound, which should appear as a white to yellow solid.[1]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate mobile phase. - Column overloaded. - Unevenly packed column. | - Re-optimize the mobile phase using TLC. - Use a larger column or less sample. - Repack the column carefully, avoiding air bubbles. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). |
| Compound Does Not Elute | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent). |
| Cracked or Channeled Column | - Column ran dry. - Packing was not uniform. | - Ensure the solvent level never drops below the top of the silica gel. - Repack the column using the slurry method. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound using silica gel column chromatography. By following the outlined procedures for mobile phase optimization with TLC and the subsequent column separation, researchers can consistently obtain this key benzimidazole derivative in high purity. The principles and techniques described herein are broadly applicable to the purification of other moderately polar heterocyclic compounds, making this a valuable guide for professionals in organic synthesis and drug discovery.
References
- 1. Buy 4-Chloro-2-methyl-1H-benzo[d]imidazole | 5599-82-6 [smolecule.com]
- 2. ijcrt.org [ijcrt.org]
- 3. chromtech.com [chromtech.com]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. youtube.com [youtube.com]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsm.com [ijpsm.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Investigation of Chloro-Substituted Benzimidazoles in Anticancer Research
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds in Oncology
The benzimidazole nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines.[1] This structural mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, making them a focal point in the development of novel therapeutics.[1][2] In the realm of oncology, numerous derivatives have demonstrated significant anticancer activity through various mechanisms, including the disruption of microtubule polymerization, inhibition of key kinases, and induction of programmed cell death (apoptosis).[2][3]
While specific research on 6-Chloro-4-methyl-1H-benzo[d]imidazole is not extensively documented in publicly available literature, the broader class of chloro-substituted benzimidazoles has shown considerable promise. The inclusion of a chlorine atom on the benzimidazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its anticancer potency.[4][5] This document will, therefore, provide a comprehensive guide for researchers investigating the anticancer potential of chloro-substituted benzimidazoles, using a representative compound to illustrate key concepts and protocols. These methodologies can be adapted for the systematic evaluation of novel derivatives such as this compound.
Our focus will be on establishing a robust framework for the in vitro and in vivo assessment of these compounds, from initial cytotoxicity screening to the elucidation of their mechanism of action.
Part 1: Foundational In Vitro Evaluation of Anticancer Activity
The initial phase of assessing a novel compound's anticancer potential involves a series of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cell lines.[5] This allows for the efficient screening of compounds and the selection of promising candidates for further investigation.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of viable cells.[6]
Protocol: MTT Assay for Determining IC50 Values
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., a 6-chloro-substituted benzimidazole derivative) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
Table 1: Hypothetical IC50 Values of a Representative Chloro-Benzimidazole Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT116 | Colorectal Carcinoma | 6.8 |
| PC-3 | Prostate Cancer | 15.1 |
Investigating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Once a compound demonstrates significant cytotoxicity, the next critical step is to determine the mechanism by which it induces cell death. Many effective anticancer agents function by inducing apoptosis or causing cell cycle arrest.[7]
1.2.1 Apoptosis Detection via Western Blotting for Key Markers
Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade.[8] Key markers include cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP (poly(ADP-ribose) polymerase).[4]
Protocol: Western Blotting for Apoptosis Markers
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
1.2.2 Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9] This helps to determine if the compound induces cell cycle arrest at a specific checkpoint.[9]
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound as described for the Western blot protocol.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Diagram: Generalized Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer drug screening.
Part 2: Elucidating the Molecular Mechanism of Action
Understanding the specific signaling pathways modulated by a compound is crucial for its development as a targeted therapeutic agent. Based on the initial findings of apoptosis induction and cell cycle arrest, further experiments can be designed to identify the molecular targets.
Diagram: Hypothetical Signaling Pathway for a Chloro-Benzimidazole Derivative
Caption: Potential mechanism of a chloro-benzimidazole derivative.
Part 3: In Vivo Efficacy Assessment in Xenograft Models
Promising candidates from in vitro studies should be evaluated for their antitumor efficacy in a physiological context using animal models.[7] The human tumor xenograft model in immunocompromised mice is a standard preclinical model for this purpose.
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation:
-
Culture a suitable human cancer cell line (e.g., HCT116) to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Handling and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice.
-
Anesthetize the mouse using an approved anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of the mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the health of the animals daily.
-
Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor size 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
-
Compare the tumor growth rates between the treated and control groups to evaluate the efficacy of the compound.
-
Conclusion and Future Directions
The protocols and methodologies outlined in this document provide a comprehensive framework for the preclinical evaluation of chloro-substituted benzimidazoles, such as this compound, as potential anticancer agents. A systematic approach, from initial in vitro screening to in vivo efficacy studies, is essential for identifying and characterizing novel therapeutic candidates. The elucidation of the molecular mechanisms of action will be critical for the development of targeted therapies with improved efficacy and reduced toxicity. Future research should focus on structure-activity relationship (SAR) studies to optimize the benzimidazole scaffold for enhanced anticancer activity and favorable pharmacological properties.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antiproliferative effects of 6-anilino-5-chloro-1H-benzo[d]imidazole-4,7-dione in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application of 6-Chloro-4-methyl-1H-benzo[d]imidazole in Antimicrobial Assays: A Technical Guide
Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery
The benzimidazole nucleus, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[3][4] The mechanism of antimicrobial action for benzimidazole derivatives is often attributed to their ability to act as competitive inhibitors in essential biosynthetic pathways. For instance, by mimicking purines, they can disrupt the synthesis of nucleic acids and proteins crucial for microbial survival. Other proposed mechanisms include the inhibition of key bacterial enzymes like DNA gyrase, which is vital for DNA replication.[3]
Structural modifications to the benzimidazole ring, such as the introduction of halogen substituents, have been shown to significantly modulate antimicrobial efficacy.[1][5] The subject of this guide, 6-Chloro-4-methyl-1H-benzo[d]imidazole , is a derivative that incorporates a chloro group, a feature often associated with enhanced biological activity.[1] This technical document provides a comprehensive overview and detailed protocols for evaluating the antimicrobial potential of this compound using a suite of standard in vitro assays. It is designed for researchers, scientists, and drug development professionals seeking to characterize novel antimicrobial agents.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of an antimicrobial agent involves determining its fundamental efficacy against a panel of relevant microorganisms. The following protocols describe the core assays for establishing the inhibitory and cidal (killing) concentrations of this compound.
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion test is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[6][7] It provides a rapid visual assessment of a compound's ability to inhibit microbial growth.
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[8][9] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[8]
Experimental Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in sterile saline (0.85% NaCl) or broth.[10]
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9][10]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension.[8][11] Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60° after each application to ensure uniform coverage.[11]
-
Disk Application: Allow the plate to dry for a few minutes. Aseptically apply a sterile 6-mm paper disk impregnated with a known amount of this compound onto the agar surface. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[11]
Data Presentation: Example Disk Diffusion Results
| Test Organism | Gram Stain | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 18 | Susceptible |
| Escherichia coli ATCC 25922 | Gram-negative | 14 | Intermediate |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 6 | Resistant |
| Candida albicans ATCC 90028 | Fungi | 16 | Susceptible |
Note: Interpretive criteria (Susceptible, Intermediate, Resistant) are compound-specific and must be established through correlation with MIC data.
Part 2: Quantitative Evaluation of Antimicrobial Potency
Following a preliminary screening, quantitative methods are employed to determine the precise concentrations at which the test compound exhibits its effects.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][12] It is a fundamental measure of a compound's potency. The broth microdilution method is a widely accepted standard for determining MIC values.
Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10] After incubation, the presence or absence of visible growth (turbidity) is assessed. The MIC is the lowest concentration that completely inhibits growth.[12]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired test concentration.[10]
-
Serial Dilution:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the diluted compound stock to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no compound), and well 12 as the sterility control (broth only).[13]
-
-
Inoculum Preparation: Prepare and standardize the microbial suspension to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]
-
Inoculation: Add 50 µL of the final standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).[12]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-24 hours.[12]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]
dot
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in CFU/mL is achieved.[16]
Experimental Protocol:
-
Perform MIC Assay: Conduct the MIC assay as described above.
-
Subculturing: From the well corresponding to the MIC and at least two more concentrated wells that show no visible growth, take a 10-100 µL aliquot.[13][15]
-
Plating: Spread the aliquot onto a fresh, antibiotic-free MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14]
Data Presentation: Example MIC and MBC Results
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | 8 | >64 | >8 | Bacteriostatic |
| K. pneumoniae ATCC 700603 | 16 | 32 | 2 | Bactericidal |
| C. albicans ATCC 90028 | 8 | 16 | 2 | Fungicidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]
Part 3: Advanced Antimicrobial Characterization
For a more in-depth understanding of the compound's antimicrobial profile, advanced assays are conducted to evaluate its dynamic activity over time and its efficacy against complex microbial communities.
Time-Kill Kinetics Assay
This assay provides insight into the rate and extent of bacterial killing over time.[17] It is a powerful tool for characterizing the pharmacodynamics of an antimicrobial agent, revealing whether its killing effect is concentration-dependent or time-dependent.[17]
Principle: A standardized bacterial suspension is exposed to various concentrations of the test compound (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing curve.[18][19]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB, adjusted to approximately 1-2 x 10⁸ CFU/mL (0.5 McFarland), then dilute to a starting concentration of ~5 x 10⁵ CFU/mL.[17]
-
Assay Setup: Prepare flasks or tubes containing CAMHB with this compound at concentrations such as 0.5x, 1x, 2x, and 4x MIC. Include a growth control tube without the compound. Inoculate all tubes with the prepared bacterial suspension.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[20]
-
Serial Dilution and Enumeration: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a specific volume of the appropriate dilutions onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the colonies and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]
dot
Caption: Generalized workflow for a Time-Kill Kinetics Assay.
Biofilm Inhibition and Eradication Assays
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[21][22] Evaluating a compound's activity against biofilms is critical for assessing its potential clinical utility.
Principle:
-
Biofilm Inhibition: The assay determines the compound's ability to prevent the initial formation of biofilms. The compound is added simultaneously with the bacterial inoculum.[23]
-
Biofilm Eradication (MBEC): The Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration required to kill the bacteria within a pre-formed biofilm.[21][24]
Experimental Protocol (Crystal Violet Method for Inhibition):
-
Inoculum Preparation: Prepare and standardize a bacterial suspension as for the MIC assay.
-
Plate Setup: In a 96-well flat-bottom microtiter plate, add serial dilutions of this compound.
-
Inoculation: Add the standardized bacterial inoculum to the wells. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[21]
-
Washing and Staining: Gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Add a crystal violet solution to stain the adherent biofilm.
-
Destaining and Quantification: After incubation with the stain, wash away excess crystal violet. Solubilize the bound stain with a solvent (e.g., 95% ethanol or 30% acetic acid).[21]
-
Measurement: Measure the absorbance of the solubilized stain using a microplate reader (typically at 570-595 nm). A reduction in absorbance compared to the control indicates biofilm inhibition.[21]
Data Presentation: Example Biofilm Inhibition Data
| Compound Concentration (µg/mL) | Absorbance (OD₅₉₅) | % Biofilm Inhibition |
| Growth Control (0) | 0.850 | 0% |
| 2 | 0.680 | 20.0% |
| 4 | 0.425 | 50.0% |
| 8 | 0.212 | 75.1% |
| 16 | 0.085 | 90.0% |
| 32 | 0.042 | 95.1% |
Conclusion
This compound belongs to a class of compounds with established antimicrobial potential. The application of the standardized assays detailed in this guide—from initial screening with the disk diffusion test to quantitative potency determination via MIC/MBC, and advanced characterization through time-kill kinetics and biofilm assays—provides a robust framework for thoroughly evaluating its antimicrobial profile. This systematic approach is essential for generating the reliable and reproducible data required for the progression of novel antimicrobial agents in the drug development pipeline.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. asm.org [asm.org]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. pdb.apec.org [pdb.apec.org]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microchemlab.com [microchemlab.com]
- 17. benchchem.com [benchchem.com]
- 18. actascientific.com [actascientific.com]
- 19. emerypharma.com [emerypharma.com]
- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Identification of a novel benzimidazole that inhibits bacterial biofilm formation in a broad-spectrum manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 24. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Developing Potent Kinase Inhibitors from Benzimidazole Scaffolds: A Detailed Guide for Researchers
Introduction: The Benzimidazole Scaffold in Kinase Inhibitor Discovery
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, making it an ideal framework for the development of targeted kinase inhibitors.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, driving aberrant cellular proliferation, survival, and angiogenesis.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the design, synthesis, and evaluation of benzimidazole-based kinase inhibitors. We will delve into the synthetic chemistry of the benzimidazole scaffold, provide step-by-step protocols for robust in vitro and in vivo evaluation, and discuss key considerations for optimizing the pharmacological properties of these promising therapeutic agents. Our focus is to equip researchers with the necessary tools and knowledge to accelerate the discovery and development of the next generation of kinase-targeted therapies.
I. Chemical Synthesis of Benzimidazole-Based Kinase Inhibitors
The synthesis of a diverse library of benzimidazole analogs is the first crucial step in a kinase inhibitor discovery program. The versatility of the benzimidazole core allows for substitutions at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
General Workflow for Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a benzimidazole-based kinase inhibitor.
Caption: A generalized workflow for the synthesis of benzimidazole kinase inhibitors.
Protocol 1: Synthesis of a 2-Arylbenzimidazole Kinase Inhibitor
This protocol describes a common method for the synthesis of a 2-arylbenzimidazole, a prevalent structural motif in many kinase inhibitors.
Materials:
-
Substituted o-phenylenediamine
-
Substituted aromatic aldehyde
-
Sodium metabisulfite (Na2S2O5)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) and the substituted aromatic aldehyde (1.05 eq) in DMF.
-
Addition of Reagent: Add sodium metabisulfite (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Precipitation: A solid precipitate will form. If the product is basic, neutralize the solution with a saturated solution of NaHCO3 to facilitate precipitation.
-
Filtration and Washing: Collect the crude product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzimidazole.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.[4]
II. In Vitro Biological Evaluation
Once a library of benzimidazole derivatives has been synthesized, the next step is to evaluate their biological activity. In vitro assays are essential for determining the potency and selectivity of the compounds against the target kinase(s).
Workflow for In Vitro Evaluation
The following diagram outlines the key steps in the in vitro evaluation of benzimidazole kinase inhibitors.
Caption: A typical workflow for the in vitro evaluation of benzimidazole kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a widely used method for high-throughput screening and IC50 determination of kinase inhibitors.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Benzimidazole inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. Prepare serial dilutions of the benzimidazole inhibitor compounds in DMSO and then dilute further in the kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the benzimidazole inhibitor solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cellular Target Engagement and Pathway Modulation (Western Blotting)
Western blotting is a crucial secondary assay to confirm that the inhibitor is active in a cellular context and modulates the intended signaling pathway. This is typically assessed by measuring the phosphorylation status of the kinase's downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Benzimidazole inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the benzimidazole inhibitor or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phospho-substrate signal to the total substrate and loading control.
-
III. In Vivo Efficacy and Pharmacokinetics
Promising lead compounds from in vitro studies must be evaluated in vivo to assess their efficacy in a more complex biological system and to determine their pharmacokinetic properties.
Workflow for In Vivo Evaluation
The following diagram illustrates the key stages of in vivo testing for a benzimidazole kinase inhibitor.
Caption: A streamlined workflow for the in vivo evaluation of a lead benzimidazole kinase inhibitor.
Protocol 4: In Vivo Efficacy in a Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the anti-tumor efficacy of novel cancer therapeutics.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line relevant to the kinase target
-
Matrigel (optional)
-
Benzimidazole inhibitor formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Dosing syringes and needles (for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the human cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.
-
Treatment: Administer the benzimidazole inhibitor or vehicle to the mice according to the predetermined dosing schedule (e.g., once or twice daily by oral gavage).[5]
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for target modulation) and histopathological examination.
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy.
-
Protocol 5: Pharmacokinetic (PK) Study in Rodents
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. This information is critical for optimizing the dosing regimen and predicting human pharmacokinetics.[6][7]
Materials:
-
Mice or rats
-
Benzimidazole inhibitor formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single IV bolus dose of the inhibitor to one group of animals.
-
Administer a single PO dose of the inhibitor to another group of animals.
-
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis:
-
Extract the inhibitor from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO administration.
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) using pharmacokinetic modeling software.
-
IV. Data Presentation and Interpretation
Clear and concise presentation of data is crucial for interpreting the results of your studies and making informed decisions about the progression of your kinase inhibitor program.
Table 1: In Vitro Activity of Representative Benzimidazole Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (EC50, nM) | Reference |
| BZI-AUR-01 | Aurora A | 13 | 50 (HCT-116) | [8] |
| BZI-AUR-02 | Aurora B | 79 | 150 (HCT-116) | [8] |
| BZI-RAF-01 | B-RAF (V600E) | 3 | 44 (SK-MEL-28) | [5] |
| BZI-RAF-02 | pan-RAF | <10 | 100 (HT-29) | [5] |
| BZI-VEGFR-01 | VEGFR-2 | 8.7 (Ki) | 150 (HUVEC) | [9] |
| BZI-VEGFR-02 | VEGFR-2 | 930 | 5000 (A549) | [9] |
Table 2: Pharmacokinetic Parameters of a Lead Benzimidazole Kinase Inhibitor
| Parameter | Value | Unit |
| Clearance (CL) | 32 | mL/min/kg |
| Volume of Distribution (Vd) | 12.7 | L/kg |
| Half-life (t1/2) | 340 | min |
| Oral Bioavailability (%F) | 40 | % |
Data for a representative benzimidazole pan-RAF inhibitor.[5]
V. Conclusion and Future Directions
The benzimidazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The synthetic tractability and favorable pharmacological properties of this heterocyclic system have led to the discovery of numerous clinical candidates and approved drugs. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design, synthesize, and evaluate their own benzimidazole-based kinase inhibitors.
Future efforts in this field will likely focus on the development of more selective inhibitors to minimize off-target toxicities, as well as the exploration of novel mechanisms of action, such as allosteric inhibition. Furthermore, the combination of benzimidazole-based kinase inhibitors with other therapeutic modalities, such as immunotherapy, holds great promise for achieving durable clinical responses in a wider range of cancer patients. As our understanding of kinase biology deepens, the versatile benzimidazole scaffold is poised to remain at the forefront of targeted cancer therapy.
VI. References
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024-01-16). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. (2014-07-17). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. (2024-09-12). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Benzimidazole analogs as aurora kinase inhibitors. ResearchGate. Retrieved from --INVALID-LINK--
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (2022-01-01). Chemical Review and Letters. Retrieved from --INVALID-LINK--
-
Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. (2025-02-14). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. (2023-01-04). MDPI. Retrieved from --INVALID-LINK--
-
Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor. ResearchGate. Retrieved from --INVALID-LINK--
-
Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors. ResearchGate. Retrieved from --INVALID-LINK--
-
Graphical representation of the in vitro VEGFR-2 kinase inhibition... ResearchGate. Retrieved from --INVALID-LINK--
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024-10-22). Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
Pharmacokinetic of benzimidazole derivatives. ResearchGate. Retrieved from --INVALID-LINK--
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024-03-22). MDPI. Retrieved from --INVALID-LINK--
-
Aurora Kinase Inhibitors: Current Status and Outlook. (2016-10-18). Frontiers. Retrieved from --INVALID-LINK--
-
Measured IC 50 values on cell lines containing wild type B-RAF. The... ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. ResearchGate. Retrieved from --INVALID-LINK--
-
Aurora kinase inhibitors. ResearchGate. Retrieved from --INVALID-LINK--
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023-12-19). Sciendo. Retrieved from --INVALID-LINK--
-
Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors. (2008-11-27). PubMed. Retrieved from --INVALID-LINK--
-
[Pharmacokinetics of benzimidazole derivatives]. (2002-05-01). PubMed. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for Kinase Inhibitor Screening: 1,6-Dimethyl-1H-benzo[d]imidazole. Benchchem. Retrieved from --INVALID-LINK--
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024-06-06). National Institutes of Health. Retrieved from --INVALID-LINK--
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015-08-01). National Institutes of Health. Retrieved from --INVALID-LINK--
-
New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities. (2015-04-11). PubMed. Retrieved from --INVALID-LINK--
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. Retrieved from --INVALID-LINK--
-
Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice. (2017-03-24). American Society for Microbiology. Retrieved from --INVALID-LINK--
-
Benzimidazole derivatives as kinase inhibitors. PubMed. Retrieved from --INVALID-LINK--
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024-06-01). National Institutes of Health. Retrieved from --INVALID-LINK--
References
- 1. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity [mdpi.com]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]
- 5. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 7. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-4-methyl-1H-benzo[d]imidazole Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of the experimental setup for reactions involving 6-Chloro-4-methyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and strategic considerations that inform the synthesis and subsequent functionalization of this versatile molecule. We present validated, step-by-step protocols for its synthesis, N-alkylation, and Suzuki-Miyaura cross-coupling reactions. Each protocol is designed as a self-validating system, incorporating in-process controls and characterization checkpoints. The causality behind the choice of reagents, catalysts, and reaction conditions is explained to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific research needs. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams to enhance understanding.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and functional materials. Its unique structural and electronic properties, arising from the fusion of a benzene ring with an imidazole ring, allow it to interact with a wide range of biological targets. The strategic placement of substituents on the benzimidazole scaffold is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This compound, in particular, serves as a valuable building block, offering multiple sites for chemical modification to generate diverse libraries of novel compounds for screening and development.[1]
Synthesis of this compound: A Foundational Protocol
The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile.[2] For the preparation of this compound, the logical precursor is 4-chloro-5-methyl-1,2-phenylenediamine. The following protocol is an adapted and optimized procedure based on the well-established Phillips-Ladenburg reaction conditions.
Reaction Principle
The synthesis involves the acid-catalyzed condensation of 4-chloro-5-methyl-1,2-phenylenediamine with formic acid. The reaction proceeds through the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the benzimidazole ring system. The acidic environment protonates the carbonyl oxygen of formic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of the diamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chloro-5-methyl-1,2-phenylenediamine (1.0 equiv.)
-
Formic acid (≥95%, 5.0 equiv.)
-
Hydrochloric acid (4 M, as needed for work-up)
-
Sodium hydroxide solution (10% w/v, for neutralization)
-
Ethanol (for recrystallization)
-
Activated carbon
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-chloro-5-methyl-1,2-phenylenediamine (1.0 equiv.) in formic acid (5.0 equiv.).
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization: Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (pH ~8-9), which will cause the product to precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any residual salts.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a few minutes before hot filtration. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The final product should be characterized by:
-
Melting Point: Compare with literature values if available.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure. Expected ¹H NMR signals would include aromatic protons, a methyl singlet, and an N-H proton. ¹³C NMR would show characteristic peaks for the aromatic and imidazole carbons.[3][4]
-
Mass Spectrometry: To confirm the molecular weight (C₈H₇ClN₂: 166.61 g/mol ).
Key Downstream Reactions: Functionalization of this compound
The utility of this compound lies in its potential for further functionalization at the N-H position of the imidazole ring and at the C-Cl position of the benzene ring.
N-Alkylation
The N-alkylation of the imidazole ring is a common strategy to introduce diverse substituents, which can significantly modulate the biological activity of the resulting compounds.[5]
The N-H proton of the imidazole is weakly acidic and can be deprotonated by a suitable base to generate a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with an alkyl halide to form the N-alkylated product. The choice of base and solvent is crucial for achieving high yields and regioselectivity.
Materials:
-
This compound (1.0 equiv.)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous DMF, add potassium carbonate (1.2 equiv.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the alkyl halide (1.1 equiv.) dropwise.
-
Reaction Execution: Continue stirring at room temperature or heat to 50-60 °C if the reaction is sluggish. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition A | Condition B | Rationale |
| Base | K₂CO₃ | NaH | K₂CO₃ is a milder base suitable for most alkylations. NaH is a stronger, non-nucleophilic base for less reactive alkyl halides. |
| Solvent | ACN | DMF | ACN is a good polar aprotic solvent. DMF has a higher boiling point and can help solubilize reactants. |
| Temperature | Room Temperature | 50-60 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |
Suzuki-Miyaura Cross-Coupling
The chloro-substituent on the benzene ring provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This allows for the introduction of aryl or heteroaryl groups, significantly expanding the chemical space of accessible derivatives.
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. The catalytic cycle consists of three main steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (a phosphine ligand) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction Execution: Heat the mixture to 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Component | Example | Function |
| Palladium Catalyst | Pd(OAc)₂ | The active catalyst for the cross-coupling reaction. |
| Ligand | SPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water | A common solvent system for Suzuki reactions, providing both organic and aqueous phases. |
Visualization of Experimental Workflows
Synthesis Workflow
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 6-Chloro-4-methyl-1H-benzo[d]imidazole
For: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a key structural motif in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of this compound for research and development purposes. This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, complete with detailed protocols and expert insights.
The structural integrity and purity of a compound like this compound directly influence its biological activity and safety profile. Therefore, a multi-faceted analytical approach is necessary to gain a complete understanding of its chemical properties. This guide will delve into chromatographic and spectroscopic techniques that, when used in concert, provide a holistic characterization of the molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical methods and solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [2] |
| Molecular Weight | 166.61 g/mol | [2][3] |
| CAS Number | 180508-09-2 | [2][4][] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Practically insoluble in water. Benzimidazoles are generally freely soluble in alcohol and sparingly soluble in ether. | [6][7] |
| Storage | Room temperature, sealed in a dry environment. | [2][6] |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds like benzimidazole derivatives.[8] The choice of stationary and mobile phases is critical for achieving optimal separation. A reverse-phase C18 column is a common and effective choice for compounds of this polarity.
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound standard (if available for quantitative analysis)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by further dilution.
-
Sample Solution Preparation: Dissolve the this compound sample in methanol to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV-Vis scan (typically around 254 nm or 288 nm for benzimidazoles).[8]
-
-
Analysis: Inject the blank (methanol), followed by the standard and sample solutions.
-
Data Processing: Integrate the peaks in the chromatograms. Purity is calculated based on the area percentage of the main peak.
Causality of Choices:
-
Methanol as Solvent: Benzimidazoles generally exhibit good solubility in alcohols.[7]
-
Acetonitrile/Water Mobile Phase: This combination provides good separation for a wide range of medium-polarity compounds on a C18 column. The ratio can be adjusted to optimize the retention time and resolution.
-
UV Detection: The benzimidazole ring system contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For benzimidazole derivatives, GC-MS can provide valuable information about molecular weight and fragmentation patterns, aiding in structural confirmation.[9]
Objective: To confirm the molecular weight and identify potential volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Processing: Analyze the total ion chromatogram (TIC) to identify peaks. Examine the mass spectrum of the main peak to confirm the molecular ion and analyze the fragmentation pattern.
Causality of Choices:
-
HP-5MS Column: This is a versatile, low-polarity column suitable for a wide range of compounds.
-
Temperature Program: The gradual temperature ramp allows for the separation of compounds with different boiling points.
-
Electron Ionization (EI): EI is a hard ionization technique that produces characteristic and reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR should be employed.[10][11]
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities in the ¹H NMR spectrum to assign protons to their respective positions in the molecule.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
-
Expected Spectral Features for this compound:
-
¹H NMR:
-
A singlet for the methyl group protons.
-
Signals in the aromatic region for the protons on the benzene ring.
-
A broad singlet for the N-H proton of the imidazole ring (which may be exchangeable with D₂O).
-
-
¹³C NMR:
-
A signal for the methyl carbon.
-
Signals for the aromatic carbons, including those bonded to chlorine and the imidazole ring.
-
Signals for the carbons of the imidazole ring.
-
Caption: Nuclear Magnetic Resonance (NMR) spectroscopy workflow for structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10][11]
Objective: To identify the key functional groups in this compound.
Instrumentation:
-
FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups.
Expected Characteristic FT-IR Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 (broad) | N-H stretching of the imidazole ring |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methyl group) |
| 1620-1580 | C=N and C=C stretching (imidazole and benzene rings) |
| 1475-1400 | C-N stretching |
| 850-750 | C-H out-of-plane bending (aromatic) |
| ~750 | C-Cl stretching |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis.[12][13]
Objective: To determine the maximum absorption wavelength (λmax) of this compound for use in HPLC detection and for concentration determination.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Methanol or Ethanol (UV grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol) to obtain an absorbance reading between 0.2 and 0.8.
-
Spectrum Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.
-
Data Interpretation: Identify the wavelength of maximum absorbance (λmax). Benzimidazole derivatives typically show strong absorption bands in the UV region.[14]
Conclusion
The analytical techniques outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By combining chromatographic and spectroscopic methods, researchers can confidently determine the identity, purity, and structure of this important heterocyclic compound. The provided protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix. Adherence to these analytical principles is essential for ensuring the quality and reliability of data in drug discovery and development.
References
- 1. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 2. calpaclab.com [calpaclab.com]
- 3. Buy 4-Chloro-2-methyl-1H-benzo[d]imidazole | 5599-82-6 [smolecule.com]
- 4. This compound,180508-09-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. 6-CHLORO-1H-BENZIMIDAZOLE | 4887-82-5 [m.chemicalbook.com]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple UV Spectrophotometric Assay of Metronidazole [scirp.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction yields.
Core Synthesis Pathway: An Overview
The most prevalent and reliable method for synthesizing this compound is a modification of the Phillips-Ladenburg benzimidazole synthesis .[1][2] This reaction involves the condensation of a substituted o-phenylenediamine with a one-carbon electrophile, typically formic acid or one of its derivatives.
The general workflow proceeds in two key stages:
-
Reduction: The commercially available starting material, 4-Chloro-5-methyl-2-nitroaniline, is reduced to its corresponding diamine, 4-Chloro-5-methylbenzene-1,2-diamine. This step is critical as the purity of the diamine directly impacts the final cyclization.
-
Cyclization (Condensation): The unstable diamine intermediate is immediately condensed with formic acid under acidic conditions. The reaction involves the formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration to yield the final benzimidazole ring system.
Caption: General two-stage synthesis pathway for this compound.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Question 1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?
Low yields are a frequent challenge and can typically be traced back to one of three areas: incomplete reduction, suboptimal cyclization, or degradation.
-
Possible Cause A: Incomplete Reduction of the Nitro Group
-
The "Why": If the nitro group is not fully converted to the amine, the unreacted nitroaniline will not participate in the cyclization step. Furthermore, it can complicate the purification process, leading to product loss.
-
Troubleshooting Steps:
-
Monitor Rigorously: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting nitroaniline. A common mobile phase is Ethyl Acetate/Hexane (30:70). The diamine product is significantly more polar.
-
Reagent Stoichiometry: Ensure your reducing agent (e.g., SnCl₂, Na₂S₂O₄, or catalytic hydrogenation setup) is used in sufficient excess. For stannous chloride, a 3-5 molar equivalent is standard.
-
Reaction Time & Temperature: While many reductions are rapid, allow sufficient time for completion. Gentle heating (40-50°C) can sometimes drive the reaction to completion, but be cautious of diamine instability at higher temperatures.
-
-
-
Possible Cause B: Suboptimal Cyclization Conditions
-
The "Why": The Phillips-Ladenburg reaction is essentially a dehydration and requires specific conditions.[2] Excessively high temperatures can lead to tar formation and decomposition of the sensitive diamine intermediate, while insufficient heat or acid catalysis results in an incomplete reaction.[3]
-
Troubleshooting Steps:
-
Acid Catalyst: The reaction is typically performed in formic acid, which acts as both reactant and solvent. Some protocols add a stronger acid like concentrated HCl as a catalyst. Refluxing in 4N HCl with formic acid is a common starting point.
-
Temperature Control: A reflux is generally required. The optimal temperature is a balance; aim for a gentle, controlled reflux. Vigorous, high-temperature heating is often counterproductive.
-
Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for benzimidazole formation.[4] This is due to efficient and uniform heating that minimizes byproduct formation.[5]
-
-
-
Possible Cause C: Degradation of the Diamine Intermediate
-
The "Why": o-Phenylenediamines are notoriously susceptible to aerial oxidation, which produces intensely colored, polymeric impurities that are difficult to remove and signify a loss of your key intermediate.
-
Troubleshooting Steps:
-
Inert Atmosphere: After the reduction step, handle the isolated diamine (or the reaction mixture proceeding to cyclization) under an inert atmosphere (Nitrogen or Argon) to the greatest extent possible.
-
"One-Pot" Procedure: The most effective way to prevent degradation is to avoid isolating the diamine altogether. A "one-pot" synthesis, where formic acid is added directly to the reaction mixture after the reduction is complete, often gives the best results.
-
Use Fresh Intermediate: If you must isolate the diamine, use it immediately. Do not store it for extended periods, even in a freezer.
-
-
Question 2: My final product is dark and difficult to purify. What causes this and how can I fix it?
This is almost always due to the oxidation of the o-phenylenediamine intermediate as described above.
-
The "Why": The colored impurities are complex, high-molecular-weight polymers. Their polarity can be similar to the desired benzimidazole product, making separation by standard column chromatography challenging.
-
Troubleshooting & Purification Strategy:
-
Prevention (Best Method): Follow the steps in "Possible Cause C" above to prevent the formation of these impurities in the first place.
-
Purification via Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole product will move into the aqueous layer as its hydrochloride salt, while many of the non-basic, polymeric impurities will remain in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the product precipitates.
-
Filter the precipitated solid and wash thoroughly with water.
-
-
Recrystallization: After the acid-base wash, recrystallize the product from a suitable solvent system. Ethanol, methanol, or ethanol/water mixtures are often effective.
-
Charcoal Treatment: If the product remains colored after recrystallization, you can try a hot filtration with a small amount of activated charcoal to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Question 3: How can I be sure my final product is the correct isomer?
For this specific molecule, the starting material (4-Chloro-5-methyl-2-nitroaniline) dictates the final regiochemistry. The cyclization will yield this compound. The tautomer, 5-Chloro-7-methyl-1H-benzo[d]imidazole, exists in equilibrium, but they are the same compound due to rapid proton transfer. The naming convention favors the lower locant number for the substituents.
The primary concern for isomers arises if the starting nitroaniline is impure. Always verify the purity of your starting materials via NMR or melting point analysis.
Frequently Asked Questions (FAQs)
-
Q: What is a standard protocol I can use as a baseline?
-
A: A reliable method is the reductive cyclization using stannous chloride. See the detailed protocol in Section 5.
-
-
Q: How can I effectively monitor the cyclization reaction by TLC?
-
A: The product, this compound, is significantly less polar than the diamine intermediate. Use a mobile phase of 50-70% Ethyl Acetate in Hexane. The product spot should appear at a higher Rf value, and the diamine spot at the baseline should disappear. Staining with potassium permanganate can help visualize the spots.
-
-
Q: Are there greener alternatives to tin-based reductions?
-
A: Yes, catalytic hydrogenation using Palladium on Carbon (Pd/C) is an excellent, clean alternative.[6] It requires a hydrogen source (balloon or Parr shaker) but the workup is a simple filtration to remove the catalyst. Sodium dithionite (Na₂S₂O₄) is another option that avoids heavy metals.
-
-
Q: My product won't crystallize from the reaction workup. What should I do?
-
A: If your product oils out, try trituration. This involves adding a non-polar solvent in which your product is insoluble (like hexane or diethyl ether) to the crude oil and scratching the flask with a glass rod to induce crystallization. If this fails, purifying by column chromatography and then attempting recrystallization of the cleaner fraction is the next best step.
-
Visualization of Troubleshooting Logic
This workflow diagram summarizes the decision-making process when encountering low yields.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols & Data
Protocol: Reductive Cyclization using Stannous Chloride (SnCl₂)
This protocol is a robust starting point for lab-scale synthesis.
Materials:
-
4-Chloro-5-methyl-2-nitroaniline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Formic Acid (HCOOH, >98%)
-
Sodium Hydroxide (NaOH) solution (5M)
-
Ethanol
-
Ethyl Acetate
Procedure:
-
Reduction:
-
In a round-bottom flask equipped with a reflux condenser, add 4-Chloro-5-methyl-2-nitroaniline (1.0 eq).
-
Add ethanol (approx. 10 mL per gram of nitroaniline).
-
Add Stannous chloride dihydrate (4.0 eq) to the slurry.
-
Slowly add concentrated HCl (5.0 eq) while stirring. The reaction is exothermic.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Cyclization (One-Pot):
-
Cool the reaction mixture in an ice bath.
-
Add formic acid (5.0 eq) directly to the flask.
-
Heat the mixture to reflux for another 3-4 hours. Monitor by TLC for the formation of the product.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding 5M NaOH solution. This is highly exothermic and will precipitate tin salts. Continue adding base until the pH is ~8-9.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum.
-
Data Comparison: Synthesis Methodologies
The choice of methodology can significantly impact reaction outcomes.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 6 - 12 hours[4] | 10 - 15 minutes[4] |
| Typical Yield | 70 - 91%[4] | 90 - 99%[4] |
| Energy Consumption | High | Low |
| Byproduct Formation | More prevalent due to prolonged heating | Minimized due to rapid, uniform heating |
Note: Yields are highly dependent on the specific substrate and precise reaction conditions. This table serves as a general comparison.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Solubility of 6-Chloro-4-methyl-1H-benzo[d]imidazole
Welcome to the technical support center for 6-Chloro-4-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of this compound. As a member of the benzimidazole family, this compound (MW: 166.61 g/mol , CAS: 180508-09-2) presents solubility hurdles that are common to this class of heterocyclic compounds. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these challenges in your research.
Understanding the Challenge: The Physicochemical Properties of Benzimidazoles
Benzimidazole derivatives are frequently characterized by their poor aqueous solubility, which can lead to limited bioavailability and erratic absorption in biological systems. This low solubility is primarily due to their lipophilic nature and strong intermolecular forces in the solid state. The solubility of these compounds is often pH-dependent due to the presence of basic nitrogen atoms in the imidazole ring.
For this compound, the presence of a chloro- and a methyl- group on the benzene ring further contributes to its lipophilicity, making it "practically insoluble in water" as noted in some chemical supplier information.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
-
Aqueous Buffers: Very low solubility at neutral pH. Solubility is expected to increase in acidic conditions due to the protonation of the imidazole ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Generally good solubility. These are often the solvents of choice for preparing stock solutions.
-
Alcohols (e.g., Ethanol, Methanol): Moderate to good solubility, which can be enhanced with heating.
-
Non-polar Solvents (e.g., Hexane, Toluene): Very low solubility.
Q2: How does pH affect the solubility of this compound?
The benzimidazole core contains two nitrogen atoms, one of which is basic and can be protonated. In acidic solutions (low pH), the compound will form a salt, which is generally more water-soluble. Conversely, in neutral or basic solutions, the compound will be in its free base form, which is less soluble. Therefore, adjusting the pH to the acidic range is a primary strategy for increasing aqueous solubility.
Q3: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium. Here are a few strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to use a more diluted final concentration.
-
Use co-solvents: Including a certain percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous buffer can increase the solubility.[1]
-
Adjust the pH of the aqueous buffer: As mentioned, lowering the pH of the final buffer can significantly improve solubility.
-
Use surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 can help to keep the compound in solution by forming micelles.
-
Employ a formulation strategy: For in vivo studies, consider lipid-based formulations or solid dispersions to improve bioavailability.[2][3]
Q4: Can I heat the solution to improve solubility?
Yes, for many compounds, solubility increases with temperature. Gentle heating can be an effective method to dissolve this compound, especially in organic solvents like ethanol or in the preparation of supersaturated solutions. However, it is crucial to first assess the thermal stability of the compound to avoid degradation.
Troubleshooting Guide
This section provides a systematic approach to addressing common solubility issues.
Problem 1: Difficulty dissolving the solid compound.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate solvent choice | 1. Attempt to dissolve a small amount in a polar aprotic solvent like DMSO or DMF. 2. For aqueous solutions, try an acidic buffer (e.g., pH 2-4). | Benzimidazoles are generally more soluble in polar aprotic solvents and acidic aqueous media. |
| Insufficient solvent volume | Increase the volume of the solvent gradually until the compound dissolves. | The concentration of the compound may be exceeding its solubility limit in the chosen solvent. |
| Slow dissolution kinetics | 1. Gently heat the solution while stirring. 2. Use sonication to aid in the dissolution process. | These methods increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice and interaction with the solvent. |
Problem 2: Compound precipitates out of solution over time.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Supersaturated solution | 1. Prepare a fresh solution at a lower concentration. 2. If heating was used to dissolve, allow the solution to cool to room temperature and filter out any precipitate before use. | A supersaturated solution is thermodynamically unstable and will tend to precipitate over time to reach equilibrium. |
| Change in temperature | Store the solution at a constant temperature. If stored in the cold, allow it to fully equilibrate to room temperature and check for precipitate before use. | Solubility is temperature-dependent. A decrease in temperature can cause the compound to crash out of solution. |
| pH instability | Ensure the pH of the solution is stable, especially for aqueous buffers. Consider using a buffer with a higher buffering capacity. | Changes in pH can significantly alter the ionization state and solubility of the compound. |
| Degradation of the compound | Protect the solution from light and store it under an inert atmosphere if the compound is known to be sensitive. Analyze the solution by HPLC to check for degradation products. | Chemical degradation can lead to the formation of less soluble byproducts. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol is a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, pH buffers, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the desired solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Protocol 2: Rapid Assessment of Kinetic Solubility
This method is useful for a quick estimation of solubility, often used in early-stage drug discovery.
Materials:
-
Concentrated stock solution of the compound in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader with turbidity or light scattering detection
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Gradually add small aliquots of the DMSO stock solution to the buffer-containing wells while monitoring for the appearance of a precipitate (increase in turbidity).
-
The concentration at which precipitation is first observed is the kinetic solubility.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical workflow for addressing solubility issues with this compound.
References
- 1. US20050038096A1 - Parenteral and oral formulations of benzimidazoles - Google Patents [patents.google.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole
Introduction Welcome to the technical support guide for the synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole. This molecule is a key structural motif in medicinal chemistry, notably as a precursor in the development of various therapeutic agents.[1][2] While the synthesis may appear straightforward, success hinges on controlling specific reaction parameters to prevent the formation of persistent and often difficult-to-separate side products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, focusing on the causality behind side product formation and providing field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and classic approach is the Phillips-Ladenburg condensation reaction.[3] This involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions. For this specific target, the reaction is between 4-chloro-6-methyl-benzene-1,2-diamine and formic acid, typically heated in the presence of a strong acid like HCl.[4][5]
Q2: What is the single most critical challenge in this synthesis?
The primary challenge is controlling regioselectivity. The starting material, 4-chloro-6-methyl-benzene-1,2-diamine, is an asymmetrically substituted diamine. This means that during the cyclization step, the reaction can proceed in two different ways, leading to a mixture of two regioisomers: the desired This compound and the isomeric side product, 4-Chloro-6-methyl-1H-benzo[d]imidazole .[3] Separating these isomers is often challenging and costly, significantly impacting the overall yield of the desired product.[3]
Q3: Besides the main regioisomer, what other side products should I be aware of?
Several other impurities can arise depending on the reaction conditions:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-chloro-6-methyl-benzene-1,2-diamine and formic acid.
-
Oxidation Products: The o-phenylenediamine starting material is highly susceptible to air oxidation, which can form colored, often polymeric, impurities that discolor the final product.[6][7]
-
N-Formylated Intermediates: Incomplete cyclization can result in stable N-formylated diamine intermediates.
-
Degradation/Tar Formation: The use of excessively harsh acidic conditions or high temperatures can lead to the decomposition of starting materials and products, resulting in intractable tar.
Q4: What analytical techniques are best for identifying these side products?
A combination of techniques is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): Excellent for monitoring reaction progress and getting a quick overview of the number of components in the crude product.[6]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity and resolving the desired product from its regioisomer and other impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities. The desired product and its main regioisomeric impurity will have the same mass, but MS can help identify other side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation and can distinguish between the desired product and the 4-chloro-6-methyl regioisomer by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems with a focus on root causes and corrective actions.
Issue 1: Final Product is Contaminated with the 4-Chloro-6-methyl Regioisomer
-
Root Cause Analysis: The formation of the regioisomeric side product is governed by the relative nucleophilicity of the two amino groups on the 4-chloro-6-methyl-benzene-1,2-diamine precursor. The electronic properties of the chloro (electron-withdrawing) and methyl (electron-donating) groups influence the electron density on the adjacent nitrogen atoms. The initial acylation step can occur at either amino group, leading to the mixture of products upon cyclization.[3] Standard Phillips-Ladenburg conditions often provide poor regioselectivity for such electronically asymmetric diamines.[3]
-
Solutions & Proactive Strategies:
-
Reaction Condition Optimization: The choice of acid catalyst and solvent can influence the isomer ratio. Experimenting with milder acids or different solvent systems may favor one pathway over the other.
-
Multi-Step Regiocontrolled Synthesis: For applications requiring high isomeric purity, a multi-step approach is often necessary. This typically involves:
-
Starting with a precursor where one of the amino groups is protected.
-
Performing the cyclization.
-
Deprotecting to yield a single, desired isomer.
-
-
Advanced Purification: If a mixture is formed, separation can be attempted via fractional crystallization or preparative HPLC, although this can be resource-intensive.
-
Issue 2: The Isolated Product is Highly Colored (Yellow, Brown, or Pink)
-
Root Cause Analysis: Color in the final product is almost always due to the formation of oxidation byproducts.[6] The o-phenylenediamine starting material is notoriously sensitive to air, oxidizing to form highly colored quinone-imine type structures. The benzimidazole product itself can also undergo some degree of over-oxidation.[6][7]
-
Solutions & Proactive Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.[6] This is the most effective preventative measure.
-
Reagent Quality: Use high-purity o-phenylenediamine. If the starting material is already discolored, it should be purified (e.g., by sublimation or recrystallization) before use.
-
Decolorization Protocol: If the crude product is colored, it can often be purified by treating a solution of the product with activated charcoal (Norite) during recrystallization.[5][7]
-
-
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude, colored this compound in a minimum amount of a suitable boiling solvent (e.g., water or ethanol-water mixture).
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Keep the solution at or near boiling for 5-15 minutes, with gentle swirling.
-
Perform a hot filtration through a pre-heated funnel containing fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[7]
-
Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified, colorless product.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Issue 3: Low Yield and Significant Amount of Unreacted Starting Material
-
Root Cause Analysis: Low conversion is a common problem that can be traced back to several factors, including reagent quality, improper stoichiometry, or suboptimal reaction conditions.[8]
-
Solutions & Proactive Strategies:
-
Reagent Purity: Ensure all reagents, especially the o-phenylenediamine and formic acid, are of high purity and free from water (unless water is the solvent). Impurities can inhibit the reaction.[8]
-
Stoichiometry: While the theoretical ratio is 1:1, using a slight excess of formic acid (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[7]
-
Temperature and Time: Ensure the reaction is heated to the appropriate temperature (typically around 100 °C for this condensation) for a sufficient duration.[5] Monitor the reaction's progress using TLC or HPLC to determine the optimal reaction time and ensure all starting material is consumed.[6]
-
Part 3: Visualized Workflows and Data
Data Summary
The following table summarizes the key side products and their characteristics.
| Side Product/Impurity Name | Common Cause | Identification Method (Expected M+H)⁺ | Mitigation Strategy |
| 4-Chloro-6-methyl-1H-benzo[d]imidazole (Regioisomer) | Lack of regiocontrol in cyclization[3] | 167.04 (Same as product) | Multi-step synthesis; optimize reaction conditions |
| 4-chloro-6-methyl-benzene-1,2-diamine (Starting Material) | Incomplete reaction[8] | 157.04 | Increase reaction time/temp; use excess formic acid |
| Oxidized Diamine Byproducts | Air oxidation of starting material[6] | Variable (often polymeric) | Run reaction under inert gas; use purified diamine |
| N-Formylated Intermediates | Incomplete cyclization | 185.03 | Ensure sufficient heating and acidic catalysis |
Reaction Pathway Diagram
Caption: Competing reaction pathways in the synthesis, leading to the desired product and a key regioisomeric side product.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common purity issues encountered during the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of benzimidazole derivatives is a cornerstone in medicinal chemistry, yielding scaffolds for a wide array of therapeutic agents. However, the path from starting materials to a pure, high-yield product can be fraught with challenges. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth technical support to navigate the common hurdles encountered during the synthesis of these valuable compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing benzimidazole derivatives?
The two most prevalent and versatile methods for synthesizing the benzimidazole core are:
-
The Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, anhydride, or acyl chloride).[1][2] It is a robust method, particularly for the synthesis of 2-alkyl- and 2-arylbenzimidazoles. The reaction is typically carried out at elevated temperatures, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or in 4 N hydrochloric acid.[3]
-
The Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation/cyclization step.[1][4] This method is widely used due to the vast commercial availability of diverse aldehydes.[5] However, it can present challenges with selectivity, potentially yielding a mixture of 2-substituted and 1,2-disubstituted benzimidazoles.[5][6]
Modern variations of these core reactions often employ a range of catalysts to improve yields and reaction conditions, including the adoption of green chemistry principles to minimize environmental impact.[1][2]
Q2: How do I choose the appropriate starting materials?
The selection of starting materials is dictated by the desired substitution pattern on the final benzimidazole derivative.
-
For 2-substituted benzimidazoles , the reaction is typically performed with a 1:1 molar ratio of o-phenylenediamine to a monosubstituted aldehyde or carboxylic acid.[7]
-
For 1,2-disubstituted benzimidazoles , a common strategy involves the reaction of an o-phenylenediamine with two equivalents of an aldehyde.[6][7] Alternatively, an N-substituted o-phenylenediamine can be reacted with one equivalent of an aldehyde or carboxylic acid.
It is crucial to use high-purity starting materials, as impurities can significantly impact the reaction outcome, leading to lower yields and the formation of side products. o-Phenylenediamine, in particular, is susceptible to air oxidation, which can result in darker colored products and reduced yields.[7][8]
Q3: What is the general mechanism for the formation of benzimidazoles from o-phenylenediamines and aldehydes?
The reaction proceeds through a multi-step mechanism. The initial step is the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzimidazole ring. The exact pathway can be influenced by the catalyst and reaction conditions.
Caption: General reaction mechanism for benzimidazole synthesis.
Section 2: Troubleshooting Guide
Issue 1: Low Yield of the Desired Benzimidazole Derivative
Low yields are a frequent frustration in organic synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying cause.
Q: My reaction is consistently producing a low yield. What are the primary factors I should investigate?
A: Low yields in benzimidazole synthesis can often be traced back to one or more of the following factors.[7]
| Potential Cause | Explanation | Suggested Solution |
| Impure Starting Materials | Impurities in the o-phenylenediamine or aldehyde/carboxylic acid can inhibit the reaction or lead to the formation of side products. o-Phenylenediamine is particularly prone to oxidation.[7] | Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon.[7] |
| Incorrect Stoichiometry | An improper molar ratio of reactants can result in incomplete conversion of the limiting reagent.[7] | Carefully verify the stoichiometry of your reactants. For 2-substituted benzimidazoles, a 1:1 ratio is typical, while a 1:2 ratio of diamine to aldehyde is often used for 1,2-disubstituted products.[7] |
| Suboptimal Catalyst | The choice and amount of catalyst are critical. Inadequate catalysis can lead to slow or incomplete reactions. | Screen a variety of catalysts. Options range from simple acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids such as Erbium(III) triflate (Er(OTf)₃) and metal-based catalysts.[1] The optimal catalyst will depend on your specific substrates. |
| Inappropriate Solvent | The solvent can significantly influence reaction rates and yields by affecting the solubility of reactants and intermediates. | Conduct a solvent screen with small-scale reactions. Polar solvents like methanol and ethanol have been shown to be effective in many catalytic systems.[9][10][11] In some cases, solvent-free conditions, particularly with microwave irradiation, can provide excellent results.[12][13] |
| Suboptimal Temperature and Reaction Time | The reaction may require a specific temperature to overcome the activation energy barrier. Insufficient reaction time will lead to incomplete conversion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Experiment with a range of temperatures to find the ideal condition for your specific transformation. |
Issue 2: Formation of a Mixture of 2-Substituted and 1,2-Disubstituted Benzimidazoles
This is a common selectivity challenge, especially when using aldehydes as the carbonyl source.[5]
Q: How can I improve the selectivity for the desired 2-substituted or 1,2-disubstituted benzimidazole?
A: Achieving high selectivity requires careful control over the reaction conditions.
-
Catalyst Selection: The choice of catalyst is paramount in directing the reaction towards the desired product. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively produce 1,2-disubstituted benzimidazoles when reacted with electron-rich aldehydes.[5] Conversely, supported gold nanoparticles have demonstrated high selectivity for the synthesis of 2-substituted benzimidazoles.[14]
-
Stoichiometry Control: For the synthesis of 2-substituted benzimidazoles, using a strict 1:1 molar ratio of o-phenylenediamine to aldehyde is crucial. A slight excess of the diamine may sometimes be beneficial. For 1,2-disubstituted products, an excess of the aldehyde (typically 2 equivalents or more) is employed.
-
Reaction Temperature: Temperature can influence the reaction pathway. In some cases, an intermediate imine might be the major product at lower temperatures, while the desired benzimidazole forms at higher temperatures.[14][15]
Issue 3: Presence of Colored Impurities in the Final Product
Q: My final product is highly colored. What is the likely cause, and how can I purify it?
A: Colored impurities are often a result of oxidation.[8][15]
-
Oxidation of o-phenylenediamine: This starting material is sensitive to air and can oxidize to form colored polymeric species.[7] To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Over-oxidation of the Benzimidazole Product: In reactions that use an external oxidizing agent, an excess of a strong oxidant can lead to the formation of colored byproducts, such as benzimidazole N-oxides.[8]
-
Purification Strategies:
-
Recrystallization with Activated Carbon: This is a highly effective method for removing colored impurities.[8] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat for a short period, and then filter the hot solution to remove the carbon before allowing the product to crystallize.
-
Column Chromatography: This is another effective technique for separating the desired product from polar, colored impurities.[8]
-
Issue 4: Formation of Higher Molecular Weight Impurities
Q: I'm observing a higher molecular weight impurity that I suspect is a dimer or trimer. How can I prevent its formation and remove it?
A: Dimeric or oligomeric impurities can form through intermolecular side reactions.[8]
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to the formation of these higher molecular weight species.[8]
-
Purification Methods:
-
Recrystallization: Dimers and trimers often have different solubility profiles compared to the desired monomeric product. Careful selection of a recrystallization solvent can be an effective means of purification.[8]
-
Chromatography: Both standard silica gel chromatography and size exclusion chromatography can be employed to separate the larger oligomeric species from the desired product.[8]
-
Section 3: Advanced Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[16][17]
Q: What are the advantages of using microwave synthesis for benzimidazole derivatives?
A: Microwave-assisted synthesis offers several benefits:
-
Rapid Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes under microwave irradiation.[12][16][18]
-
Improved Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields.[16][18]
-
Cleaner Reactions: The reduced reaction times can minimize the formation of side products.[16]
-
Solvent-Free Conditions: Microwave synthesis is often compatible with solvent-free reaction conditions, aligning with the principles of green chemistry.[12][13]
Experimental Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol is adapted from a method utilizing Erbium(III) triflate as a catalyst under solvent-free conditions.[12][18]
Materials:
-
N-substituted-o-phenylenediamine (1 mmol)
-
Aldehyde (1 mmol)
-
Erbium(III) triflate (Er(OTf)₃) (1 mol%)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the N-substituted-o-phenylenediamine (1 mmol), aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 60 °C) for a short duration (e.g., 5-10 minutes).[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can often be purified by simple extraction and recrystallization.
Caption: Workflow for microwave-assisted benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ijariie.com [ijariie.com]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. jocpr.com [jocpr.com]
- 18. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-4-methyl-1H-benzo[d]imidazole
Welcome to the technical support center for the purification of 6-Chloro-4-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related benzimidazole derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound product is a dark, oily residue. What are the likely impurities and how can I clean it up?
A: Dark coloration and oily consistency are common issues in benzimidazole synthesis, often stemming from oxidation of the o-phenylenediamine starting material and the formation of polymeric side products.[1] The primary goal is to separate your desired basic benzimidazole from these neutral or acidic, often highly colored, impurities.
Initial Cleanup Strategy: Acid-Base Extraction
The most robust initial purification step is an acid-base extraction.[1][2] This technique leverages the basicity of the imidazole nitrogen to selectively move your target compound into an aqueous phase, leaving non-basic impurities behind in the organic layer.
-
Causality: Benzimidazoles are basic and will be protonated by an acid (like HCl) to form a water-soluble salt.[2] Most oxidation byproducts and unreacted aldehydes are neutral and will remain in the organic solvent.
A detailed protocol for this procedure is provided in the "Experimental Protocols" section below. If color persists after this step, a treatment with activated carbon can be effective.[1]
Q2: After acid-base extraction, my product is a solid but has a low melting point and broad NMR peaks. What's the next step?
A: This indicates the presence of closely related impurities, possibly isomers or residual starting materials that were not fully removed by the extraction. For crystalline solids, recrystallization is the preferred next step to enhance purity.
Choosing a Recrystallization Solvent System
The ideal solvent will dissolve your compound when hot but have poor solubility when cold.[2] For substituted benzimidazoles, a solvent screening is recommended.
| Solvent System | Rationale & Expected Outcome | Common Issues |
| Ethanol/Water | Ethanol is a good starting point for many benzimidazole derivatives.[2] If solubility is too high in pure ethanol, the addition of water as an anti-solvent can induce crystallization. | Oiling out if water is added too quickly or if the compound has a low melting point. |
| Ethyl Acetate/Hexane | A versatile system for compounds of intermediate polarity.[3][4] Dissolve in minimal hot ethyl acetate and add hexane until turbidity appears. | Can be less effective for highly polar impurities. |
| Toluene or Acetone | These solvents have also been successfully used for recrystallizing similar benzimidazole structures.[2][3] | Ensure complete removal of the solvent as they can be difficult to remove under vacuum. |
Q3: Recrystallization did not significantly improve the purity of my this compound. What other options do I have?
A: When recrystallization fails to provide the desired purity, or if your product is non-crystalline, column chromatography is the most powerful technique for separating closely related compounds.[2][3]
Column Chromatography Parameters
-
Stationary Phase: Silica gel is the standard choice for benzimidazoles.[3][5][6][7]
-
Mobile Phase: A gradient of ethyl acetate in hexane is a common and effective eluent system.[3][4][5] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your compound and then any more polar impurities.
-
Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation during the column run.[1][4]
Q4: How can I confirm the purity of my final product?
A: A combination of analytical techniques is essential to confirm the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and quantifying residual impurities.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from your product's signals.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Purification Workflows
The choice of purification strategy depends on the nature and quantity of the impurities present. The following diagrams illustrate the decision-making process.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.[2][9][10]
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently. The protonated benzimidazole salt will move to the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Basification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 1 M aqueous NaOH or saturated sodium bicarbonate solution with stirring until the solution is basic (confirm with pH paper). The neutral this compound will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 4. ijpsm.com [ijpsm.com]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Solution Stability of 6-Chloro-4-methyl-1H-benzo[d]imidazole
Welcome to the technical support center for 6-Chloro-4-methyl-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. This guide will help you anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experimental results.
Introduction to the Stability Profile of this compound
This compound, a substituted benzimidazole, is a valuable building block in medicinal chemistry and drug discovery. Like many heterocyclic compounds, its stability in solution is not absolute and can be influenced by a variety of environmental factors. Understanding these factors is critical to prevent degradation and the formation of impurities that could confound experimental outcomes. The benzimidazole ring is generally stable; however, the substituents on the ring can modulate its reactivity.[1] This guide provides a comprehensive overview of the potential stability challenges and practical solutions for working with this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: The benzimidazole core contains both acidic (N-H) and basic (imine nitrogen) centers, making its stability pH-dependent. Extreme pH conditions, particularly alkaline environments, can catalyze hydrolytic degradation.[2]
-
Light: Benzimidazole derivatives can be photosensitive.[3][4] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.
-
Oxidizing Agents: The electron-rich benzimidazole ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen, peroxides, or other oxidizing species.[5]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented, based on the known reactivity of the benzimidazole scaffold and related compounds, several degradation pathways can be postulated:
-
Oxidative Degradation: The imidazole ring is susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides.[6] The presence of a methyl group, an electron-donating group, may slightly activate the ring towards oxidation.
-
Photodegradation: Upon exposure to light, benzimidazoles can undergo various reactions, including dimerization or the formation of other complex photoproducts.[6]
-
Hydrolytic Degradation: While the benzimidazole ring itself is relatively stable to hydrolysis, extreme pH and temperature can promote cleavage of the imidazole ring.[2]
Q3: How does the chloro substituent affect the stability of the molecule?
A3: The chlorine atom at the 6-position is an electron-withdrawing group. This can influence the electron density of the benzimidazole ring system, potentially impacting its susceptibility to both oxidative and electrophilic attack. The presence of a halogen may also introduce the possibility of dehalogenation under certain reductive conditions, although this is generally a less common degradation pathway under typical experimental conditions.
Q4: I am observing a new, unexpected peak in my HPLC analysis after storing my stock solution for a few days. What could it be?
A4: An unexpected peak is likely a degradation product. To identify its origin, consider the storage conditions. If the solution was exposed to light, it could be a photodegradant. If stored at room temperature in a standard solvent, oxidative degradation is a possibility. To confirm, you should conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, and light).[7][8] Comparing the retention time of the unknown peak with those generated during the forced degradation study can help in its identification.
Troubleshooting Guide
This section provides practical solutions to common problems encountered during the handling and analysis of this compound solutions.
| Issue | Possible Causes | Recommended Actions |
| Loss of compound concentration over time in solution. | - Degradation: The compound is degrading under the storage conditions (e.g., pH, light, temperature).- Precipitation: The compound's solubility limit has been exceeded in the chosen solvent or buffer. | - Optimize Storage: Store stock solutions at -20°C or -80°C in a tightly sealed, light-protected container.[9] For working solutions, prepare them fresh whenever possible.- pH Control: If using aqueous buffers, determine the pH of maximum stability through a pH-rate profile study and buffer your solutions accordingly.- Solvent Selection: Ensure the compound is fully dissolved. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid biological assay interference.[10] |
| Appearance of new peaks in the chromatogram. | - Formation of Degradation Products: As described in the FAQs, this is a strong indicator of instability.- Contamination: Impurities from solvents, glassware, or the HPLC system itself. | - Conduct Forced Degradation: Perform a forced degradation study to generate and identify potential degradation products.[7]- Run Blanks: Inject a blank (solvent only) to rule out contamination from the solvent or HPLC system.[11]- Use High-Purity Solvents: Ensure all solvents are of HPLC grade or higher. |
| Inconsistent analytical results between experiments. | - Variable Degradation: Inconsistent exposure to light or temperature between experiments.- Inconsistent Sample Preparation: Variations in dissolution time, mixing, or final concentration. | - Standardize Procedures: Ensure all experimental steps are standardized, including the duration of light exposure and temperature conditions.- Use Light-Protected Labware: Utilize amber vials or cover glassware with aluminum foil to minimize photodegradation.[12]- Ensure Complete Dissolution: Use sonication or gentle warming if necessary to ensure the compound is fully dissolved before use. |
| Change in the color or appearance of the solution. | - Degradation: Formation of chromophoric degradation products. | - Discard the Solution: A visible change in the solution is a clear sign of degradation. Do not use this solution for experiments.- Re-evaluate Storage Conditions: This indicates that the current storage conditions are inadequate to maintain the stability of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][8]
Objective: To generate potential degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette or a clear vial) to a photostability chamber with a light source that provides both UV and visible light.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[6][13]
Objective: To develop an HPLC method capable of resolving this compound from its potential degradants.
Starting HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer).
-
Example Gradient: Start with 10% acetonitrile, ramp up to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or the λmax).
-
Injection Volume: 10 µL.
Method Validation:
-
Inject the samples from the forced degradation study.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 1.5).
-
The peak purity of the parent compound should be assessed using a PDA detector to ensure no co-eluting peaks.
Visualizations
Degradation Pathway Hypothesis
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Experimental Workflow for Stability Assessment
Caption: A streamlined workflow for assessing the stability of this compound in solution.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. Kinetics of oxidation of 4-methylphenylacetic acid by N-chlorobenzimidazole | TIJER - INTERNATIONAL RESEARCH JOURNAL [tijer.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation of o-phenylenediamine starting material
A Senior Application Scientist's Guide to Preventing and Troubleshooting Oxidation of o-Phenylenediamine Starting Material
Welcome to the technical support center for o-phenylenediamine (OPD). This guide is designed for researchers, scientists, and drug development professionals who rely on high-purity OPD for their synthetic applications. As an air-sensitive aromatic diamine, OPD is highly susceptible to oxidation, which can compromise experimental outcomes. This resource provides in-depth technical guidance, field-proven insights, and validated protocols to help you identify, prevent, and resolve issues related to OPD oxidation.
Understanding the Problem: The Oxidation of o-Phenylenediamine
Pure o-phenylenediamine is a white to off-white crystalline solid.[1] However, upon exposure to atmospheric oxygen, it readily oxidizes. This process is often accelerated by factors such as light, heat, and the presence of metal ions. The oxidation of OPD is not a simple conversion but a complex process that leads to a mixture of colored products, primarily the dimeric species 2,3-diaminophenazine (DAP) and various polymerized materials.[2][3] This degradation is visually apparent as the starting material darkens, turning yellow, brown, or even dark purple over time.
The presence of these oxidized impurities can have significant downstream consequences, leading to reduced yields, difficult purifications, and the formation of intractable tars in subsequent reactions such as the synthesis of benzimidazoles, quinoxalines, and other heterocyclic compounds.[4]
Frequently Asked Questions (FAQs)
Q1: My bottle of o-phenylenediamine is no longer white. Can I still use it?
If your OPD has developed a significant yellow or brown discoloration, it contains a substantial amount of oxidized impurities. Using it directly is not recommended as it can lead to low yields and the formation of tar-like substances in your reaction.[4] For best results, the material should be purified before use. See the Protocols section for a detailed purification procedure.
Q2: What is the ideal way to store solid o-phenylenediamine?
Solid OPD should be stored in a tightly sealed, opaque container to protect it from air and light.[3][5] For long-term stability, it is best stored in a cool, dry environment (2-8°C) under an inert atmosphere, such as nitrogen or argon.[6][7]
Q3: My reaction mixture turns dark immediately after adding OPD, even when the solid looked clean. What's happening?
This often indicates that the reaction solvent contains dissolved oxygen. Even if the solid OPD is pure, it can rapidly oxidize once dissolved. It is crucial to use deoxygenated solvents for reactions involving OPD, especially if the reaction is heated. Additionally, maintaining an inert atmosphere over the reaction is critical.
Q4: Can I use an antioxidant to stabilize my OPD solution?
While various aromatic amines are used as antioxidants in industrial applications, adding a chemical stabilizer to pure OPD for laboratory use is not a standard practice, as it would introduce an impurity. The most effective strategy is to prevent oxidation by using inert atmosphere techniques. For purification of already oxidized material, sodium hydrosulfite (sodium dithionite) is a highly effective reducing agent.[8]
Q5: How do I know if the oxidation of my OPD is the cause of my failed reaction?
A key indicator is the formation of dark, often insoluble, tar-like materials.[4] If your reaction turns dark and you obtain a low yield of your desired product along with a significant amount of baseline material on your TLC plate, oxidation of the starting material is a likely culprit. Confirming the purity of your OPD before starting the reaction is the best preventative measure.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with o-phenylenediamine, with a focus on issues arising from its oxidation.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Yield | Oxidized OPD Starting Material: Impurities in the OPD are not the correct nucleophile and can inhibit the desired reaction. | Purify the OPD: Before use, purify any discolored OPD using the sodium hydrosulfite protocol detailed below. This will reduce the colored impurities back to the diamine. |
| Dissolved Oxygen in Solvent: OPD rapidly oxidizes in solution. | Deoxygenate Solvents: Purge your solvent with an inert gas (N₂ or Ar) for at least 30 minutes prior to use. For highly sensitive reactions, use the freeze-pump-thaw method. | |
| Formation of Dark Tar-like Substance | Reaction Exposed to Air: Oxygen from the atmosphere is reacting with the dissolved OPD, especially at elevated temperatures. | Maintain an Inert Atmosphere: Ensure your reaction is set up under a positive pressure of nitrogen or argon. Use a bubbler to monitor the gas flow. This physically displaces oxygen from the reaction headspace.[4] |
| High Reaction Temperature: Heat accelerates the rate of oxidation. | Optimize Temperature: Lower the reaction temperature if possible. While higher temperatures can increase the rate of the desired reaction, they also significantly speed up the degradation of OPD. | |
| Difficulty in Product Purification | Presence of Multiple Side Products: Oxidized OPD can lead to a complex mixture of byproducts that are difficult to separate from the desired compound. | Improve Starting Material Purity & Reaction Conditions: The best way to avoid purification issues is to prevent the formation of impurities. Start with clean, white OPD and maintain strictly anaerobic conditions throughout the reaction. |
| Inconsistent Reaction Results | Variable Purity of OPD: Using OPD from a bottle that has been opened multiple times can lead to batch-to-batch variability as the material progressively oxidizes. | Aliquot the Reagent: Upon receiving a new bottle of OPD, it is good practice to aliquot it into smaller vials under an inert atmosphere. This minimizes the exposure of the bulk material to air each time you need to run a reaction. |
Core Prevention & Purification Protocols
Diagram: Workflow for Preventing OPD Oxidation
The following diagram illustrates the critical steps to prevent the oxidation of o-phenylenediamine during storage and experimental setup.
Caption: Workflow for proper storage and handling of OPD.
Protocol 1: Best Practices for Storage and Handling
-
Inspection: Upon receipt, inspect the OPD. It should be a white or off-white solid. If it is significantly discolored, plan to purify it before use.
-
Inert Atmosphere Storage: Store the container inside a larger vessel containing a desiccant, and if possible, in a refrigerator designated for chemicals (2-8°C).[6] The container should be tightly sealed. For optimal long-term storage, backfill the container with nitrogen or argon.
-
Handling: Whenever weighing or transferring solid OPD, do so in a glovebox or glovebag under an inert atmosphere. If this is not possible, minimize the time the container is open to the air.
-
Solvent Deoxygenation: Before preparing an OPD solution, ensure the solvent is deoxygenated.
-
Reaction Setup: Always run reactions involving OPD under a positive pressure of an inert gas. Use Schlenk line techniques or a similar setup to maintain an oxygen-free environment throughout the experiment.[4]
Diagram: Logic for Troubleshooting OPD-Related Reaction Failures
This decision tree helps diagnose if OPD oxidation is the root cause of a problematic reaction.
Caption: Decision tree for troubleshooting failed reactions.
Protocol 2: Purification of Discolored o-Phenylenediamine
This protocol is adapted from established laboratory procedures for the purification of oxidized aromatic diamines.[1][8] It utilizes sodium hydrosulfite (Na₂S₂O₄), a powerful reducing agent, to convert the colored oxidized species back to OPD.
-
Dissolution: In a flask, dissolve the discolored o-phenylenediamine in hot deionized water (approximately 150-175 mL of water per 40-50 g of crude OPD).
-
Reduction: To the hot solution, add a small amount of sodium hydrosulfite (1-2 g). Stir the solution. The dark color should fade significantly as the oxidized impurities are reduced.
-
Decolorization: Add a small amount of activated carbon to the solution to adsorb residual colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. The filtrate should be nearly colorless.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice-water bath to maximize the crystallization of the purified o-phenylenediamine.
-
Isolation and Drying: Collect the colorless crystals by vacuum filtration, wash them with a small amount of ice-cold water, and dry them thoroughly in a vacuum desiccator.
-
Storage: Immediately transfer the dry, purified OPD to a clean, amber vial and store it under an inert atmosphere at 2-8°C.
References
- 1. scirp.org [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to pilot plant operations. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible process.
The synthesis of substituted benzimidazoles is a cornerstone of medicinal chemistry, as this scaffold is integral to numerous clinically important drugs.[1][2] The target molecule, this compound, is a key intermediate in the synthesis of various pharmaceutical agents. While the bench-scale synthesis appears straightforward, scaling up introduces significant challenges related to reaction control, impurity profiles, and product isolation. This document provides in-depth troubleshooting guides and answers to frequently asked questions to address these issues head-on.
Synthetic Pathway Overview
The most reliable and commonly employed industrial route to this compound involves a two-step process. It begins with the reduction of the nitroaromatic precursor, 4-chloro-2-methyl-6-nitroaniline, to form the corresponding o-phenylenediamine. This intermediate is then cyclized with formic acid in a reaction analogous to the Phillips-Ladenburg benzimidazole synthesis.[3][4]
References
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds
Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of benzimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, you will find in-depth troubleshooting guidance, frequently asked questions, and detailed experimental protocols to support your research and development efforts. Our approach is grounded in scientific principles and practical, field-proven insights to help you navigate the complexities of enhancing the systemic exposure of your benzimidazole candidates.
The Benzimidazole Bioavailability Challenge: A Quick Overview
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anthelmintic, anticancer, antiviral, and antihypertensive properties.[1] Despite their therapeutic potential, many benzimidazole compounds suffer from poor oral bioavailability, which can significantly hinder their clinical development and efficacy.[2][3][4] The primary reasons for this challenge are multifaceted and often compound-specific, but generally revolve around two key issues:
-
Poor Aqueous Solubility: A significant number of benzimidazoles are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by high membrane permeability but low aqueous solubility.[5] This poor solubility acts as the rate-limiting step for their absorption in the gastrointestinal (GI) tract.[5]
-
Extensive First-Pass Metabolism: Upon absorption, benzimidazoles often undergo rapid and extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes.[5][6] This "first-pass effect" substantially reduces the concentration of the parent drug reaching systemic circulation.[5][7]
This guide will provide you with the necessary tools and knowledge to systematically address these challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide direct answers to specific experimental issues you may encounter.
Issue 1: My benzimidazole compound shows extremely low solubility in aqueous buffers during in vitro assays.
Root Cause Analysis: This is a common starting point and the primary hurdle for many benzimidazoles. The issue stems from the compound's inherent hydrophobicity and crystalline nature.
Solutions & Experimental Causality:
-
Q: What is the first and simplest approach I should try?
-
A: Start by creating a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then performing a stepwise dilution into your aqueous buffer.[8] This avoids "solvent shock," where the compound immediately precipitates upon contact with the aqueous environment. However, be mindful of the final DMSO concentration, as it should typically be kept below 0.5% to avoid cellular toxicity or assay interference.[8]
-
-
Q: I've tried DMSO, but the compound still precipitates at my desired concentration. What's next?
-
A: Investigate the pH-solubility profile of your compound. Benzimidazoles often contain ionizable groups, and their solubility can be dramatically influenced by pH.[8] By adjusting the pH of your buffer, you may be able to achieve the desired concentration. It's crucial to ensure the chosen pH is compatible with your biological assay.
-
-
Q: What if pH modification is not a viable option for my experiment?
-
A: Consider using solubilizing excipients. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), are excellent options for encapsulating hydrophobic molecules and increasing their aqueous solubility.[5] This is a widely used and effective strategy in both research and formulation development.[8]
-
Issue 2: My formulated benzimidazole compound shows poor dissolution in vitro.
Root Cause Analysis: Even with a formulation, the dissolution rate can be a limiting factor. This could be due to the solid-state properties of the drug (e.g., crystallinity) or an inadequate formulation strategy.
Solutions & Experimental Causality:
-
Q: How can I fundamentally improve the dissolution rate of my compound?
-
A: Consider altering the physical form of the drug. Amorphous solid dispersions are a powerful technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[9][10] This amorphous state has a higher energy level than the crystalline form, leading to significantly improved dissolution rates.[11]
-
-
Q: Are there other particle engineering approaches I can use?
-
A: Yes, reducing the particle size to the nanometer range (nanonization) dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[2][3][4] This can be achieved through techniques like wet-milling or high-pressure homogenization to create a nanosuspension.[12][13]
-
-
Q: My formulation contains a crystalline drug. How can I ensure consistent dissolution between batches?
-
A: Variability in the solid-state properties, such as polymorphism, can significantly impact dissolution.[5] It is critical to characterize the solid form of your active pharmaceutical ingredient (API) in each batch using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency.
-
Issue 3: In vivo studies show low and variable oral bioavailability despite good in vitro dissolution.
Root Cause Analysis: This scenario often points towards either poor permeability across the intestinal epithelium or, more commonly, extensive first-pass metabolism.[6][7]
Solutions & Experimental Causality:
-
Q: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
-
Q: What strategies can I employ if my compound is rapidly metabolized?
-
A: The prodrug approach is a highly effective strategy.[15][16] By chemically modifying the parent drug to create a prodrug, you can mask the site of metabolism. This prodrug is then converted back to the active parent drug in the body.[17][18][19] This strategy can also be used to enhance solubility.[17][18][19]
-
-
Q: Are there formulation strategies that can mitigate first-pass metabolism?
Frequently Asked Questions (FAQs)
-
Q1: What are the key differences between solid dispersions and nanosuspensions for enhancing bioavailability?
-
A1: The primary difference lies in the physical state of the drug. In a solid dispersion, the drug is in an amorphous state, molecularly dispersed within a carrier.[9][10] In a nanosuspension, the drug remains in its crystalline form but with a significantly reduced particle size.[12][13] Both strategies aim to increase the dissolution rate, but the choice depends on the physicochemical properties of the drug and the desired formulation characteristics.
-
-
Q2: How do I choose the right polymer for my solid dispersion formulation?
-
A2: The choice of polymer is critical and depends on several factors, including the drug's properties, the desired release profile, and the manufacturing process. Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and soluplus®.[25] It is essential to assess the miscibility of the drug and polymer, as well as the physical stability of the amorphous system.
-
-
Q3: Can the co-administration of food affect the bioavailability of benzimidazoles?
-
A3: Yes, the effect of food can be significant and is often compound-specific. For some poorly soluble benzimidazoles, administration with a high-fat meal can increase bioavailability by enhancing their solubilization through the stimulation of bile secretion.[5] However, for other compounds, food may have no effect or even decrease absorption. It is crucial to conduct food-effect studies during preclinical and clinical development.
-
-
Q4: What are the regulatory considerations for using nanotechnology-based formulations?
-
A4: While nanotechnology offers significant advantages, there are specific regulatory considerations.[2][3][4] These include thorough characterization of the nanoparticles (size, charge, morphology), assessment of their stability, and evaluation of their potential toxicity. Regulatory agencies like the FDA have specific guidance documents for nanotechnology-based products.
-
-
Q5: What is the role of in silico models in predicting the bioavailability of benzimidazole compounds?
-
A5: In silico models can be valuable tools in the early stages of drug discovery to predict absorption, distribution, metabolism, and excretion (ADME) properties.[26][27] These models can help prioritize compounds with more favorable pharmacokinetic profiles and guide the design of formulation strategies. However, in vitro and in vivo experiments are still necessary to validate these predictions.
-
Data Presentation & Experimental Protocols
Table 1: Comparison of Bioavailability Enhancement Strategies for Benzimidazoles
| Strategy | Mechanism of Action | Advantages | Disadvantages | Key Characterization Techniques |
| Solid Dispersions | Drug in an amorphous state within a hydrophilic carrier, increasing dissolution rate.[9][10] | Significant increase in dissolution and bioavailability.[11] | Potential for physical instability (recrystallization).[25] | XRPD, DSC, FTIR, Dissolution Testing.[10] |
| Nanonization | Increased surface area due to reduced particle size, leading to faster dissolution.[12][13] | Applicable to a wide range of drugs; scalable manufacturing processes. | Potential for particle aggregation; requires specialized equipment. | Particle Size Analysis (DLS), Zeta Potential, SEM/TEM. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity, increasing aqueous solubility.[5] | High solubilization capacity; well-established safety profile. | Limited to drugs that can fit into the cyclodextrin cavity; potential for nephrotoxicity at high doses. | Phase-solubility studies, NMR, DSC, FT-IR. |
| Lipid-Based Formulations | Solubilization of the drug in a lipid vehicle; can promote lymphatic absorption.[20][21][22] | Can enhance both solubility and permeability; can reduce first-pass metabolism.[23][24] | Complex formulations; potential for drug precipitation upon dilution in the GI tract. | Droplet Size Analysis, Zeta Potential, In Vitro Lipolysis. |
| Prodrugs | Chemical modification to improve solubility or mask metabolic sites.[15][16] | Can address multiple bioavailability issues simultaneously.[17][18][19] | Requires chemical synthesis and evaluation of the prodrug's conversion to the parent drug. | HPLC, LC-MS/MS, In Vitro/In Vivo Conversion Studies. |
Experimental Protocol 1: Preparation and Characterization of a Benzimidazole Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a poorly soluble benzimidazole compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
Benzimidazole compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Water bath
-
Dessicator
Procedure:
-
Accurately weigh the benzimidazole compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask by sonication or gentle vortexing until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a dry film is formed on the flask wall.
-
Further dry the solid dispersion in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask and store it in a tightly sealed container.
-
Characterize the prepared solid dispersion using XRPD to confirm the amorphous nature and DSC to assess its thermal properties.
Experimental Protocol 2: In Vitro Dissolution Testing of a Benzimidazole Formulation
Objective: To assess the dissolution rate of a benzimidazole formulation in a biorelevant medium.
Apparatus & Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Paddles
-
Simulated Gastric Fluid (SGF) or Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Benzimidazole formulation (e.g., solid dispersion, nanosuspension)
-
HPLC system for drug quantification
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed, typically to 75 rpm.[5]
-
Place one dosage form of the benzimidazole formulation into the vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of the dissolved drug in the samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate the dissolution profile.
Visualizations
Diagram 1: Workflow for Enhancing Benzimidazole Bioavailability
Caption: A logical workflow for selecting and evaluating bioavailability enhancement strategies for benzimidazole compounds.
Diagram 2: Simplified Pathway of Benzimidazole Absorption and Metabolism
Caption: A schematic representation of the key steps involved in the oral absorption and first-pass metabolism of benzimidazole compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijisrt.com [ijisrt.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crsubscription.com [crsubscription.com]
- 14. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 15. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. scribd.com [scribd.com]
- 18. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 6-Chloro-4-methyl-1H-benzo[d]imidazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its structural similarity to naturally occurring purines. This mimicry allows benzimidazole derivatives to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The versatility of the benzimidazole scaffold lies in the facile modification of its N-1, C-2, C-4, C-5, C-6, and C-7 positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to enhance therapeutic efficacy and selectivity.
The introduction of a chlorine atom at the 6-position and a methyl group at the 4-position of the benzimidazole ring, as in 6-Chloro-4-methyl-1H-benzo[d]imidazole, is a strategic design choice. The chloro group, being a lipophilic and electron-withdrawing substituent, can significantly influence the molecule's membrane permeability and its interaction with biological targets. The methyl group, an electron-donating group, can impact the electronic environment of the aromatic system and provide a steric handle for modulating receptor binding. This guide will explore how variations on this core structure impact its biological activity, providing a framework for the rational design of novel benzimidazole-based therapeutic agents.
Comparative Bioactivity Analysis
While a direct head-to-head comparative study of this compound against a comprehensive suite of its analogs is not extensively documented in a single publication, we can synthesize a comparative analysis from several key studies on related benzimidazole derivatives. A particularly insightful study by Al-Ostoot et al. (2022) on N,2,6-trisubstituted 1H-benzimidazole derivatives provides valuable data on the antimicrobial and anticancer activities of compounds bearing the 6-methyl and 2-aryl substitutions, which are structurally analogous to our compound of interest.[1]
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is a well-established field of study. The mechanism of action is often attributed to the inhibition of microbial growth by targeting essential cellular processes.
A comparative analysis of the Minimum Inhibitory Concentration (MIC) values from the study on N,2,6-trisubstituted 1H-benzimidazoles reveals key structure-activity relationships (SARs).[1]
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Selected Benzimidazole Analogs [1]
| Compound ID | R (at C-2) | R' (at N-1) | R'' (at C-6) | E. coli | S. faecalis | MSSA | MRSA |
| 4c | 4-chlorophenyl | benzyl | methyl | 16 | 16 | 4 | 4 |
| 4g | 4-nitrophenyl | benzyl | methyl | >128 | >128 | 16 | 16 |
| 4j | 4-nitrophenyl | 4-chlorobenzyl | methyl | >128 | >128 | 8 | 8 |
| 3k | 4-nitrophenyl | benzyl | H | >128 | >128 | 16 | 16 |
| 3l | 4-chlorophenyl | 4-chlorobenzyl | H | >128 | >128 | 16 | 16 |
| Ciprofloxacin | - | - | - | 8 | 16 | 8 | 16 |
Interpretation of Antimicrobial SAR:
-
Influence of the C-2 Substituent: A comparison between compound 4c (2-(4-chlorophenyl)) and 4g (2-(4-nitrophenyl)) suggests that the nature of the aryl substituent at the C-2 position is critical. The 4-chlorophenyl group in 4c confers potent activity against both Gram-positive (MSSA, MRSA) and Gram-negative (E. coli, S. faecalis) bacteria, whereas the 4-nitrophenyl group in 4g leads to a loss of activity against the Gram-negative strains.[1]
-
Role of the N-1 Substituent: Comparing 4g and 4j , both having a 2-(4-nitrophenyl) and a 6-methyl group, the introduction of a chloro group on the N-1 benzyl substituent in 4j enhances the activity against MRSA.[1] This highlights the importance of the N-1 substituent in modulating the antimicrobial spectrum and potency.
-
Impact of the C-6 Methyl Group: A comparison of compounds with a 6-methyl group (4c , 4g , 4j ) to those without (3k , 3l ) is not straightforward due to variations at other positions. However, the potent and broad-spectrum activity of 4c suggests that the combination of a 6-methyl, a 2-(4-chlorophenyl), and an N-1 benzyl group is a favorable arrangement for antimicrobial activity.[1]
These findings underscore the intricate interplay of substituents at various positions of the benzimidazole scaffold in determining the antimicrobial profile. For this compound, it can be hypothesized that appropriate substitutions at the N-1 and C-2 positions would be crucial for potent antimicrobial activity.
Anticancer Activity
Benzimidazole derivatives have emerged as promising anticancer agents, with mechanisms of action that include the inhibition of key enzymes like dihydrofolate reductase (DHFR) and receptor tyrosine kinases.[1]
The cytotoxic activity of the same series of N,2,6-trisubstituted 1H-benzimidazoles was evaluated against a panel of human cancer cell lines, with IC50 values providing a quantitative measure of their potency.[1]
Table 2: Comparative Anticancer Activity (IC50 in μM) of Selected Benzimidazole Analogs [1]
| Compound ID | HepG2 (Liver) | MDA-MB-231 (Breast) | MCF7 (Breast) | RMS (Rhabdomyosarcoma) | C26 (Colon) |
| 4c | 2.39 | 3.12 | 2.98 | 4.56 | 3.87 |
| 4g | 5.12 | 6.87 | 5.99 | 7.14 | 6.23 |
| 4j | 4.87 | 5.98 | 5.11 | 6.88 | 5.91 |
| 3k | 8.11 | 9.23 | 8.76 | 10.95 | 9.88 |
| 3l | 7.98 | 8.87 | 8.12 | 9.91 | 8.99 |
| Paclitaxel | 0.015 | 0.004 | 0.002 | - | - |
Interpretation of Anticancer SAR:
-
Dominance of the 2-(4-chlorophenyl)-6-methyl Scaffold: Compound 4c consistently demonstrates the most potent anticancer activity across all tested cell lines, with IC50 values in the low micromolar range.[1] This suggests that the combination of a 6-methyl group and a 2-(4-chlorophenyl) substituent is highly favorable for cytotoxicity.
-
N-1 Benzyl Substitution: The presence of a benzyl group at the N-1 position appears to be a common feature among the more active compounds (4c , 4g ).
-
In Silico Insights: Molecular docking studies from the same research suggest that these compounds can bind to the active site of dihydrofolate reductase (DHFR), a validated target for both antimicrobial and anticancer therapies. Compound 4c was found to have a high binding affinity for DHFR, which may explain its potent biological activity.[1]
For this compound, these results imply that derivatization at the N-1 and C-2 positions with appropriate aryl and benzyl moieties could yield potent anticancer agents. The chloro and methyl groups on the benzimidazole core likely contribute to the overall lipophilicity and electronic properties that favor binding to the target protein.
Experimental Protocols
To ensure the reproducibility and validation of the bioactivity data, detailed experimental protocols for the key assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining MIC by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.
-
Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader at a wavelength of 600 nm.
-
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
The comparative analysis presented in this guide, synthesized from existing literature, strongly suggests that this compound is a promising scaffold for the development of novel antimicrobial and anticancer agents. The bioactivity of its analogs is highly dependent on the nature and position of substituents on the benzimidazole ring, particularly at the N-1 and C-2 positions.
Future research should focus on a systematic exploration of the structure-activity relationships of this compound analogs. This would involve the synthesis and biological evaluation of a library of compounds with diverse substituents at the N-1, C-2, C-5, and C-7 positions. Such studies, guided by the principles outlined in this guide and supported by in silico modeling, will be instrumental in the rational design of next-generation benzimidazole-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
A Researcher's Comparative Guide to Validating Target Engagement of 6-Chloro-4-methyl-1H-benzo[d]imidazole
In the landscape of contemporary drug discovery, the unequivocal demonstration that a small molecule interacts with its intended biological target within a physiological system is a cornerstone of preclinical development. This principle, known as target engagement, serves as a critical bridge between in vitro potency and in vivo efficacy.[1] For novel chemical entities like 6-Chloro-4-methyl-1H-benzo[d]imidazole, a compound belonging to a class known for diverse biological activities, rigorous validation of target engagement is not merely a confirmatory step but a pivotal component of its mechanistic deconvolution and therapeutic validation.[2][3][4][5]
This guide provides a comparative analysis of leading methodologies to quantitatively assess the target engagement of this compound. We will delve into the causality behind experimental choices, present actionable protocols, and offer a decision-making framework tailored for researchers, scientists, and drug development professionals.
Understanding the Subject: this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer and receptor modulation properties.[2][4][5] For instance, certain benzimidazole derivatives have been identified as inhibitors of human topoisomerase I[2][3] or as selective agonists for the cannabinoid type 2 (CB2) receptor.[4] Given this chemical precedent, it is plausible that this compound engages with protein targets such as kinases, polymerases, or G-protein coupled receptors. The primary objective is to move from this putative target class to direct, empirical evidence of binding.
Part 1: Biophysical Approaches for Direct Binding Assessment
Biophysical methods provide a direct, label-free measurement of the interaction between a small molecule and a purified protein target.[6] They are foundational in confirming a direct physical interaction and quantifying binding kinetics.
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a highly sensitive technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[6][7][8] Its power lies in providing real-time kinetic data, including association (k_a) and dissociation (k_d) rates, which together determine the binding affinity (K_D).[6][9] For a small molecule like this compound, this is invaluable for establishing a direct interaction with a purified putative target protein.
Experimental Workflow: SPR
Caption: Workflow for SPR-based target engagement analysis.
Step-by-Step Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the purified candidate target protein onto a suitable SPR sensor chip (e.g., CM5) via amine coupling. Aim for a low to medium immobilization density to minimize mass transport limitations.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO). Include a buffer-only (blank) injection for double referencing.
-
Binding Measurement:
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove any bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to extract kinetic parameters (k_a, k_d) and calculate the equilibrium dissociation constant (K_D = k_d/k_a).
-
Data Presentation & Comparison
| Parameter | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement |
| Principle | Mass change upon binding | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) |
| Environment | In vitro (purified components) | In situ (live cells, lysate) | Live cells |
| Output | k_a, k_d, K_D (Affinity & Kinetics) | T_agg shift, ITDRF (Stabilization) | IC50/K_D (Occupancy & Affinity) |
| Labeling | Label-free[9] | Label-free | Requires protein tagging (NanoLuc) & fluorescent tracer |
| Throughput | Medium to High[10] | Low (WB) to High (AlphaScreen) | High |
| Key Advantage | Provides full kinetic profile[6] | Confirms intracellular target binding[11] | Measures intracellular affinity in real-time[12] |
| Key Limitation | Requires purified, active protein | Indirect measure of binding | Requires genetic modification of cells |
Part 2: Cell-Based Assays for Intracellular Target Validation
Confirming that a compound engages its target in the complex milieu of a living cell is a critical validation step.[13] Cell-based assays provide this crucial physiological context.
Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: CETSA is predicated on the principle that when a small molecule binds to its target protein, it confers thermal stability, causing the protein to denature and aggregate at a higher temperature than its unbound state.[11][14] This method is exceptionally powerful because it requires no modification to the compound or the target protein and can be performed in intact cells or cell lysates, providing direct evidence of intracellular target engagement.[11][15]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol: CETSA with Western Blot Detection
-
Cell Culture & Treatment: Culture cells expressing the target of interest to ~80% confluency. Treat cells with this compound at a desired concentration or with vehicle (e.g., 0.1% DMSO) for a specified time (e.g., 1 hour).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermal cycler. A typical range might be 40°C to 70°C in 2-3°C increments.[11]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature point by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melt curve." A shift in the curve to the right indicates thermal stabilization by the compound.
-
NanoBRET™ Target Engagement Assay
Expertise & Experience: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a competitive, cell-permeable fluorescent tracer that binds to the same active site (the acceptor).[16][17] When an unlabeled compound like this compound is introduced, it competes with the tracer, displacing it from the target and causing a decrease in the BRET signal. This allows for the quantitative determination of intracellular affinity.[17][18]
Signaling Pathway: NanoBRET™ Assay
Caption: Principle of the competitive NanoBRET™ assay.
Step-by-Step Protocol: NanoBRET™ Assay
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Compound Dosing: Prepare serial dilutions of this compound. Add the compound dilutions to the cells and incubate.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration to all wells.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to initiate the luminescent reaction.
-
Signal Detection: Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) using a luminometer capable of filtered luminescence detection.
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to vehicle (0% inhibition) and high-concentration control (100% inhibition) wells.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
Part 3: Chemoproteomics for Unbiased Target Identification
When the target of a compound is unknown, or to assess off-target effects, unbiased approaches are required.
Activity-Based Protein Profiling (ABPP)
Expertise & Experience: ABPP is a powerful chemical proteomics strategy that uses active site-directed chemical probes to globally profile the functional state of enzyme families directly in native biological systems.[19][20][21] In a competitive ABPP experiment, pre-treatment of a proteome with an inhibitor like this compound will block the binding of a broad-spectrum covalent probe to its specific target. Subsequent proteomic analysis identifies the protein(s) that show reduced probe labeling, thereby revealing the direct targets of the inhibitor.[19][22]
Step-by-Step Protocol: Competitive ABPP
-
Proteome Treatment: Incubate cell lysate or intact cells with varying concentrations of this compound or vehicle control.
-
Probe Labeling: Add a broad-spectrum, clickable activity-based probe (e.g., one targeting serine hydrolases or kinases) to the treated proteomes and incubate to allow for covalent labeling of active enzyme sites.
-
Ligation: Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrichment & Digestion: Enrich the biotin-tagged proteins using streptavidin beads. Digest the enriched proteins on-bead (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Identify proteins whose probe labeling is significantly and dose-dependently reduced in the compound-treated samples compared to the vehicle control. These are the candidate targets.
Authoritative Grounding & Recommendations
Choosing the right target engagement assay is a strategic decision that depends on the stage of the drug discovery project and the specific questions being asked.[13]
-
For initial validation of a hypothesized target: Begin with Surface Plasmon Resonance (SPR) using the purified protein. A confirmed direct interaction with quantifiable kinetics provides a strong foundation.
-
To confirm intracellular engagement: CETSA is the gold standard for verifying that the compound reaches and binds its target in a native cellular environment without requiring any labels or cellular engineering.
-
For quantitative intracellular affinity and screening: If a higher-throughput, quantitative measure of intracellular potency is needed, the NanoBRET™ assay is an excellent choice, provided that the necessary reagents (tracer, engineered cell line) are available or can be developed.
-
For unbiased target discovery or off-target profiling: When the target is unknown or selectivity needs to be assessed proteome-wide, Activity-Based Protein Profiling (ABPP) provides an unbiased, global view of compound interactions.
By employing a multi-faceted approach that combines direct biophysical measurements with physiologically relevant cell-based assays, researchers can build a robust and compelling case for the target engagement of this compound, significantly de-risking its progression through the drug discovery pipeline.
References
- 1. selvita.com [selvita.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights | MDPI [mdpi.com]
- 5. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. biosensingusa.com [biosensingusa.com]
- 9. bio-rad.com [bio-rad.com]
- 10. biorxiv.org [biorxiv.org]
- 11. scispace.com [scispace.com]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 19. Activity-based protein profiling: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 22. An overview of activity-based protein profiling and recent advances | Imperial News | Imperial College London [imperial.ac.uk]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-4-methyl-1H-benzo[d]imidazole Derivatives
For researchers, scientists, and professionals in drug development, the benzimidazole scaffold represents a privileged structure due to its presence in a wide array of pharmacologically active compounds. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 6-Chloro-4-methyl-1H-benzo[d]imidazole derivatives, focusing on their antimicrobial and anticancer properties. By synthesizing data from various studies, we aim to elucidate the causal relationships behind experimental design and provide a framework for the rational design of more potent and selective therapeutic agents.
The this compound Core: A Foundation for Diverse Bioactivity
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of a chlorine atom at the 6-position and a methyl group at the 4-position of the benzimidazole ring significantly influences the molecule's electronic and lipophilic properties, which in turn can modulate its interaction with biological targets. The chlorine atom, being an electron-withdrawing group, can enhance the acidity of the N-H proton and participate in halogen bonding, while the methyl group, an electron-donating group, can impact the molecule's planarity and steric interactions within a binding pocket.
This guide will explore how substitutions at the N-1 and C-2 positions of this core structure influence its biological activity, drawing comparisons from studies on related 6-chloro-benzimidazole derivatives to infer the potential impact of the 4-methyl group.
Structure-Activity Relationship Analysis: Unraveling the Impact of Substitutions
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. Here, we dissect the SAR for antimicrobial and anticancer activities based on available literature.
Antimicrobial Activity
Studies on 6-chloro-1H-benzimidazole derivatives have demonstrated that modifications at the N-1 and C-2 positions are crucial for potent antimicrobial effects.[1][2]
Substitutions at the N-1 Position: The introduction of substituents at the N-1 position can significantly enhance the chemotherapeutic activity of the benzimidazole core. For instance, the presence of benzyl groups has been shown to be beneficial for biological activity.[2]
Substitutions at the C-2 Position: The C-2 position is a key site for modulating the antimicrobial spectrum and potency.
-
Aromatic and Heteroaromatic Rings: The introduction of various substituted aromatic aldehydes at the C-2 position has yielded compounds with significant antibacterial and antifungal activities.[1][2] For example, a derivative bearing a N,N-dimethylamino group on a phenyl ring at the C-2 position of a 6-chloro-1H-benzimidazole scaffold has shown enhanced antibacterial and antifungal properties.[2]
-
Impact of Electron-Donating and Electron-Withdrawing Groups: The electronic nature of the substituent on the C-2 aryl ring plays a critical role. While a comprehensive SAR study on the 6-chloro-4-methyl scaffold is limited, in broader benzimidazole series, both electron-donating and electron-withdrawing groups have been shown to be effective, suggesting that the optimal substitution pattern is target-dependent.
The following diagram illustrates the key positions for substitution on the this compound core that influence its antimicrobial activity.
Caption: Key substitution points on the this compound scaffold influencing antimicrobial activity.
Anticancer Activity
The 6-chloro-benzimidazole scaffold has also been explored for its anticancer potential, with substitutions at N-1 and C-2 being critical for activity.[1][2]
Targeting Dihydrofolate Reductase (DHFR): Molecular docking studies have suggested that dihydrofolate reductase (DHFR) is a potential target for both the antimicrobial and anticancer activities of these compounds.[1][2]
Substitutions for Potent Anticancer Effects:
-
A study on N-substituted 6-chloro-1H-benzimidazole derivatives found that compounds with specific substitutions showed potent anticancer activity against various cell lines, with IC50 values comparable to the standard drug paclitaxel.[1]
-
The presence of a N,N-dimethylamino group on a phenyl ring at the C-2 position, which was beneficial for antimicrobial activity, also contributed to significant anticancer effects.[2]
The following table summarizes the anticancer activity of selected 6-chloro-1H-benzimidazole derivatives from a study by Badria et al. (2022), providing a basis for comparison.
| Compound ID | C-2 Substituent | N-1 Substituent | Cancer Cell Line | IC50 (µg/mL)[1] |
| 1d | 2,4-dichlorophenyl | H | Various | 1.84 - 10.28 |
| 2d | 2,4-dichlorophenyl | H | Various | 1.84 - 10.28 |
| 3s | 4-(N,N-dimethylamino)phenyl | Benzyl | Various | 1.84 - 10.28 |
| 4b | 4-chlorophenyl | 4-nitrobenzyl | Various | 1.84 - 10.28 |
| 4k | 4-(N,N-dimethylamino)phenyl | 4-nitrobenzyl | Various | 1.84 - 10.28 |
| Paclitaxel | - | - | Various | 1.38 - 6.13 |
This data highlights that a combination of specific substitutions at the C-2 and N-1 positions of the 6-chloro-benzimidazole core can lead to potent anticancer agents. The 4-methyl group in the target scaffold of this guide would likely introduce steric hindrance and alter the electronic distribution, which could either enhance or diminish the activity depending on the specific biological target's binding site topology.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of this compound derivatives and their biological evaluation are crucial steps in the drug discovery process. Below are representative protocols.
General Synthesis of this compound Derivatives
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde.
Step 1: Synthesis of the this compound core
This typically involves the reaction of 4-chloro-2-methyl-6-nitroaniline, which is first reduced to 3-amino-5-chloro-toluene, followed by cyclization with formic acid or another appropriate one-carbon source.
Step 2: N-1 Alkylation/Arylation (Optional)
The N-1 position of the benzimidazole ring can be substituted using various alkyl or aryl halides in the presence of a base.
Step 3: C-2 Functionalization
The most common approach involves the condensation of 3-amino-5-chloro-toluene with a variety of aldehydes in the presence of an oxidizing agent.
The following workflow diagram illustrates a general synthetic scheme.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles
For researchers and professionals in drug development, the benzimidazole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The efficiency and elegance of its synthesis are therefore of paramount importance. This guide provides an in-depth, objective comparison between traditional conventional heating methods and modern microwave-assisted organic synthesis (MAOS) for the preparation of benzimidazoles, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Underpinnings of Synthesis: A Tale of Two Heating Methods
The fundamental difference between these two synthetic approaches lies in the mode of energy transfer. Understanding this is key to appreciating the profound impact on reaction outcomes.
Conventional Synthesis: The Legacy of Conductive Heating
Traditional synthesis, exemplified by the classic Phillips-Ladenburg reaction, relies on conventional heating via an external source like an oil bath or heating mantle.[2] Energy is transferred to the reaction mixture inefficiently through conduction and convection—first heating the vessel walls, which then heat the solvent and reactants.[4] This process is often slow and creates a significant temperature gradient within the vessel, which can lead to the formation of impurities and thermal degradation of sensitive molecules. While historically significant, these methods are often characterized by long reaction times, high energy consumption, and the generation of considerable waste.[2]
Microwave-Assisted Synthesis: A Paradigm of Dielectric Heating
Microwave-assisted organic synthesis (MAOS) represents a revolutionary approach, utilizing microwave radiation to heat the reaction mixture directly and volumetrically.[5][6] The mechanism is fundamentally different from conventional heating and is driven by two primary phenomena:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reactants, possess a dipole moment. They attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at a molecular level, leading to rapid and uniform heating throughout the bulk of the material.[7][8][9]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which dissipate energy in the form of heat.[7][10]
This direct coupling of microwave energy with the molecules of the reaction mixture results in instantaneous and localized superheating, dramatically accelerating reaction rates. Consequently, MAOS offers significant advantages, including drastic reductions in reaction time, improved yields, higher product purity, and lower energy consumption, aligning perfectly with the principles of Green Chemistry.[5][11]
Head-to-Head Comparison: Synthesis of 2-Phenyl-1H-benzimidazole
To illustrate the practical differences, we will compare the synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde. This condensation is a staple reaction for creating the benzimidazole core.
General Reaction Scheme & Mechanism
The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring system.
Caption: Simplified reaction pathway for benzimidazole synthesis.
Performance Data: Conventional vs. Microwave
The following table summarizes typical experimental results, demonstrating the striking advantages of the microwave-assisted approach.
| Parameter | Conventional Method | Microwave-Assisted Method | Advantage |
| Reaction Time | 2–8 hours[12] | 5–15 minutes[12][13][14] | ~95-98% Reduction [12][15] |
| Typical Yield | 70–80% | 86–99%[13] | Significant Increase [15][16] |
| Temperature | 80–110°C (Reflux) | 60–110°C[13][14] | Milder or comparable conditions |
| Energy Input | High (prolonged heating)[4] | Low (short duration)[7][11] | High Energy Savings [17][18] |
| Purity & Side Products | Higher potential for side products and thermal degradation | Cleaner reaction profiles, fewer by-products[5][11] | Improved Purity |
| Solvent/Catalyst | Ethanol, NH4Cl | Solvent-free, Er(OTf)3 (cat.)[13] | Greener Conditions |
Experimental Protocols: A Practical Guide
The following protocols provide self-validating, step-by-step methodologies for synthesizing 2-phenyl-1H-benzimidazole using both techniques.
Protocol 1: Conventional Synthesis (Thermal Reflux)
This protocol is a representative example of a conventional synthesis using a common catalytic system.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Ammonium Chloride (NH4Cl)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of ammonium chloride (e.g., 30 mol%).[2]
-
Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product as a solid.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from ethanol to obtain pure 2-phenyl-1H-benzimidazole.[2]
Protocol 2: Microwave-Assisted Synthesis (MAOS)
This protocol demonstrates a highly efficient, solvent-free microwave-assisted synthesis.[13]
Materials:
-
N-phenyl-o-phenylenediamine (for 1,2-disubstituted example) or o-phenylenediamine
-
Benzaldehyde
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)3) (catalyst)
Procedure:
-
Place N-phenyl-o-phenylenediamine (1.0 mmol) and a catalytic amount of Er(OTf)3 (1 mol%) into a 3 mL glass microwave reaction vessel.[13]
-
Add benzaldehyde (1.0 mmol) to the vessel.[13]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for 5 minutes at a fixed temperature of 60°C.[13]
-
After irradiation, cool the vessel to room temperature.
-
The crude product can be purified by simple water addition followed by extraction with ethyl acetate, demonstrating a simpler workup.[13]
Comparative Experimental Workflow
The diagram below visually contrasts the workflows, highlighting the efficiency gains of the microwave-assisted protocol.
Caption: Comparative workflow of conventional vs. microwave synthesis.
In-Depth Analysis: Causality and Key Considerations
Reaction Acceleration: The dramatic rate enhancements seen in MAOS are a direct result of the efficient and instantaneous energy transfer to polar molecules.[7][11] This rapid, uniform heating allows the entire reaction volume to quickly reach the necessary activation energy, a feat impossible with the slow, surface-level heating of conventional methods.[7]
Improved Yield and Purity: The short reaction times and uniform heating profile of microwave synthesis significantly reduce the opportunity for the formation of thermal degradation byproducts.[5][11] This often leads to cleaner reaction profiles, simplifying purification and increasing the isolated yield of the desired product.[11][19]
The Green Chemistry Advantage: MAOS is an inherently greener technology. The reduced reaction times translate directly to significant energy savings.[17][20] Furthermore, the efficiency of microwave heating often enables reactions to be performed under solvent-free conditions or with environmentally benign solvents, drastically reducing chemical waste.[5][6][7]
Scalability: While conventional heating is well-established for large-scale industrial synthesis, MAOS is no longer confined to small-scale laboratory work. The development of large-scale batch and continuous-flow microwave reactors has made this technology increasingly viable for producing multi-gram to kilogram quantities of material, bridging the gap from discovery to production.[21][22][23][24]
Conclusion
The synthesis of benzimidazoles via microwave irradiation offers unequivocal advantages over conventional heating methods. The experimental data consistently demonstrates that MAOS provides a faster, more efficient, and cleaner route to these vital heterocyclic compounds.[3][12][15] The dramatic reduction in reaction times, coupled with higher yields and alignment with green chemistry principles, establishes microwave-assisted synthesis as a superior and indispensable tool for the modern researcher, scientist, and drug development professional. While conventional methods laid the groundwork, MAOS is paving the way for a more sustainable and efficient future in chemical synthesis.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 16. sciforum.net [sciforum.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jocpr.com [jocpr.com]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Scale-up in microwave-accelerated organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Scale-Up of Microwave-Assisted Organic Synthesis (2006) | Jennifer M. Kremsner | 90 Citations [scispace.com]
A Senior Application Scientist's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with 6-Chloro-4-methyl-1H-benzo[d]imidazole
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most "druggable" target classes in modern medicine.[3] The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[4][5][6]
However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2] A non-selective inhibitor can lead to off-target effects, resulting in toxicity and a narrow therapeutic window.[7] Therefore, rigorous assessment of a compound's selectivity profile early in the drug discovery process is paramount.[8][9]
This guide provides a comprehensive framework for assessing the selectivity of a novel benzimidazole-based compound, 6-Chloro-4-methyl-1H-benzo[d]imidazole . To illustrate a practical application of these principles, we will proceed with the hypothesis that this compound is a potent inhibitor of Aurora Kinase A (AURKA) , a serine/threonine kinase that plays a crucial role in mitotic progression and is a well-established oncology target.[10][11][12]
We will objectively compare its hypothetical performance with established AURKA inhibitors and provide detailed experimental protocols to empower researchers to conduct their own robust selectivity assessments.
Hypothetical Primary Target: Aurora Kinase A (AURKA)
AURKA is a key regulator of mitosis, involved in centrosome maturation, spindle assembly, and chromosome segregation.[13][14][15] Its overexpression is common in many cancers and is often associated with a poor prognosis, making it an attractive therapeutic target.[16]
To contextualize the selectivity of our compound of interest, we will compare it against the following well-characterized AURKA inhibitors:
-
Alisertib (MLN8237): A selective inhibitor of AURKA, with over 200-fold selectivity against the closely related Aurora Kinase B (AURKB).[16][17][18][19]
-
MK-5108 (VX-689): A highly potent and selective inhibitor of AURKA, exhibiting 220-fold and 190-fold selectivity against AURKB and AURKC, respectively.[20][21][22][23]
-
ENMD-2076: A multi-targeted kinase inhibitor with potent activity against AURKA, as well as other kinases involved in angiogenesis such as FLT3 and VEGFRs.[24][25][26][27][28]
Aurora Kinase A Signaling Pathway
To appreciate the biological context of AURKA inhibition, it is essential to understand its role in the cell cycle. The following diagram illustrates the key functions of AURKA during mitosis.
Caption: A simplified diagram of the Aurora Kinase A signaling pathway during mitosis.
Part 1: In Vitro Kinase Profiling - The First Pass on Selectivity
The initial and most crucial step in assessing selectivity is to perform an in vitro kinase profiling assay.[3] This involves testing the compound against a large panel of purified kinases to determine its inhibitory activity at a fixed concentration, followed by IC50 determination for any kinases that show significant inhibition. Several contract research organizations (CROs) offer comprehensive kinase profiling services against hundreds of kinases.[1][29][30][31][32]
The choice of ATP concentration in these assays is a critical experimental parameter. Assays performed at the Kₘ of ATP for each kinase provide a measure of the intrinsic affinity of the inhibitor, which is ideal for comparing selectivity profiles.[2]
Experimental Workflow: In Vitro Kinase Profiling
The following diagram outlines a typical workflow for a large-panel kinase screen.
Caption: A flowchart illustrating the process of in vitro kinase selectivity profiling.
Hypothetical Kinase Profiling Data
The table below presents hypothetical data for this compound, showcasing a strong and selective inhibition of AURKA.
| Kinase Target | IC50 (nM) for this compound (Hypothetical) |
| Aurora A | 1.5 |
| Aurora B | 450 |
| Aurora C | 400 |
| FLT3 | >10,000 |
| VEGFR2 | >10,000 |
| SRC | 8,500 |
| ABL1 | >10,000 |
| CDK2 | 5,200 |
Comparison with Established AURKA Inhibitors
This table summarizes the selectivity profiles of our comparator compounds, based on published data.
| Kinase Target | Alisertib (MLN8237) IC50 (nM)[17] | MK-5108 (VX-689) IC50 (nM)[20][21] | ENMD-2076 IC50 (nM)[24][26][28] |
| Aurora A | 1.2 | 0.064 | 14 |
| Aurora B | 396.5 | 14.08 | 350 |
| Aurora C | - | 12.16 | - |
| FLT3 | >10,000 | - | 1.86 |
| VEGFR2 | >10,000 | - | 58.2 |
| SRC | >10,000 | - | 92.7 |
Based on this comparison, our hypothetical compound demonstrates high selectivity for AURKA over AURKB and AURKC, comparable to Alisertib and MK-5108, and superior to the multi-targeted inhibitor ENMD-2076 in this regard.
Part 2: Cellular Target Engagement - Validating In Vitro Findings
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a cell, where factors like cell permeability, intracellular ATP concentrations, and off-target binding can influence a compound's activity.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's engagement with its target protein within intact cells or cell lysates.[33][34][35][36]
The principle of CETSA is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.[36]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the workflow for a typical CETSA experiment.
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA for AURKA Target Engagement
This protocol provides a detailed methodology for assessing the engagement of this compound with AURKA in a cancer cell line known to express the target (e.g., HCT-116).
1. Cell Culture and Treatment:
-
Culture HCT-116 cells to ~80% confluency.
-
Harvest cells and resuspend in complete media at a density of 10x10⁶ cells/mL.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
2. Heat Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Include a non-heated control (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
3. Cell Lysis:
-
Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
4. Sample Preparation and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for AURKA. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify the band intensities for AURKA at each temperature point.
-
Normalize the AURKA signal to the loading control.
-
Plot the normalized band intensity as a function of temperature for both the vehicle- and compound-treated samples to generate "melting curves".
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
Conclusion: Synthesizing the Data for a Comprehensive Selectivity Assessment
A thorough assessment of kinase inhibitor selectivity requires a multi-faceted approach. By combining comprehensive in vitro kinase profiling with in-cell target engagement validation, researchers can build a robust and reliable selectivity profile for their compounds of interest.
In our hypothetical case study, this compound emerges as a potent and highly selective inhibitor of Aurora Kinase A. Its selectivity profile is comparable to or exceeds that of established inhibitors like Alisertib and MK-5108, and it lacks the broad-spectrum activity of multi-targeted agents like ENMD-2076. The confirmation of target engagement in a cellular context via CETSA would provide strong evidence for its mechanism of action and justify its advancement in the drug discovery pipeline.
This guide provides the foundational principles and practical protocols for such an assessment. By applying these methods, researchers can make informed decisions, minimize the risk of off-target effects, and ultimately contribute to the development of safer and more effective targeted therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. apexbt.com [apexbt.com]
- 16. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. apexbt.com [apexbt.com]
- 23. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. selleckchem.com [selleckchem.com]
- 27. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ENMD-2076 | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 29. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. pharmaron.com [pharmaron.com]
- 32. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 33. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME Profiling of 6-Chloro-4-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery, a promising candidate's success is not solely dictated by its potency but by its pharmacokinetic profile—how it is Absorbed, Distributed, Metabolized, and Excreted (ADME).[1] Failing to characterize these properties early leads to significant downstream costs and late-stage attrition.[1] This guide provides a comprehensive framework for the ADME profiling of a novel benzimidazole derivative, 6-Chloro-4-methyl-1H-benzo[d]imidazole. As specific experimental data for this compound is not publicly available, we will establish a robust profiling cascade using industry-standard in vitro and in silico methodologies.[2][3] For comparative analysis, we will benchmark its projected profile against two well-characterized benzimidazoles: Omeprazole , a proton pump inhibitor, and Albendazole , a broad-spectrum anthelmintic.[4][5] This approach provides a scientifically grounded forecast of the compound's potential developability and highlights key decision-making points in a typical discovery program.
The Benzimidazole Scaffold: A Privileged Structure with ADME Considerations
The benzimidazole core is a cornerstone in medicinal chemistry, found in numerous approved drugs.[6][7] However, this scaffold often presents specific ADME challenges, including low aqueous solubility and a susceptibility to extensive hepatic metabolism, primarily via Cytochrome P450 (CYP) enzymes.[5][7][8] Therefore, a thorough and early ADME assessment is critical to identify and mitigate these potential liabilities.[9]
Foundational Profiling: Physicochemical Properties and In Silico Predictions
The journey begins with fundamental physicochemical and in silico predictions, which provide an initial, cost-effective glimpse into a compound's likely behavior. These parameters govern solubility, permeability, and interactions with biological matrices.
Expert Insight: Before any wet lab experiments are conducted, in silico modeling is an indispensable tool. It allows us to triage compounds and focus resources on those with the highest probability of success. A high predicted LogP, for instance, immediately alerts us to potential solubility issues and the likelihood of high plasma protein binding.
Table 1: Comparative Physicochemical & In Silico ADME Predictions
| Parameter | This compound (Predicted) | Omeprazole (Experimental) | Albendazole (Experimental) | Significance in ADME |
|---|---|---|---|---|
| Molecular Weight | 166.61 g/mol [10] | 345.42 g/mol [4] | 265.33 g/mol [7] | Influences diffusion and overall "drug-likeness." |
| LogP (Lipophilicity) | ~2.5 - 3.5 (Estimated) | 2.23 | 3.5 | Key predictor of solubility, permeability, and protein binding. |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų (Estimated) | 87.9 Ų | 96.8 Ų | Correlates with membrane permeability and oral absorption. |
| Aqueous Solubility | Predicted: Low to Moderate | Slightly Soluble[4] | Practically Insoluble[5] | Poor solubility is a major hurdle for oral absorption. |
| GI Absorption | Predicted: High | High | Low (Enhanced by fatty meal)[5][11] | Predicts the extent a compound is absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Predicted: Yes | No | Yes | Critical for CNS targets; a liability for peripheral targets. |
Predictions for the target compound are based on computational models (e.g., SwissADME, DATA Warrior) and structural similarity to other benzimidazoles.[12][13]
Absorption: Will the Compound Reach the Bloodstream?
Effective oral absorption is paramount for most small-molecule drugs. We assess this using cell-based models that mimic the human intestinal barrier.[14]
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[15][16] Differentiated Caco-2 cells form a monolayer with tight junctions and express key efflux transporters (like P-glycoprotein, P-gp), providing a comprehensive assessment of both passive diffusion and active transport.[17]
Table 2: Comparative Permeability Assessment
| Compound | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted In Vivo Absorption |
|---|---|---|---|
| This compound | Hypothetical: 15-20 | Hypothetical: < 2 | High |
| Omeprazole | High (>10) | Low (<2) | High[4] |
| Albendazole | Low (<2) | High (>2) | Low, variable[5] |
| Propranolol (High Permeability Control) | >20 | ~1.0 | High |
| Atenolol (Low Permeability Control) | <1 | ~1.0 | Low |
Expert Insight: An efflux ratio greater than 2 is a red flag, indicating the compound is actively pumped out of intestinal cells back into the gut lumen, which can severely limit its bioavailability.[15] If high efflux is observed, follow-up studies with specific transporter inhibitors are necessary to identify the culprit (e.g., P-gp).
-
Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for ~21 days to allow for differentiation and monolayer formation.[15]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. Only use monolayers with TEER values >200 Ω·cm².[18]
-
Assay Initiation:
-
A→B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.[16]
-
B→A (Basolateral to Apical): In a separate set of wells, add the compound to the basolateral (lower) chamber.
-
-
Sampling: Incubate at 37°C. At a specified time point (e.g., 2 hours), collect samples from the receiver chamber (basolateral for A→B, apical for B→A).[16][17]
-
Quantification: Analyze the concentration of the compound in the donor and receiver samples using LC-MS/MS.[16]
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Caption: Bidirectional Caco-2 permeability experimental workflow.
Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body. A key determinant of this process is Plasma Protein Binding (PPB). Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[19] High PPB can limit efficacy and tissue penetration.
Equilibrium dialysis is the most accurate and reliable method for determining the fraction of a compound bound to plasma proteins.[19][20] The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber, allowing only the unbound drug to equilibrate between them.[21][22]
Table 3: Comparative Plasma Protein Binding
| Compound | Fraction Unbound (fu, %) in Human Plasma | Predicted In Vivo Distribution |
|---|---|---|
| This compound | Hypothetical: 2-5% (Highly Bound) | Likely restricted to the vascular compartment. |
| Omeprazole | ~5% (95% bound)[4] | Primarily restricted to the vascular compartment. |
| Albendazole Sulfoxide (Active Metabolite) | ~30% (70% bound)[23] | Distributes into tissues, including the CNS.[24] |
| Warfarin (High Binding Control) | ~1% | Restricted distribution. |
| Metoprolol (Low Binding Control) | ~88% | Wide distribution. |
Expert Insight: Benzimidazoles are notoriously "sticky" and often exhibit high plasma protein binding. An unbound fraction below 1% can be problematic, as it may require much higher doses to achieve a therapeutic concentration of free drug, increasing the risk of off-target toxicity.
-
Preparation: Spike human plasma with the test compound (e.g., at 1 µM).[21]
-
Loading: Add the plasma-compound mixture to the sample chamber (red-ringed) of the RED device insert. Add dialysis buffer (PBS, pH 7.4) to the buffer chamber.[19]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium.[19][25]
-
Sampling: Carefully remove equal aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate LC-MS/MS analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot to create identical matrices.[25]
-
Analysis: Precipitate proteins (e.g., with acetonitrile) and analyze the supernatant from both chambers by LC-MS/MS to determine the final concentrations.
-
Calculation: Calculate the percent unbound (fu) as: (Concentration in Buffer / Concentration in Plasma) * 100.
Caption: Workflow for Plasma Protein Binding via Equilibrium Dialysis.
Metabolism: How is the Compound Cleared?
Metabolism, primarily in the liver, is the body's way of modifying a drug to facilitate its excretion. Understanding a compound's metabolic stability and its potential to interact with drug-metabolizing enzymes is crucial for predicting its half-life and avoiding drug-drug interactions (DDIs).[26]
This assay assesses how quickly a compound is metabolized by Phase I enzymes (primarily CYPs) contained within liver microsomes.[27] The results provide an estimate of intrinsic clearance (Clint) and hepatic extraction.[28]
Table 4: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-Life (T½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Predicted Hepatic Extraction |
|---|---|---|---|
| This compound | Hypothetical: 45 | Hypothetical: 25-30 | Low to Intermediate |
| Omeprazole | Short (<30 min) | High | High[8][29] |
| Albendazole | Very Short (<5 min) | Very High | High (Rapidly metabolized to active sulfoxide)[5] |
| Verapamil (High Clearance Control) | <15 | >100 | High |
| Carbamazepine (Low Clearance Control) | >120 | <10 | Low |
Expert Insight: A very short half-life (<15-20 min) in microsomes suggests the compound will be rapidly cleared by the liver in vivo, likely resulting in poor oral bioavailability and requiring frequent dosing.[1] Our hypothetical data suggests this compound may have a more favorable stability profile than the comparator drugs.
-
Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[30]
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH regenerating system (cofactor for CYP enzymes) and the test compound (e.g., 1 µM).[31][32]
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[32]
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (T½) and intrinsic clearance (Clint).[28]
This assay determines if a test compound inhibits the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is the leading cause of clinical drug-drug interactions.[33][34][35]
Table 5: Comparative CYP Inhibition Profile (IC₅₀, µM)
| CYP Isoform | This compound (Hypothetical IC₅₀) | Omeprazole (Known Inhibitor) | Albendazole | DDI Risk Potential |
|---|---|---|---|---|
| CYP1A2 | > 30 | Inducer[36] | Weak Inhibitor | Low |
| CYP2C9 | > 30 | > 50 | > 50 | Low |
| CYP2C19 | > 20 | Potent Inhibitor (~5 µM)[36] | Weak Inhibitor | Target: Low; Omeprazole: High |
| CYP2D6 | > 30 | > 50 | > 50 | Low |
| CYP3A4 | > 30 | Weak Inhibitor/Inducer[36] | Weak Inducer | Low |
Expert Insight: An IC₅₀ value below 10 µM is a potential concern, and a value below 1 µM is a significant red flag that triggers further investigation into the mechanism of inhibition (e.g., time-dependent inhibition) and clinical DDI risk assessment.[37] Omeprazole is a known inhibitor of CYP2C19, a classic example of a clinically relevant DDI.[38]
-
Reagents: Use recombinant human CYP enzymes, a specific fluorogenic probe substrate for each isoform, and a NADPH regenerating system.[39]
-
Incubation: In a multi-well plate, incubate the enzyme, buffer, and various concentrations of the test compound (or a known inhibitor as a positive control).
-
Reaction Start: Initiate the reaction by adding the probe substrate and NADPH system.
-
Detection: The CYP enzyme metabolizes the probe into a fluorescent product. Monitor the increase in fluorescence over time using a plate reader.
-
Calculation: Determine the rate of reaction at each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC₅₀ value—the concentration at which the compound inhibits 50% of the enzyme's activity.[37][39]
Caption: Integrated workflow for metabolic stability and CYP inhibition screening.
Integrated Profile and Strategic Outlook
By synthesizing the data from these core assays, we can build a holistic ADME profile for this compound and compare it strategically to our benchmark compounds.
Table 6: Overall ADME Profile Comparison
| ADME Parameter | This compound (Projected Profile) | Omeprazole (Clinical Profile) | Albendazole (Clinical Profile) |
|---|---|---|---|
| Absorption | Good: High predicted permeability, no significant efflux. | Good: High permeability, but formulation-dependent.[4] | Poor & Variable: Low solubility, high efflux; requires fatty meal.[11] |
| Distribution | Concern: High PPB may limit free drug exposure. | Favorable: High PPB but effective at target site.[4] | Favorable for CNS: Moderate PPB allows for CNS penetration.[23][24] |
| Metabolism | Favorable: Moderate stability suggests a reasonable half-life. | Liability: Rapidly metabolized (short half-life).[29] | Pro-drug: Very rapidly metabolized to the active sulfoxide.[5] |
| Excretion (Implied) | Favorable: Likely cleared hepatically at a moderate rate. | Rapid: Cleared rapidly via hepatic metabolism.[4] | Rapid: Parent drug is cleared almost instantly. |
| DDI Risk | Low: No significant predicted CYP inhibition. | High: Potent inhibitor of CYP2C19.[36][38] | Low: Weak inhibitor/inducer. |
Based on this comprehensive in vitro and in silico profiling cascade, This compound presents a potentially promising ADME profile, superior in some aspects to the established drugs Omeprazole and Albendazole. Its projected high permeability, moderate metabolic stability, and low risk of CYP-mediated drug-drug interactions are highly desirable characteristics.
The primary area of concern is the predicted high plasma protein binding. This must be experimentally confirmed early. If the unbound fraction is exceedingly low (<1%), strategies such as structural modification to reduce lipophilicity may be required to progress the compound in a drug discovery program. Overall, this systematic approach allows for data-driven decisions, ensuring that resources are invested in candidates with the highest probability of becoming safe and effective medicines.
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. criver.com [criver.com]
- 3. In Vitro ADME Assays [conceptlifesciences.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Albendazole | Pharmacology Mentor [pharmacologymentor.com]
- 8. ClinPGx [clinpgx.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. calpaclab.com [calpaclab.com]
- 11. drugs.com [drugs.com]
- 12. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. enamine.net [enamine.net]
- 22. iphasebiosci.com [iphasebiosci.com]
- 23. Albendazole - Wikipedia [en.wikipedia.org]
- 24. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. researchgate.net [researchgate.net]
- 30. mercell.com [mercell.com]
- 31. researchgate.net [researchgate.net]
- 32. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 33. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 34. lnhlifesciences.org [lnhlifesciences.org]
- 35. criver.com [criver.com]
- 36. scispace.com [scispace.com]
- 37. enamine.net [enamine.net]
- 38. dovepress.com [dovepress.com]
- 39. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of biological activities, including antiulcer, antiviral, and anticancer properties.[1] The synthesis of these vital heterocycles has evolved from classical, often harsh, methods to more efficient, selective, and sustainable catalytic protocols. This guide provides an in-depth comparison of various catalytic systems for benzimidazole synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their drug discovery and development endeavors.
The Shift from Conventional to Catalyzed Synthesis: A Paradigm of Efficiency
Traditionally, benzimidazole synthesis, such as the Phillips-Ladenburg reaction, involved the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives under harsh acidic conditions and high temperatures.[1][2] While historically significant, these methods often suffer from long reaction times, low yields, and the generation of considerable waste.[1] The direct condensation with aldehydes, another conventional route, can be unselective, leading to a mixture of products.[1]
The advent of catalysis has revolutionized benzimidazole synthesis, offering milder, faster, and more selective pathways.[1] Catalysts accelerate the reaction and enhance the yield and purity of the desired benzimidazole derivatives.[1] This guide will delve into the efficacy of various catalyst types, providing a comparative analysis to inform your synthetic strategy.
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts the efficiency, selectivity, and environmental footprint of benzimidazole synthesis. Below is a comparative summary of different catalytic systems based on experimental data from the literature. The archetypal reaction for this comparison is the condensation of o-phenylenediamine with an aldehyde.
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages | Reference |
| Homogeneous Acids | p-Toluenesulfonic acid (p-TsOH) | DMF | 80 | 2-3 h | High | Inexpensive, readily available | [3] |
| Phosphoric Acid | Methanol | Thermal | 13-30 min | 61-89 | Eco-friendly, mild conditions | [4] | |
| Heterogeneous Catalysts | Sulfonated Graphene Oxide (GO-HSO3) | Solvent-free | Room Temp. | Short | up to 89 | High efficiency, reusability, mild conditions | |
| MgO@DFNS | Ethanol | Ambient | Short | Excellent | Sustainable, high yield, clean reaction | [1] | |
| Al-MCM-41 | - | - | - | Good | Recyclable, scalable | [5] | |
| Nanoparticle Catalysts | Nano-ZnO | Ethanol | 70 | 15 min - 2 h | High | High yield, short reaction time, recyclable | [6] |
| Nano-Fe2O3 (10 mol%) | Aqueous | - | Short | High | High efficiency, aqueous medium, recyclable | [5] | |
| Zinc Sulfide (nano-ZnS) | Ethanol | 70 | Short | High | Mild conditions, easy work-up | [7] | |
| Green Catalysts | Ammonium Chloride (NH4Cl) | Ethanol | 80-90 | 2 h | Moderate to Good | Green, economically viable | [8] |
| Er(OTf)3 | Water/Solvent-free | 1-80 | 2-5 min | High | Eco-friendly, fast, selective | [9] | |
| Fruit Juices (e.g., Cocos nucifera L.) | Solvent-free | Room Temp. | Short | 76-95 | Eco-friendly, readily available, mild | [10] |
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for three distinct and highly effective catalytic systems. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: Heterogeneous Catalysis using MgO@DFNS
This protocol utilizes a novel engineered magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS) as a sustainable and highly efficient heterogeneous catalyst.[1]
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted aldehyde (1.2 mmol)
-
MgO@DFNS catalyst (10 wt%)
-
Ethanol
-
Deionized water
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) and the aldehyde (1.2 mmol) in ethanol, add 10 wt% of the MgO@DFNS catalyst.[1]
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
The filtered catalyst can be washed, dried at 80°C, and reused for subsequent reactions.[1]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzimidazole derivative.[1]
Protocol 2: Nanoparticle Catalysis using ZnO Nanoparticles
This method employs zinc oxide nanoparticles (ZnO-NPs) as a recyclable and efficient catalyst for the cyclocondensation reaction.[6]
Materials:
-
o-phenylenediamine (10 mmol)
-
Substituted benzaldehyde derivative (10 mmol)
-
ZnO nanoparticles (0.02 mol%)
-
Absolute ethanol (50 mL)
Procedure:
-
Dissolve o-phenylenediamine (10 mmol) and the benzaldehyde derivative (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.[6]
-
Add ZnO nanoparticles (0.02 mol%) to the solution.[6]
-
Stir the mixture at 70°C for a duration ranging from 15 minutes to 2 hours, depending on the substrate.[6]
-
Monitor the reaction's completion by TLC.
-
After the reaction is complete, wash the product repeatedly with an ethanol-water (1:1) mixture.[6]
-
Recrystallize the crude product from ethanol to yield the pure 2-substituted 1H-benzimidazole.[6]
Protocol 3: Green Catalysis using Ammonium Chloride
This protocol represents an economically viable and environmentally benign approach using a readily available catalyst.[8]
Materials:
-
o-phenylenediamine (0.92 mmol)
-
Substituted aldehyde (0.92 mmol)
-
Ammonium chloride (NH4Cl, 30 mol%)
-
Ethanol (4 mL)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.92 mmol), the aldehyde (0.92 mmol), and ammonium chloride (30 mol%) in 4 mL of ethanol.[8]
-
Stir the resulting mixture at 80-90°C for approximately 2 hours.[8]
-
Monitor the reaction's progress by TLC (eluent: hexane:ethyl acetate, 2:1 v/v).[8]
-
Once the reaction is complete, pour the mixture into ice-cold water.[8]
-
The product will precipitate as a solid.
-
Filter the solid, wash it with water, and dry.
-
If necessary, the product can be further purified by recrystallization from ethanol.[8]
Mechanistic Insights and Visualizations
The catalytic synthesis of benzimidazoles from o-phenylenediamines and aldehydes generally proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation or rearrangement to the aromatic benzimidazole ring. The catalyst plays a crucial role in activating the aldehyde's carbonyl group, facilitating the initial condensation, and promoting the subsequent cyclization and aromatization steps.
Caption: General workflow of catalyzed benzimidazole synthesis.
The specific mechanism can vary depending on the nature of the catalyst. For instance, Lewis acid catalysts like ZnO nanoparticles activate the aldehyde's carbonyl group, making it more electrophilic for the nucleophilic attack by the amino group of o-phenylenediamine.[6]
Caption: Comparative workflow of conventional vs. catalyzed synthesis.
Conclusion
The catalyzed synthesis of benzimidazoles represents a significant advancement over conventional methods, offering superior efficiency, selectivity, and sustainability. This guide has provided a comparative overview of various catalytic systems, from homogeneous and heterogeneous catalysts to innovative nanoparticle and green catalysts. The detailed experimental protocols and mechanistic insights aim to empower researchers to make informed decisions in their synthetic endeavors. As the demand for novel benzimidazole-based therapeutics continues to grow, the development and application of advanced catalytic systems will remain a cornerstone of innovation in medicinal chemistry and drug development.
References
- 1. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A facile synthesis of benzimidazole derivatives over zinc sulfide nanoparticles as heterogeneous catalyst [ajgreenchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Chloro-4-methyl-1H-benzo[d]imidazole and Standard Drugs in Biological Applications
This guide provides an in-depth, objective comparison of the biological activities of 6-Chloro-4-methyl-1H-benzo[d]imidazole derivatives against established standard drugs. The content is tailored for researchers, scientists, and professionals in drug development, offering supporting experimental data and methodologies to facilitate informed decisions in therapeutic research.
Introduction: The Prominence of the Benzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] This scaffold is a key component of numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic properties.[1][2][3] The versatility of the benzimidazole ring allows for substitutions at various positions, leading to a diverse library of compounds with tailored therapeutic profiles. Among these, this compound has emerged as a compound of significant interest, with research indicating its potential as a potent agent in various therapeutic areas. This guide aims to critically evaluate its performance against current standard-of-care drugs, providing a clear perspective on its potential clinical utility.
Synthesis of this compound Derivatives: A General Overview
The synthesis of benzimidazole derivatives, including the 6-chloro-4-methyl substituted variant, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[4][5] Common methodologies employ dehydrating agents or oxidizing agents to facilitate the cyclization reaction.[4][5] Microwave-assisted synthesis has also been adopted to significantly reduce reaction times and improve yields.[1]
Caption: Generalized workflow for the synthesis of this compound derivatives.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[6] Benzimidazole derivatives have shown considerable promise as potent antimicrobial compounds.[6][7]
Evaluation of this compound Derivatives
Recent studies have highlighted the antimicrobial potential of 6-substituted benzimidazole derivatives. For instance, certain N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to the standard drug ciprofloxacin.[8] Some derivatives also exhibit significant antifungal activity against strains like Candida albicans and Aspergillus niger.[8]
Comparative Analysis with Standard Antimicrobial Drugs
The efficacy of these novel compounds is best understood when compared against established antimicrobial agents.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Compound 4k (a 6-chloro derivative) | E. coli | 8-16 | [8] |
| S. aureus (MSSA) | 2-8 | [8] | |
| S. aureus (MRSA) | 4-16 | [8] | |
| C. albicans | 8 | [8] | |
| A. niger | 16 | [8] | |
| Ciprofloxacin (Standard Antibiotic) | E. coli | 8-16 | [8] |
| S. aureus | 8-16 | [8] | |
| Fluconazole (Standard Antifungal) | C. albicans | 4-128 | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound: The this compound derivative and the standard drug are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. apec.org [apec.org]
A Comparative Guide to Validating the Mechanism of Action for Benzimidazole-Based Inhibitors
Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Drug Discovery
The benzimidazole ring system, a bicyclic structure composed of fused benzene and imidazole rings, represents what medicinal chemists refer to as a "privileged scaffold." Its structural similarity to natural purines allows it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics.[1][2] Indeed, compounds built around this core have yielded FDA-approved drugs for indications ranging from parasitic infections (albendazole) and gastric acid suppression (omeprazole) to cutting-edge cancer treatments (binimetinib).[1][3]
However, this versatility presents a significant challenge: a novel benzimidazole derivative could exert its biological effect through numerous potential mechanisms of action (MOA). It might function as a kinase inhibitor, a microtubule disruptor, an inducer of apoptosis, or an epigenetic modulator, among other possibilities.[4] Therefore, rigorous and systematic MOA validation is not merely a formality but a critical step to ensure the development of a safe and effective therapeutic.
This guide provides an in-depth comparison of essential experimental frameworks for validating the MOA of novel benzimidazole-based inhibitors. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, emphasizing the design of self-validating systems to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to confidently elucidate the biological function of this powerful class of compounds.
Section 1: The Mechanistic Landscape of Benzimidazole Inhibitors
Before designing an experimental cascade, it is crucial to appreciate the breadth of known targets for benzimidazole-based compounds. This awareness helps in forming an initial hypothesis based on the compound's structure and its observed cellular phenotype. The primary validated mechanisms include, but are not limited to, the inhibition of tubulin polymerization, the modulation of protein kinase activity, and the induction of programmed cell death (apoptosis).
Caption: Overview of common mechanisms of action for benzimidazole-based inhibitors.
Section 2: Biochemical Validation: Confirming Direct Target Engagement
The cornerstone of MOA validation is demonstrating a direct, measurable interaction between the inhibitor and its putative molecular target. Biochemical assays, performed in a purified, cell-free system, are the gold standard for this purpose. They provide quantitative measures of inhibitory potency (e.g., IC₅₀) and can reveal the specific nature of the inhibition.
Key Experiment: In Vitro Tubulin Polymerization Assay
Many potent anticancer benzimidazoles, such as nocodazole, function by directly binding to β-tubulin and inhibiting its polymerization into microtubules, a critical process for cell division.[5] A turbidimetric assay is a robust and straightforward method to validate this mechanism.
Scientific Rationale: This assay leverages the principle that the polymerization of purified tubulin dimers into microtubules increases the turbidity of a solution, which can be measured as an increase in absorbance at 340 nm.[6] An inhibitor will prevent this increase, while a microtubule-stabilizing agent (like paclitaxel) will enhance it. The inclusion of both positive and negative controls is essential for a self-validating experiment.
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in the buffer on ice.
-
Prepare a 10 mM stock of GTP in buffer.
-
Prepare stock solutions of the test benzimidazole compound, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) in DMSO.
-
-
Reaction Setup:
-
Working in a pre-chilled 96-well plate on ice, add buffer to each well.
-
Add the test compound and controls to their respective wells to achieve the desired final concentration (e.g., 10 µM for initial screening). Ensure the final DMSO concentration is consistent across all wells and is non-inhibitory (typically ≤1%).
-
Add the tubulin protein to each well for a final concentration of ~3 mg/mL.
-
-
Initiation and Measurement:
-
Warm the plate to 37°C in a temperature-controlled spectrophotometer.
-
To initiate polymerization, add GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.[6]
-
-
Data Analysis:
-
Plot absorbance (A₃₄₀) versus time for each condition.
-
Compare the polymerization curve of the test compound to the vehicle (DMSO), inhibitor, and stabilizer controls.
-
To determine potency, perform the assay with a serial dilution of the benzimidazole inhibitor and calculate the IC₅₀ value, which is the concentration required to inhibit polymerization by 50%.
-
| Compound | Class | Target | IC₅₀ (Tubulin Polymerization) | Cellular Effect |
| BZ-Alpha (Test) | Benzimidazole | Tubulin | 5.6 µM[7][8] | G2/M Arrest |
| Nocodazole | Benzimidazole (Control) | Tubulin | 2.3 µM[5] | G2/M Arrest |
| Paclitaxel | Taxane (Control) | Tubulin | N/A (Stabilizer) | G2/M Arrest |
| Erlotinib | Quinazoline (Alternative) | EGFR Kinase | >100 µM | G1 Arrest |
Key Experiment: Kinase Inhibition Assay
The benzimidazole scaffold is also prevalent in kinase inhibitors, where it often acts as an "ATP-mimetic," occupying the ATP-binding pocket of the enzyme.[9][10] Validating this MOA requires a direct enzymatic assay.
Scientific Rationale: A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition). This allows for a sensitive and high-throughput measurement of inhibitor potency.
Caption: A typical workflow for a luminescence-based kinase inhibition assay.
| Compound | Class | Target Kinase | IC₅₀ (Enzymatic) | Reference |
| BZ-Beta (Test) | Benzimidazole | VEGFR2 | 86 nM | [11] |
| Sorafenib | Multi-kinase (Control) | VEGFR2 | 48 nM[11] | Approved Drug |
| Gefitinib | Quinazoline (Alternative) | EGFR | 52 nM[11] | Approved Drug |
| BZ-Beta (Test) | Benzimidazole | EGFR | 1.2 µM | - |
This table illustrates how a novel compound (BZ-Beta) can be profiled against multiple kinases and compared to standard-of-care inhibitors to establish its potency and selectivity.
Section 3: Cellular Validation: Linking Target to Phenotype
Demonstrating direct target inhibition is necessary but not sufficient. A robust MOA validation must connect this biochemical activity to a predictable cellular outcome. Cellular assays bridge this gap by confirming that the inhibitor engages its target in a complex biological environment and produces the expected phenotype.
Key Experiment: Cell Cycle Analysis by Flow Cytometry
If a benzimidazole is hypothesized to be a tubulin polymerization inhibitor, its primary cellular effect should be the arrest of the cell cycle in the G2/M phase, as functional microtubules are essential for forming the mitotic spindle.[12]
Scientific Rationale: This is validated using flow cytometry. Cells are treated with the inhibitor, and their DNA is stained with a fluorescent dye like propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content. A cell in the G2 or M phase has twice the DNA content (4N) of a cell in the G1 phase (2N), allowing for quantitative analysis of cell cycle distribution.
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the benzimidazole inhibitor at concentrations around its IC₅₀ (e.g., 1x and 2x IC₅₀) for a duration appropriate for one cell cycle (e.g., 24 hours). Include a vehicle (DMSO) control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours. This permeabilizes the cells and preserves their morphology.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
-
Data Interpretation:
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of fluorescence intensity to visualize the distribution of cells in G1, S, and G2/M phases.
-
Quantify the percentage of cells in each phase and compare the treated samples to the vehicle control. A significant increase in the G2/M population is indicative of a tubulin-targeting agent.[7]
-
Key Experiment: Apoptosis Induction Assay
Many cytotoxic benzimidazoles ultimately kill cancer cells by inducing apoptosis, or programmed cell death.[13][14] This can be a direct effect or a downstream consequence of another action, like cell cycle arrest or DNA damage.
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). When used with a viability dye like PI (which only enters cells with compromised membranes, a feature of late apoptosis or necrosis), this combination can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[7]
Caption: Simplified intrinsic apoptosis pathway often modulated by benzimidazoles.[14][15]
| Treatment (24h) | Healthy Cells (Annexin V- / PI-) | Early Apoptotic (Annexin V+ / PI-) | Late Apoptotic (Annexin V+ / PI+) |
| Vehicle (DMSO) | 94.1% | 2.5% | 1.8% |
| BZ-Alpha (IC₅₀) | 65.3% | 22.8% | 9.1% |
| Doxorubicin (Control) | 58.7% | 28.5% | 10.3% |
This table shows a clear shift from a healthy population to early and late apoptotic populations upon treatment with the test compound, confirming its apoptosis-inducing activity.
Section 4: Advanced Validation: Biophysical and In Vivo Confirmation
For lead candidates progressing toward clinical development, further validation is essential.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide definitive, quantitative data on direct binding kinetics (K₋on, K₋off) and affinity (K₋D), complementing the functional data from biochemical assays. X-ray crystallography provides the ultimate validation by revealing the atomic-level interactions between the inhibitor and its target protein, which is invaluable for structure-activity relationship (SAR) studies and rational drug design.[10][16][17]
-
In Vivo Models: The final preclinical validation step involves testing the inhibitor in an animal model, typically a mouse xenograft model where human cancer cells are implanted and allowed to form tumors.[15][18] Successful inhibition of tumor growth in such a model provides strong evidence that the compound retains its mechanism of action in a complex living system and has therapeutic potential.
Conclusion
Validating the mechanism of action for a novel benzimidazole-based inhibitor is a multifaceted process that requires an integrated, evidence-based approach. It begins with a strong, testable hypothesis grounded in biochemical assays that confirm direct target engagement and potency. This is followed by a suite of cellular assays to demonstrate that this engagement translates into the desired physiological effect within the complex environment of the cell. Finally, advanced biophysical and in vivo studies provide the definitive confirmation required for progression into clinical development. By systematically applying the principles and protocols outlined in this guide, researchers can build a robust and compelling case for the specific mechanism of their compound, paving the way for the next generation of benzimidazole-based therapeutics.
References
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of absolute configuration and binding efficacy of benzimidazole-based FabI inhibitors through the support of electronic circular dichroism and MM-GBSA techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth invitro and invivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 6-Chloro-4-methyl-1H-benzo[d]imidazole
This guide provides essential, field-proven safety protocols for handling 6-Chloro-4-methyl-1H-benzo[d]imidazole. As specific toxicological data for this compound is limited, our recommendations are grounded in the known hazard profile of the parent imidazole and benzimidazole chemical families, which are classified as corrosive, harmful if swallowed, and potential reproductive toxicants.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
Immediate Hazard Assessment & Core Principles
Before handling this compound, it is crucial to understand its potential hazards, which dictate the required level of protection. The primary risks are associated with its corrosive nature and the potential for dust inhalation.
Hazard Profile at a Glance:
| Hazard Classification | Description | Primary Exposure Route | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact.[2] | Dermal | [2] |
| Serious Eye Damage | Causes severe, potentially irreversible eye damage.[2] | Ocular | [2] |
| Acute Toxicity (Oral) | Harmful if swallowed, potentially causing severe damage to the digestive tract.[3] | Ingestion | [3] |
| Reproductive Toxicity | May cause harm to the unborn child or damage fertility.[2][4] | Inhalation, Dermal | [2][4] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[4][5] | Inhalation | [4][5] |
| Combustibility | Fine dust dispersed in air may form a combustible or explosive mixture.[4] | Inhalation, Dermal |[4] |
The Hierarchy of Controls: A Foundational Approach Personal Protective Equipment (PPE) is the last line of defense.[6] Its effectiveness depends on the prior implementation of more robust safety measures. This guide assumes the following controls are already in place:
-
Engineering Controls: All work is performed in a certified chemical fume hood to contain dust and vapors.
-
Administrative Controls: Personnel are fully trained on this protocol and are aware of the chemical's hazards. The work area is clearly demarcated, and access is restricted.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of each PPE component is directly linked to the hazards identified above. Do not deviate from these requirements.
Primary Engineering Control: The Chemical Fume Hood
Handling this compound as a solid or in a volatile solvent outside of a certified chemical fume hood is a critical safety violation. The fume hood is your primary barrier, ensuring that airborne dust and vapors are contained and exhausted, preventing respiratory exposure.[5]
Eye and Face Protection
Your eyes are highly vulnerable to chemical exposure.[7]
-
Requirement: Wear snug-fitting, indirectly vented chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards.
-
Mandatory Addition: A full-face shield must be worn over the safety goggles.
-
Causality: Goggles protect against dust and splashes entering from the sides, top, and bottom. The face shield provides a critical secondary barrier to protect the entire face from splashes during solution preparation or transfers.[7] Standard safety glasses are insufficient.
Hand Protection
-
Requirement: Wear chemical-resistant nitrile gloves. Double-gloving is the standard protocol for enhanced protection.
-
Protocol: Inspect outer gloves for any signs of degradation or punctures before starting work. If contact with the chemical occurs, remove the outer glove immediately, inspect the inner glove, and replace the outer glove. Change gloves every 1-2 hours, or immediately if contamination is suspected.
-
Causality: The benzimidazole structure can be absorbed through the skin.[3] Nitrile provides good resistance against a broad range of chemicals. Double-gloving minimizes the risk of exposure from an undetected pinhole or tear in the outer glove.
Body Protection
-
Requirement: A clean, 100% cotton lab coat, fully buttoned with sleeves rolled down. Wear long pants and fully enclosed, chemical-resistant footwear.[8]
-
For Larger Quantities (>10g): An additional chemical-resistant apron or disposable coverall should be worn over the lab coat.[7]
-
Causality: This ensures no exposed skin on the arms, legs, or feet. The lab coat provides a removable barrier that can be quickly taken off in case of a spill, preventing the chemical from reaching your personal clothing and skin.
Respiratory Protection
-
Routine Handling: When all work is conducted within a certified chemical fume hood, a respirator is typically not required.
-
Emergency or Spill Situations: If a significant amount of dust is generated outside of a fume hood, a full-face respirator with P100 (HEPA) cartridges is necessary to protect against airborne particulates.[9][10]
Operational Plan: A Step-by-Step Guide
1. Pre-Operation & Area Setup:
- Verify that the chemical fume hood has a current certification sticker.
- Place a plastic-backed absorbent liner on the work surface to contain minor spills.
- Gather all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it inside the fume hood.
- Prepare a labeled hazardous waste container for solid waste and another for liquid waste.
2. Donning PPE (Sequence is Critical):
- Don inner gloves.
- Don lab coat or coverall.
- Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
- Don safety goggles.
- Don the face shield.
3. Handling the Chemical (Inside the Fume Hood):
- Weighing: Use smooth, deliberate motions to prevent aerosolizing the powder. Use weigh paper or a tared container. If possible, use an anti-static weigh boat or ionizer to reduce static cling that can cause dust to become airborne.
- Dissolving: Add the solid to the solvent slowly. Do not pour solvent directly onto the powder mound, which can displace air and create dust.
4. Post-Operation & Decontamination:
- Wipe down all surfaces, glassware, and equipment within the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.
- Securely close the primary container of the chemical and wipe it down before returning it to its designated locked storage location.[4][5]
5. Doffing PPE (Avoid Self-Contamination):
- Remove the outer gloves, peeling them off so they turn inside-out. Dispose of them in the hazardous waste container.
- Remove the face shield and goggles.
- Remove the lab coat, rolling it away from your body.
- Remove inner gloves using the same inside-out technique.
- Wash hands thoroughly with soap and water.
Disposal, Spill, and Exposure Protocols
Waste Disposal
All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, weigh papers, and any excess solid chemical must be collected in a clearly labeled, sealed, and puncture-proof container.[4][11]
-
Liquid Waste: Unused solutions must be collected in a separate, labeled, and sealed waste container.
-
Disposal Path: All waste must be disposed of through an approved hazardous waste disposal program. Do not pour any material down the drain.[9]
Emergency Spill Response
-
Minor Spill (inside fume hood): Use a commercial spill kit to absorb the material. Wipe the area clean and place all contaminated materials in the hazardous waste container.
-
Major Spill (outside fume hood):
-
Evacuate: Immediately alert others and evacuate the area.
-
Isolate: Close the doors to the lab and prevent re-entry.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and respiratory protection.
-
First Aid for Exposure
Immediate medical attention is required for any exposure.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4][9]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4][5]
Visual Workflow and Data Summary
Chemical Handling Workflow
Caption: Workflow for handling this compound.
PPE Requirement Summary
| Area of Protection | Routine Handling (in Fume Hood) | Spill / Emergency (outside Fume Hood) |
| Engineering | Certified Chemical Fume Hood | N/A |
| Eyes / Face | Chemical Safety Goggles & Full Face Shield | Chemical Safety Goggles & Full Face Shield |
| Hands | Nitrile Gloves (Double Layer) | Heavy-duty Nitrile or Neoprene Gloves |
| Body | Fully-buttoned Lab Coat, Long Pants, Closed-toe Shoes | Chemical-resistant Coverall / Suit |
| Respiratory | Not Required | Full-Face Respirator with P100 (HEPA) Cartridges |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pppmag.com [pppmag.com]
- 7. trimaco.com [trimaco.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. sds.edqm.eu [sds.edqm.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
